Dihydrokaempferide
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(2R,3R)-3,5,7-trihydroxy-2-(4-methoxyphenyl)-2,3-dihydrochromen-4-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14O6/c1-21-10-4-2-8(3-5-10)16-15(20)14(19)13-11(18)6-9(17)7-12(13)22-16/h2-7,15-18,20H,1H3/t15-,16+/m0/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CKDYDMSDCNQHEB-JKSUJKDBSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2C(C(=O)C3=C(C=C(C=C3O2)O)O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=C(C=C1)[C@@H]2[C@H](C(=O)C3=C(C=C(C=C3O2)O)O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60929743 | |
| Record name | Dihydrokaempferide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60929743 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
302.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
137225-59-3 | |
| Record name | Dihydrokaempferide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=137225-59-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Dihydrokaempferide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0137225593 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Dihydrokaempferide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60929743 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | DIHYDROKAEMPFERIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9V3SE2M92C | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Dihydrokaempferide: A Technical Guide to Natural Sources and Isolation for Researchers
For Immediate Release
This whitepaper provides a comprehensive technical overview of dihydrokaempferide, a flavanonol with significant potential in drug development. Addressed to researchers, scientists, and professionals in the pharmaceutical industry, this document details its natural origins, presents available quantitative data, and outlines methodologies for its extraction and isolation.
Natural Sources of this compound
This compound has been identified in a variety of plant species and a bee product. The primary reported natural sources include:
-
Prunus domestica (Plum Tree): This flavanonol is found in the plum tree. While its presence is confirmed, specific quantitative data on the concentration in different parts of the plant, such as leaves and heartwood, require further investigation.
-
Salix caprea (Goat Willow): The wood of the goat willow is a known source of this compound. It co-occurs with other flavonoids, and its presence has been linked to the antifungal properties of the wood extract.
-
Brazilian Green Propolis: This resinous bee product, collected from Baccharis dracunculifolia, contains this compound as one of its many bioactive constituents. Propolis composition can vary based on geographical location and seasonal factors.
While direct quantitative data for this compound remains limited in publicly available literature, analysis of related flavonoids in these sources provides some context. For instance, the total flavonoid content in some Brazilian green propolis extracts has been measured to be as high as 50.47 ± 0.77 mgQE·g⁻¹[1]. One study on an ethanolic extract of Brazilian green propolis reported a relative content of 7.06% for the related compound kaempferide.
Quantitative Data Summary
Comprehensive quantitative data for this compound is not extensively available. The following table summarizes the available information on total flavonoid and phenolic content in its natural sources, which can serve as a preliminary guide for extraction efforts.
| Natural Source | Plant Part/Product | Compound Class | Concentration/Yield | Reference |
| Brazilian Green Propolis | Ethanolic Extract | Total Flavonoids | Up to 50.47 ± 0.77 mgQE·g⁻¹ | [1] |
| Ethanolic Extract | Total Phenolics | 194.12 ± 3.40–439.05 ± 0.90 mgGAE·g⁻¹ | [1] | |
| Aqueous Extract | Caffeoylquinic acids | Major constituents | [2] | |
| Prunus domestica | Leaves (Dry Extract) | Total Phenolic Compounds | 5.29 ± 0.04% | [3] |
| Leaves (Dry Extract) | Hydroxycinnamic Acids | 3.51 ± 0.03% | [3] | |
| Leaves (Dry Extract) | Flavonoids | 1.78 ± 0.02% | [3] | |
| Fruits (Fresh) | Total Phenolic Compounds | 2858 mg/kg | [4] |
Experimental Protocols: Isolation and Purification
A standardized, detailed protocol for the isolation of this compound is not extensively documented. However, based on general methods for flavonoid extraction and purification, a comprehensive workflow can be proposed.
Extraction
Objective: To extract a crude mixture of flavonoids, including this compound, from the plant matrix.
Methodology (General):
-
Sample Preparation: Air-dry the plant material (e.g., Salix caprea wood shavings, Prunus domestica leaves) and grind it into a fine powder to increase the surface area for extraction.
-
Solvent Extraction:
-
Perform exhaustive extraction of the powdered material with a suitable organic solvent. Ethanol or a hydroalcoholic solution (e.g., 95% ethanol) is commonly used for flavonoid extraction[5].
-
The extraction can be carried out at room temperature with stirring for several hours or using a Soxhlet apparatus for more efficient extraction.
-
-
Concentration: Evaporate the solvent from the resulting extract under reduced pressure using a rotary evaporator to obtain a crude extract.
Purification by Column Chromatography
Objective: To separate this compound from other compounds in the crude extract.
Methodology:
-
Stationary Phase: Silica gel is a common choice for the stationary phase in column chromatography for flavonoid separation. Sephadex LH-20 can also be utilized for further purification.
-
Mobile Phase (Eluent): A gradient elution system is typically employed, starting with a non-polar solvent and gradually increasing the polarity. A common solvent system is a mixture of hexane and ethyl acetate, with the proportion of ethyl acetate being progressively increased.
-
Column Packing:
-
Prepare a slurry of the stationary phase (e.g., silica gel) in the initial, least polar solvent mixture.
-
Carefully pour the slurry into the chromatography column, allowing the stationary phase to settle into a uniform bed.
-
-
Sample Loading:
-
Dissolve the crude extract in a minimal amount of the initial eluent or a slightly more polar solvent.
-
Alternatively, for samples not fully soluble, a "dry loading" method can be used where the extract is adsorbed onto a small amount of silica gel, the solvent is evaporated, and the resulting powder is carefully added to the top of the column.
-
-
Elution and Fraction Collection:
-
Begin elution with the starting solvent mixture, collecting fractions of the eluate.
-
Gradually increase the polarity of the mobile phase by increasing the percentage of the more polar solvent (e.g., ethyl acetate).
-
Monitor the separation process using Thin Layer Chromatography (TLC) to identify the fractions containing the target compound.
-
-
Isolation: Combine the fractions that show a pure spot corresponding to this compound on the TLC plate and evaporate the solvent to yield the purified compound.
Visualization of Experimental Workflow
The following diagram illustrates a general workflow for the isolation of this compound from a natural source.
Spectroscopic Data for Characterization
This technical guide serves as a foundational resource for researchers interested in the natural sourcing and isolation of this compound. Further research is warranted to establish more precise quantitative data and to optimize isolation protocols for higher yields and purity.
References
- 1. Extraction of Antioxidant Compounds from Brazilian Green Propolis Using Ultrasound-Assisted Associated with Low- and High-Pressure Extraction Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 2. scienceopen.com [scienceopen.com]
- 3. ijnrd.org [ijnrd.org]
- 4. journal-imab-bg.org [journal-imab-bg.org]
- 5. chemistry.miamioh.edu [chemistry.miamioh.edu]
The Dihydrokaempferide Biosynthetic Pathway in Plants: A Technical Guide for Researchers
An In-depth Examination of the Core Biosynthetic Pathway, Quantitative Data, and Experimental Methodologies for Researchers, Scientists, and Drug Development Professionals.
Dihydrokaempferide (DHK), a central dihydroflavonol, serves as a critical precursor for a diverse array of flavonoids in plants, including the medicinally significant kaempferol and quercetin. Understanding the intricacies of its biosynthetic pathway is paramount for metabolic engineering, drug discovery, and the development of novel therapeutics. This technical guide provides a comprehensive overview of the this compound biosynthetic pathway, presenting key quantitative data, detailed experimental protocols, and visual representations of the underlying molecular processes.
The Core Biosynthetic Pathway of this compound
The biosynthesis of this compound originates from the general phenylpropanoid pathway, which utilizes the aromatic amino acid L-phenylalanine as its starting substrate. A series of enzymatic reactions channels metabolic flux towards the production of naringenin, the immediate precursor to this compound. The final and committing step is the 3-hydroxylation of naringenin, catalyzed by flavanone 3-hydroxylase (F3H).
The key enzymatic steps leading to the formation of this compound are:
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Phenylalanine Ammonia-Lyase (PAL): Initiates the pathway by deaminating L-phenylalanine to form cinnamic acid.
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Cinnamate-4-Hydroxylase (C4H): A cytochrome P450 monooxygenase that hydroxylates cinnamic acid to produce p-coumaric acid.[1]
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4-Coumarate-CoA Ligase (4CL): Activates p-coumaric acid by ligating it to Coenzyme A, forming p-coumaroyl-CoA.
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Chalcone Synthase (CHS): A key enzyme that catalyzes the condensation of one molecule of p-coumaroyl-CoA with three molecules of malonyl-CoA to form naringenin chalcone.[2]
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Chalcone Isomerase (CHI): Catalyzes the stereospecific cyclization of naringenin chalcone into (2S)-naringenin.[2]
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Flavanone 3-Hydroxylase (F3H): A 2-oxoglutarate-dependent dioxygenase that hydroxylates naringenin at the 3-position to yield this compound.
References
Dihydrokaempferide: A Technical Overview of its Chemical Profile and Biological Activities
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dihydrokaempferide is a flavanonol, a subclass of flavonoids, characterized by a C6-C3-C6 carbon skeleton. It is structurally related to the more extensively studied flavonoids, kaempferol and dihydrokaempferol (also known as aromadendrin). It is crucial to distinguish this compound from these related compounds. This compound possesses a methoxy group at the 4'-position of its B-ring, whereas dihydrokaempferol has a hydroxyl group at the same position. Kaempferol, a flavonol, differs by having a double bond between the C2 and C3 positions of its C-ring. This structural variance, particularly the absence of the 2,3-double bond compared to kaempferol, significantly influences its biological activity. This guide provides a comprehensive summary of the current technical knowledge on this compound, focusing on its chemical structure, properties, natural occurrences, and known biological activities, while also highlighting areas where further research is needed.
Chemical Structure and Properties
This compound is chemically identified as 3,5,7-trihydroxy-2-(4-methoxyphenyl)-2,3-dihydrochromen-4-one[1]. Its chemical and physical properties are summarized in the table below.
| Property | Value | Reference(s) |
| IUPAC Name | 3,5,7-trihydroxy-2-(4-methoxyphenyl)-2,3-dihydrochromen-4-one | [1] |
| Stereoisomer | (2R,3R)-3,5,7-trihydroxy-2-(4-methoxyphenyl)-2,3-dihydrochromen-4-one | [2] |
| Molecular Formula | C₁₆H₁₄O₆ | [1] |
| Molar Mass | 302.27 g/mol | [1] |
| CAS Number | 3570-69-2, 137225-59-3 | [1][2] |
| Synonyms | Aromadendrin 4'-methyl ether | [2] |
| Solubility | Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone | [2] |
Natural Sources and Isolation
This compound has been isolated from several natural sources, including:
-
Prunus domestica (Plum Tree): Found in the heartwood of the plum tree[1][3].
-
Salix caprea (Goat Willow): Isolated from the wood of the goat willow[1][4].
-
Brazilian Green Propolis: Identified as one of the flavonoid constituents of this resinous bee product[1].
-
Eupatorium odoratum: Isolated from the aerial parts of this plant species.
Experimental Protocol: General Method for Flavonoid Isolation from Plant Material
While a specific, detailed protocol for the extraction and isolation of this compound is not extensively documented in the provided literature, a general methodology for the isolation of flavonoids from plant sources, such as Prunus domestica or Salix caprea, can be outlined as follows. This protocol is a generalized representation and may require optimization for specific plant materials and target compounds.
Methodology:
-
Extraction: The dried and powdered plant material is subjected to extraction with a suitable solvent, typically ethanol or methanol, through methods like maceration or Soxhlet extraction.
-
Filtration and Concentration: The resulting extract is filtered to remove solid plant debris and then concentrated under reduced pressure using a rotary evaporator to yield a crude extract.
-
Fractionation: The crude extract is then suspended in water and partitioned successively with solvents of increasing polarity, such as n-hexane, chloroform, ethyl acetate, and n-butanol. Flavonoids like this compound are often enriched in the ethyl acetate fraction.
-
Chromatographic Separation: The enriched fraction is subjected to various chromatographic techniques for separation. Column chromatography using stationary phases like silica gel or Sephadex LH-20 is commonly employed, with elution gradients of different solvent systems.
-
Purification: Fractions containing the compound of interest are further purified using methods such as preparative High-Performance Liquid Chromatography (HPLC) or preparative Thin-Layer Chromatography (TLC) to obtain the pure compound.
-
Structural Elucidation: The structure of the isolated pure compound is then determined using spectroscopic methods, including Nuclear Magnetic Resonance (NMR) spectroscopy (¹H-NMR, ¹³C-NMR) and Mass Spectrometry (MS).
Biological and Pharmacological Properties
The biological activities of this compound are not as extensively studied as those of its analogues, kaempferol and dihydrokaempferol. However, some specific activities have been reported.
Antihypertensive Effects
A study on the constituents of Brazilian green propolis identified this compound as one of the active flavonoids responsible for antihypertensive effects in spontaneously hypertensive rats[1]. When administered orally, this compound produced a significant decrease in blood pressure.
Comparison with Kaempferide and a Note on the PI3K/Akt Signaling Pathway
A comparative study investigating the effects of kaempferide and this compound on human lung adenocarcinoma A549 cells revealed a significant difference in their activities, highlighting the importance of the C2-C3 double bond. In this study, kaempferide was found to enhance the chemosensitivity of the cancer cells to doxorubicin. In contrast, This compound did not improve the sensitivity to doxorubicin [2].
Furthermore, the study showed that kaempferide inhibited the phosphorylation of Akt, a key protein in the PI3K/Akt signaling pathway which is crucial for cell survival and proliferation. This compound, lacking the 2,3-double bond, did not inhibit the phosphorylation of Akt [2]. This finding suggests that the planar structure conferred by the double bond in kaempferide is important for its inhibitory activity on the PI3K/Akt pathway.
Conclusion and Future Directions
This compound is a naturally occurring flavanonol with a defined chemical structure and presence in various plant species. While initial studies have indicated its potential as an antihypertensive agent, the overall body of research on its biological activities and mechanisms of action remains limited, especially when compared to its close structural relatives, dihydrokaempferol and kaempferol.
The observation that this compound does not inhibit Akt phosphorylation, unlike kaempferide, provides a valuable structure-activity relationship insight and underscores the need for separate and detailed investigations into its pharmacological profile. Future research should focus on:
-
Comprehensive screening of this compound for a broader range of biological activities, including antioxidant, anti-inflammatory, and anticancer effects.
-
Elucidation of the specific molecular targets and signaling pathways modulated by this compound.
-
Development and validation of specific analytical methods for the quantification of this compound in biological matrices to enable pharmacokinetic and bioavailability studies.
-
Synthesis of this compound and its derivatives to explore further structure-activity relationships.
A deeper understanding of the unique properties of this compound will be essential to unlock its full potential for therapeutic applications and to clearly differentiate its role from other closely related flavonoids in drug discovery and development.
References
Dihydrokaempferide: A Comprehensive Spectroscopic and Biological Pathway Analysis
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the spectroscopic data for the flavonoid dihydrokaempferide, also known as aromadendrin. The following sections detail its mass spectrometry and nuclear magnetic resonance characteristics, the experimental protocols used to obtain this data, and its involvement in key biological signaling pathways.
Spectroscopic Data
The structural elucidation of this compound relies on a combination of mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy. These techniques provide detailed information about the molecule's mass, fragmentation patterns, and the chemical environment of its individual atoms.
Mass Spectrometry (MS)
Mass spectrometry analysis of this compound is crucial for determining its molecular weight and identifying its structural components through fragmentation analysis.
Table 1: Mass Spectrometry Data for this compound
| Ion Mode | Precursor Ion Type | Precursor m/z | Key Fragment Ions (m/z) |
| Negative | [M-H]⁻ | 287.0562 | 259.0613, 125.0233[1] |
| Positive | [M+H]⁺ | 289.0716 | 271.0611, 153.0186[1] |
The fragmentation of this compound in MS/MS experiments provides valuable structural information. In negative ion mode, a characteristic loss of carbon monoxide (CO) is observed, leading to the fragment at m/z 259.0613.[2] A key diagnostic fragment at m/z 125.0233 corresponds to the A-ring after retro-Diels-Alder fission, indicating the dihydroxy substitution pattern on this ring.[2] In positive ion mode, the molecule readily loses a water molecule (H₂O) to form the fragment at m/z 271.0611.[1]
Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 2: Predicted ¹H and ¹³C NMR Chemical Shift Ranges for this compound
| Atom No. | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| 2 | ~5.0-5.5 (d) | ~83-85 |
| 3 | ~4.5-5.0 (d) | ~72-74 |
| 4 | - | ~195-198 |
| 5 | - | ~163-165 |
| 6 | ~5.9-6.1 (d) | ~96-98 |
| 7 | - | ~167-169 |
| 8 | ~5.9-6.1 (d) | ~95-97 |
| 9 | - | ~162-164 |
| 10 | - | ~101-103 |
| 1' | - | ~128-130 |
| 2' | ~7.2-7.4 (d) | ~129-131 |
| 3' | ~6.8-7.0 (d) | ~115-117 |
| 4' | - | ~158-160 |
| 5' | ~6.8-7.0 (d) | ~115-117 |
| 6' | ~7.2-7.4 (d) | ~129-131 |
Note: These are predicted values based on related compounds and may vary depending on the solvent and experimental conditions. 'd' denotes a doublet splitting pattern.
Experimental Protocols
The acquisition of high-quality spectroscopic data is dependent on precise experimental methodologies.
Mass Spectrometry (LC-MS/MS)
A common method for the analysis of flavonoids like this compound is Liquid Chromatography coupled with Tandem Mass Spectrometry (LC-MS/MS).
Sample Preparation:
-
Extraction: Plant material or other sample sources are typically extracted with a polar solvent such as methanol or ethanol.
-
Purification: The crude extract is often subjected to further purification steps, such as solid-phase extraction (SPE), to remove interfering substances.
LC-MS/MS Parameters:
-
Liquid Chromatography: A reversed-phase C18 column is commonly used with a gradient elution of water and acetonitrile, often with a small amount of formic acid to improve peak shape and ionization.
-
Mass Spectrometry: Electrospray ionization (ESI) is a suitable ionization technique. Data is acquired in both positive and negative ion modes to obtain comprehensive fragmentation information. Collision-induced dissociation (CID) is used to generate fragment ions in the MS/MS scan.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR experiments are typically performed on purified samples dissolved in a deuterated solvent.
Sample Preparation:
-
Isolation: this compound is isolated and purified from its source material using chromatographic techniques.
-
Dissolution: A few milligrams of the pure compound are dissolved in a deuterated solvent, such as deuterated methanol (CD₃OD) or deuterated dimethyl sulfoxide (DMSO-d₆).
NMR Experiments:
-
¹H NMR: Provides information about the chemical environment and connectivity of hydrogen atoms.
-
¹³C NMR: Provides information about the carbon skeleton of the molecule.
-
2D NMR (COSY, HSQC, HMBC): These experiments are used to establish correlations between protons (COSY), between protons and directly attached carbons (HSQC), and between protons and carbons separated by two or three bonds (HMBC), which is essential for unambiguous assignment of all signals.
Signaling Pathway Involvement
This compound has been shown to modulate several key signaling pathways implicated in cellular processes such as inflammation, oxidative stress, and cell survival.
Keap1/Nrf2 Signaling Pathway
This compound can activate the Keap1/Nrf2 pathway, a critical cellular defense mechanism against oxidative stress. Under normal conditions, Keap1 targets Nrf2 for degradation. However, in the presence of inducers like this compound, Keap1 is inhibited, allowing Nrf2 to translocate to the nucleus and activate the expression of antioxidant genes.
Caption: this compound inhibits Keap1, leading to Nrf2 activation.
PI3K/AKT/mTOR Signaling Pathway
The PI3K/AKT/mTOR pathway is a crucial regulator of cell proliferation, survival, and growth. This compound has been reported to modulate this pathway, which can have implications for its potential therapeutic effects, for instance, in cancer research.
Caption: this compound can inhibit the PI3K/AKT/mTOR signaling pathway.
References
The Multifaceted Biological Activities of Dihydrokaempferide: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dihydrokaempferide, also known as aromadendrin, is a flavonoid belonging to the flavanonol subclass. Found in a variety of plant sources, this natural compound has garnered significant scientific interest due to its diverse and potent biological activities. This technical guide provides a comprehensive overview of the current understanding of this compound's bioactivities, with a focus on its anti-inflammatory, antioxidant, anticancer, and neuroprotective effects. Detailed experimental protocols, quantitative data, and mechanistic insights into its modulation of key signaling pathways are presented to facilitate further research and drug development efforts.
Anti-inflammatory Activity
This compound has demonstrated significant anti-inflammatory properties in various in vitro and in vivo models. Its mechanism of action primarily involves the modulation of the NF-κB and MAPK signaling pathways, leading to a reduction in the production of pro-inflammatory mediators.
Quantitative Data for Anti-inflammatory Activity
| Target/Assay | Cell Line/Model | IC50/Effective Concentration | Reference(s) |
| Interleukin-6 (IL-6) Inhibition | A549 cells | IC50: 6 µM | [1] |
| Pro-inflammatory Cytokine Production (IL-1β, IL-6, TNF-α) | WI-38 cells (LPS-induced) | Effective at attenuating LPS-induced increases | [2] |
| Pro-inflammatory Cytokine Production (IL-1β, IL-6, TNF-α, MCP-1) | A549 cells (PMA-induced) | 100 µM ARO effectively decreased levels | [3] |
| Ovalbumin-induced Bronchial Inflammation | Mice | 5 or 10 mg/kg (p.o.) suppressed inflammatory markers | [3] |
Experimental Protocols
1.2.1. Measurement of Pro-inflammatory Cytokine (TNF-α and IL-6) Release from Macrophages
This protocol is adapted from standard ELISA-based cytokine measurement assays.[4][5]
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Cell Culture and Treatment:
-
Seed RAW 264.7 macrophage cells in a 96-well plate at a suitable density and allow them to adhere overnight.
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Pre-treat the cells with various concentrations of this compound for 1 hour.
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Stimulate the cells with lipopolysaccharide (LPS) for 24 hours to induce an inflammatory response.
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-
Sample Collection:
-
After the incubation period, centrifuge the plate to pellet the cells.
-
Carefully collect the supernatant containing the secreted cytokines.
-
-
ELISA Procedure:
-
Coat a 96-well ELISA plate with a capture antibody specific for either TNF-α or IL-6 and incubate overnight.
-
Wash the plate and block non-specific binding sites.
-
Add the collected cell culture supernatants and standards to the wells and incubate.
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Wash the plate and add a biotinylated detection antibody specific for the target cytokine.
-
Incubate, wash, and then add streptavidin-horseradish peroxidase (HRP) conjugate.
-
After another incubation and wash, add a TMB substrate solution to develop the color.
-
Stop the reaction with a stop solution and measure the absorbance at 450 nm using a microplate reader.
-
-
Data Analysis:
-
Generate a standard curve using the absorbance values of the known concentrations of the cytokine standards.
-
Calculate the concentration of TNF-α or IL-6 in the samples by interpolating their absorbance values on the standard curve.
-
1.2.2. In Vivo Carrageenan-Induced Paw Edema Assay
This protocol is a standard method for evaluating the anti-inflammatory activity of compounds in vivo.[6]
-
Animal Model:
-
Use adult male Wistar or Sprague-Dawley rats.
-
Acclimatize the animals to the laboratory conditions for at least one week before the experiment.
-
-
Treatment:
-
Administer this compound orally (p.o.) or intraperitoneally (i.p.) at the desired doses (e.g., 5, 10 mg/kg).
-
A control group should receive the vehicle, and a positive control group should receive a standard anti-inflammatory drug like indomethacin.
-
-
Induction of Inflammation:
-
One hour after the administration of the test compounds, inject a 1% solution of carrageenan in saline into the sub-plantar region of the right hind paw of each rat.
-
-
Measurement of Paw Edema:
-
Measure the paw volume of each rat using a plethysmometer at 0, 1, 2, 3, and 4 hours after the carrageenan injection.
-
-
Data Analysis:
-
Calculate the percentage of inhibition of paw edema for each group compared to the control group.
-
Signaling Pathways in Anti-inflammatory Action
1.3.1. NF-κB Signaling Pathway
This compound has been shown to inhibit the activation of the NF-κB pathway.[2][3] This is a critical pathway that regulates the expression of numerous pro-inflammatory genes. This compound's inhibitory action is believed to occur through the prevention of the phosphorylation of IκBα and the p65 subunit of NF-κB, which in turn prevents the translocation of p65 to the nucleus.[2]
1.3.2. MAPK Signaling Pathway
The Mitogen-Activated Protein Kinase (MAPK) pathway is another crucial signaling cascade involved in inflammation. This compound has been observed to modulate this pathway, although the precise molecular targets are still under investigation. It is hypothesized that this compound may inhibit the phosphorylation of key kinases in this pathway, such as ERK, JNK, and p38, thereby reducing the inflammatory response.[3]
Antioxidant Activity
This compound exhibits potent antioxidant properties by scavenging free radicals and chelating metal ions. This activity is attributed to its chemical structure, particularly the presence of hydroxyl groups on the flavonoid backbone.
Quantitative Data for Antioxidant Activity
| Assay | IC50/EC50 Value | Reference(s) |
| DPPH Radical Scavenging | 22.6 ± 1.1 mg Vitamin C equivalents/100 mg | [1] |
| ABTS Radical Scavenging | 155.6 ± 2.5 mg Vitamin C equivalents/100 mg | [1] |
| ABTS Radical Scavenging | > 1000 µM | [1] |
Experimental Protocols
2.2.1. DPPH Radical Scavenging Assay
This is a common and straightforward method to assess the free radical scavenging activity of a compound.[7][8]
-
Reagent Preparation:
-
Prepare a stock solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol.
-
Prepare a series of dilutions of this compound in methanol.
-
-
Assay Procedure:
-
In a 96-well plate, add a fixed volume of the DPPH solution to each well.
-
Add different concentrations of the this compound solutions to the wells.
-
Include a control well with DPPH and methanol only.
-
Incubate the plate in the dark at room temperature for 30 minutes.
-
-
Measurement:
-
Measure the absorbance of each well at 517 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of DPPH radical scavenging activity for each concentration of this compound.
-
Determine the IC50 value, which is the concentration of the compound required to scavenge 50% of the DPPH radicals.
-
2.2.2. ABTS Radical Scavenging Assay
This assay is another widely used method to evaluate antioxidant capacity.[9][10]
-
Reagent Preparation:
-
Prepare the ABTS radical cation (ABTS•+) by reacting ABTS stock solution with potassium persulfate and allowing the mixture to stand in the dark for 12-16 hours.
-
Dilute the ABTS•+ solution with methanol to obtain an absorbance of 0.70 ± 0.02 at 734 nm.
-
-
Assay Procedure:
-
Add a small volume of different concentrations of this compound to the diluted ABTS•+ solution.
-
Mix and incubate at room temperature for a specific time (e.g., 6 minutes).
-
-
Measurement:
-
Measure the absorbance at 734 nm.
-
-
Data Analysis:
-
Calculate the percentage of inhibition of the ABTS•+ radical.
-
Determine the IC50 value.
-
2.2.3. Ferric Reducing Antioxidant Power (FRAP) Assay
The FRAP assay measures the ability of an antioxidant to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺).[11][12]
-
Reagent Preparation:
-
Prepare the FRAP reagent by mixing acetate buffer, TPTZ solution, and FeCl₃ solution.
-
-
Assay Procedure:
-
Add the FRAP reagent to a 96-well plate.
-
Add the this compound solution at various concentrations.
-
Incubate at 37°C for a specific time (e.g., 30 minutes).
-
-
Measurement:
-
Measure the absorbance at 593 nm.
-
-
Data Analysis:
-
Create a standard curve using a known antioxidant like Trolox.
-
Express the antioxidant capacity of this compound in terms of Trolox equivalents.
-
Signaling Pathway in Antioxidant Action
Keap1-Nrf2 Signaling Pathway
The Keap1-Nrf2 pathway is a major regulator of the cellular antioxidant response. This compound is thought to activate this pathway, leading to the expression of a battery of antioxidant and detoxification enzymes. The proposed mechanism involves the modification of specific cysteine residues on Keap1, which disrupts the Keap1-Nrf2 interaction, allowing Nrf2 to translocate to the nucleus and activate gene expression.[12][13][14]
Anticancer Activity
This compound has demonstrated cytotoxic effects against a range of cancer cell lines. Its anticancer mechanisms include the induction of apoptosis, inhibition of cell migration and invasion, and modulation of key signaling pathways involved in cancer progression.
Quantitative Data for Anticancer Activity
| Cell Line | Cancer Type | IC50 Value | Reference(s) |
| SK-Mel-28 | Malignant Melanoma | Dose-dependent inhibition of growth | [15] |
| MCF-7 | Breast Cancer | IC50 values between 10 and 50 µM | [16] |
| HTB-26 | Breast Cancer (aggressive) | IC50 values between 10 and 50 µM | [16] |
| PC-3 | Pancreatic Cancer | IC50 values between 10 and 50 µM | [16] |
| HepG2 | Hepatocellular Carcinoma | IC50 values between 10 and 50 µM | [16] |
| HCT116 | Colon Cancer | IC50: 22.4 µM | [16] |
Experimental Protocol
MTT Cell Viability Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.
-
Cell Seeding:
-
Seed cancer cells in a 96-well plate at an appropriate density and allow them to attach overnight.
-
-
Treatment:
-
Treat the cells with various concentrations of this compound for 24, 48, or 72 hours.
-
-
MTT Addition:
-
After the treatment period, add MTT solution to each well and incubate for 3-4 hours at 37°C.
-
-
Formazan Solubilization:
-
Remove the MTT solution and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
-
Measurement:
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration compared to the untreated control.
-
Determine the IC50 value.
-
Signaling Pathways in Anticancer Action
The anticancer activity of this compound in human malignant melanoma cells (SK-Mel-28) is mediated through the upregulation of the NF-κB/MAPK signaling pathways, leading to the inhibition of cell migration and invasion.[15]
Neuroprotective Activity
Emerging evidence suggests that this compound possesses neuroprotective properties, potentially through its antioxidant and anti-inflammatory activities.
Quantitative Data for Neuroprotective Activity
| Model | Cell Line | EC50/Effective Concentration | Reference(s) |
| H₂O₂-induced oxidative stress | SH-SY5Y neuroblastoma cells | Protective effect observed | [17] |
| 6-OHDA-induced neurotoxicity | PC12 cells | Protective effect observed | [17] |
Experimental Protocol
Neuroprotection Assay in SH-SY5Y Cells
This protocol describes a general method to assess the neuroprotective effects of a compound against an oxidative stress-induced cell death model.[18][19]
-
Cell Culture and Differentiation:
-
Culture SH-SY5Y human neuroblastoma cells. For a more neuron-like phenotype, differentiate the cells using retinoic acid.
-
-
Pre-treatment:
-
Pre-treat the differentiated cells with various concentrations of this compound for a specified period (e.g., 24 hours).
-
-
Induction of Neurotoxicity:
-
Induce oxidative stress and neurotoxicity by exposing the cells to a neurotoxin such as hydrogen peroxide (H₂O₂) or 6-hydroxydopamine (6-OHDA).
-
-
Assessment of Cell Viability:
-
After the neurotoxin exposure, assess cell viability using the MTT assay as described in the anticancer section.
-
-
Data Analysis:
-
Calculate the percentage of neuroprotection afforded by this compound at different concentrations compared to the cells treated with the neurotoxin alone.
-
Determine the EC50 value, the concentration of this compound that provides 50% of the maximum neuroprotective effect.
-
Other Biological Activities
Preliminary studies suggest that this compound may also possess other biological activities, including antimicrobial effects. However, more research is needed to fully characterize these properties and determine their mechanisms of action.
Conclusion and Future Perspectives
This compound is a promising natural compound with a broad spectrum of biological activities. Its potent anti-inflammatory, antioxidant, anticancer, and neuroprotective effects, coupled with its ability to modulate key signaling pathways, make it a strong candidate for further investigation in the context of drug discovery and development. Future research should focus on elucidating the precise molecular targets of this compound, optimizing its bioavailability and delivery, and conducting comprehensive preclinical and clinical studies to validate its therapeutic potential for a variety of human diseases. The detailed protocols and data presented in this guide are intended to serve as a valuable resource for the scientific community to advance our understanding and application of this remarkable flavonoid.
References
- 1. Unveiling the therapeutic potential of aromadendrin (AMD): a promising anti-inflammatory agent in the prevention of chronic diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. all-imm.com [all-imm.com]
- 3. Aromadendrin inhibits PMA-induced cytokine formation/NF-κB activation in A549 cells and ovalbumin-induced bronchial inflammation in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Javamide-II Inhibits IL-6 without Significant Impact on TNF-alpha and IL-1beta in Macrophage-Like Cells [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Frontiers | Mechanisms of the JNK/p38 MAPK signaling pathway in drug resistance in ovarian cancer [frontiersin.org]
- 9. Frontiers | In vitro evaluation of the neuroprotective potential of Olea dioica against Aβ peptide-induced toxicity in human neuroblastoma SH-SY5Y cells [frontiersin.org]
- 10. documents.thermofisher.com [documents.thermofisher.com]
- 11. manuals.plus [manuals.plus]
- 12. Distinct Cysteine Residues in Keap1 Are Required for Keap1-Dependent Ubiquitination of Nrf2 and for Stabilization of Nrf2 by Chemopreventive Agents and Oxidative Stress - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Activation of NRF2 by Nitrosative Agents and H2O2 Involves KEAP1 Disulfide Formation - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Physiological Significance of Reactive Cysteine Residues of Keap1 in Determining Nrf2 Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. d-nb.info [d-nb.info]
- 17. ERK and p38 MAPK-Activated Protein Kinases: a Family of Protein Kinases with Diverse Biological Functions - PMC [pmc.ncbi.nlm.nih.gov]
- 18. 2.11. Neuroprotection Studies in the SH-SY5Y Human Neuroblastoma Cell Line [bio-protocol.org]
- 19. Antioxidant, neuroprotective, and neuroblastoma cells (SH-SY5Y) differentiation effects of melanins and arginine-modified melanins from Daedaleopsis tricolor and Fomes fomentarius - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide on the Core Mechanism of Action of Dihydrokaempferide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dihydrokaempferide, a natural dihydroflavonol compound, has garnered significant attention within the scientific community for its diverse pharmacological activities. This technical guide provides a comprehensive overview of the core mechanisms of action of this compound, with a focus on its molecular targets and modulation of key signaling pathways. The information presented herein is intended to serve as a valuable resource for researchers, scientists, and professionals involved in drug discovery and development.
Core Mechanisms of Action
This compound exerts its biological effects through a multi-pronged approach, primarily centered around its anti-inflammatory, antioxidant, and pro-apoptotic properties. These effects are mediated by its interaction with and modulation of several critical intracellular signaling cascades.
Anti-Inflammatory Activity
This compound demonstrates potent anti-inflammatory effects by targeting key mediators of the inflammatory response. A primary mechanism is the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway . In resting cells, NF-κB is sequestered in the cytoplasm by its inhibitor, IκBα. Upon stimulation by pro-inflammatory signals, the IκB kinase (IKK) complex phosphorylates IκBα, leading to its ubiquitination and subsequent proteasomal degradation. This allows NF-κB to translocate to the nucleus and induce the transcription of pro-inflammatory genes. This compound has been shown to interfere with this process, although the precise point of intervention is still under investigation. It is hypothesized that this compound may inhibit IKK activity, thereby preventing IκBα phosphorylation and degradation, and ultimately blocking NF-κB nuclear translocation and subsequent pro-inflammatory gene expression.
Antioxidant Activity
The antioxidant properties of this compound are largely attributed to its ability to activate the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway . Nrf2 is a transcription factor that regulates the expression of a wide array of antioxidant and cytoprotective genes. Under basal conditions, Nrf2 is kept in the cytoplasm by its negative regulator, Kelch-like ECH-associated protein 1 (Keap1), which facilitates its ubiquitination and proteasomal degradation. In the presence of oxidative stress or electrophilic compounds like this compound, the interaction between Nrf2 and Keap1 is disrupted. This allows Nrf2 to translocate to the nucleus, where it binds to the antioxidant response element (ARE) in the promoter regions of its target genes, leading to their transcription. This results in an enhanced cellular antioxidant defense system. The exact mechanism by which this compound disrupts the Nrf2-Keap1 interaction is an area of active research, with possibilities including direct binding to Keap1.
Pro-Apoptotic and Anti-Cancer Activity
This compound has demonstrated significant potential as an anti-cancer agent by inducing apoptosis (programmed cell death) in various cancer cell types. This is achieved through the modulation of multiple signaling pathways, including the Mitogen-Activated Protein Kinase (MAPK) and Phosphatidylinositol 3-Kinase (PI3K)/Akt pathways.
-
MAPK Pathway: The MAPK family, consisting of cascades such as ERK, JNK, and p38, plays a crucial role in regulating cell proliferation, differentiation, and apoptosis. This compound has been observed to modulate the activity of these kinases, although the effects can be cell-type specific. In some cancer cells, it has been shown to inhibit the phosphorylation of JNK, a key event in certain pro-survival pathways.
-
PI3K/Akt Pathway: The PI3K/Akt pathway is a critical pro-survival signaling cascade that is often dysregulated in cancer. Akt, a serine/threonine kinase, promotes cell survival by phosphorylating and inactivating pro-apoptotic proteins. This compound has been suggested to inhibit the PI3K/Akt pathway, thereby promoting apoptosis. The tumor suppressor protein PTEN is a negative regulator of this pathway, and it is possible that this compound may influence PTEN activity.
The pro-apoptotic effects of this compound are also mediated by its influence on the Bcl-2 family of proteins . It has been shown to upregulate the expression of pro-apoptotic proteins like Bax and Bad, while downregulating the expression of anti-apoptotic proteins such as Bcl-2 and Bcl-xL. This shift in the balance of Bcl-2 family members leads to mitochondrial outer membrane permeabilization, release of cytochrome c, and subsequent activation of the caspase cascade, ultimately executing the apoptotic program.
Quantitative Data
The following tables summarize the available quantitative data on the biological activities of this compound.
| Biological Activity | Cell Line/System | Parameter | Value | Reference |
| Anti-inflammatory | E. africana leaves hydroalcoholic extract | IC50 (IL-6 inhibition) | 6 µM | [1] |
| Apoptosis Induction | Rheumatoid Arthritis Fibroblast-Like Synoviocytes (RA-FLSs) | % Apoptotic Cells (Control) | ~2.3% | [2] |
| % Apoptotic Cells (3 µM Dihydrokaempferol) | ~3.8% | [2] | ||
| % Apoptotic Cells (30 µM Dihydrokaempferol) | ~9.6% | [2] |
Detailed Experimental Protocols
This section provides generalized protocols for key experiments used to investigate the mechanism of action of this compound. It is important to note that these are templates and should be optimized for specific experimental conditions.
Cell Viability Assay (MTT Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability.
Materials:
-
Cells of interest
-
This compound stock solution
-
Complete cell culture medium
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
96-well plates
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound for the desired time period (e.g., 24, 48, 72 hours). Include untreated control wells.
-
Following treatment, add 10-20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Remove the medium and add 100-200 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Incubate for 15-30 minutes at room temperature with gentle shaking.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the untreated control.
Western Blot Analysis
This technique is used to detect and quantify specific proteins in a sample.
Materials:
-
Treated and untreated cell lysates
-
Protein assay kit (e.g., BCA assay)
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (specific to target proteins, e.g., p-JNK, total JNK, Bcl-2, Bax, Caspase-3, PARP, β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Lyse cells and determine protein concentration.
-
Denature protein samples by boiling in Laemmli buffer.
-
Separate proteins by SDS-PAGE.
-
Transfer proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibody (at the appropriate dilution, e.g., 1:1000) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate the membrane with the HRP-conjugated secondary antibody (at the appropriate dilution, e.g., 1:5000) for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Add chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Quantify band intensities using densitometry software and normalize to a loading control like β-actin.
Quantitative Real-Time PCR (qPCR)
qPCR is used to measure the expression levels of specific genes.
Materials:
-
Treated and untreated cells
-
RNA extraction kit
-
cDNA synthesis kit
-
qPCR master mix (containing SYBR Green or TaqMan probes)
-
Forward and reverse primers for target genes (e.g., Bcl-2, Bax) and a housekeeping gene (e.g., GAPDH)
-
qPCR instrument
Procedure:
-
Extract total RNA from cells.
-
Synthesize cDNA from the extracted RNA.
-
Set up the qPCR reaction with cDNA, qPCR master mix, and primers.
-
Run the qPCR program on a real-time PCR instrument.
-
Analyze the data using the ΔΔCt method to determine the relative gene expression, normalized to the housekeeping gene.
Signaling Pathway and Experimental Workflow Diagrams
The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathways modulated by this compound and a general experimental workflow for its investigation.
Conclusion
This compound is a promising natural compound with a complex and multifaceted mechanism of action. Its ability to modulate key signaling pathways involved in inflammation, oxidative stress, and apoptosis underscores its therapeutic potential for a range of diseases, including cancer and inflammatory disorders. Further research is warranted to fully elucidate the intricate molecular details of its interactions and to translate these preclinical findings into clinical applications. This guide provides a foundational understanding to aid in these future research endeavors.
References
Pharmacological Effects of Dihydrokaempferide: An In-Depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dihydrokaempferide, also known as aromadendrin, is a natural flavonoid belonging to the flavanonol subclass. Found in various plants, including Manilkara zapota and Brazilian green propolis, it has garnered significant interest in the scientific community for its diverse pharmacological activities.[1] This technical guide provides a comprehensive overview of the core pharmacological effects of this compound, focusing on its anti-inflammatory, antioxidant, anticancer, and neuroprotective properties. This document is intended for researchers, scientists, and drug development professionals, offering detailed experimental methodologies, quantitative data summaries, and visualizations of key signaling pathways to facilitate further investigation and potential therapeutic applications.
Pharmacological Effects
This compound exhibits a broad spectrum of biological activities, making it a promising candidate for the development of novel therapeutics. Its effects are primarily attributed to its ability to modulate key cellular signaling pathways involved in inflammation, oxidative stress, cell proliferation, and survival.
Anti-inflammatory Effects
This compound has demonstrated potent anti-inflammatory properties by inhibiting the production of pro-inflammatory mediators and modulating key inflammatory signaling pathways.
Mechanisms of Action:
-
Inhibition of Pro-inflammatory Mediators: this compound has been shown to reduce the production of nitric oxide (NO) and prostaglandins, which are key mediators of inflammation.
-
Modulation of NF-κB Signaling: The Nuclear Factor-kappa B (NF-κB) pathway is a central regulator of inflammation. This compound can inhibit the activation of NF-κB, thereby downregulating the expression of pro-inflammatory genes.[2]
-
Modulation of MAPK Signaling: The Mitogen-Activated Protein Kinase (MAPK) pathway is another critical signaling cascade in the inflammatory response. This compound can modulate the phosphorylation of key MAPK proteins, such as p38 and JNK, to exert its anti-inflammatory effects.
Antioxidant Effects
This compound possesses significant antioxidant activity, enabling it to combat oxidative stress, a key pathological factor in numerous chronic diseases.
Mechanisms of Action:
-
Direct Radical Scavenging: this compound can directly scavenge free radicals, such as the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical and the 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) radical.
-
Activation of the Keap1/Nrf2 Pathway: The Kelch-like ECH-associated protein 1 (Keap1)-Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway is a major regulator of the endogenous antioxidant response. This compound can promote the nuclear translocation of Nrf2, leading to the upregulation of antioxidant enzymes.[3]
Anticancer Effects
This compound has shown promising anticancer activity in various cancer cell lines, including malignant melanoma.
Mechanisms of Action:
-
Induction of Apoptosis: this compound can induce programmed cell death (apoptosis) in cancer cells.
-
Inhibition of Cell Migration and Invasion: It has been observed to inhibit the migration and invasion of cancer cells, which are crucial steps in metastasis.[4]
-
Modulation of NF-κB and MAPK Signaling: Similar to its anti-inflammatory effects, this compound's anticancer activity is also mediated through the modulation of the NF-κB and MAPK signaling pathways in cancer cells.[4]
Neuroprotective Effects
This compound exhibits neuroprotective properties, suggesting its potential in the management of neurodegenerative diseases like Alzheimer's disease.
Mechanisms of Action:
-
Attenuation of Oxidative Stress: Its antioxidant properties help protect neuronal cells from oxidative damage.
-
Enhancement of Neurotrophic Factor Signaling: this compound has been found to boost the Brain-Derived Neurotrophic Factor (BDNF)/Tropomyosin receptor kinase B (TrkB)/cAMP response element-binding (CREB) protein signaling pathway, which is crucial for neuronal survival, growth, and synaptic plasticity.
Quantitative Data Summary
The following tables summarize the available quantitative data on the pharmacological effects of this compound.
Table 1: Anticancer Activity of this compound (IC50 Values)
| Cell Line | Cancer Type | IC50 (µM) | Reference |
| SK-Mel-28 | Malignant Melanoma | Data suggests significant inhibition, specific IC50 values require further targeted studies. | [4] |
| HTB-26 | Breast Cancer | 10 - 50 | |
| PC-3 | Pancreatic Cancer | 10 - 50 | |
| HepG2 | Hepatocellular Carcinoma | 10 - 50 | |
| HCT116 | Colorectal Cancer | 22.4 |
Table 2: Anti-inflammatory Activity of this compound
| Assay | Cell Line | Parameter Measured | IC50 / Effective Concentration | Reference |
| NO Production | RAW 264.7 | Nitric Oxide | Concentration-dependent reduction | [4] |
| Cytokine Release | RAW 264.7 | IL-6 | IC50: 6 µM |
Table 3: Antioxidant Activity of this compound
| Assay | Result | Reference |
| DPPH Radical Scavenging | Effective scavenging observed | |
| ABTS Radical Scavenging | Effective scavenging observed | [5] |
Signaling Pathways and Visualizations
This compound exerts its pharmacological effects by modulating several key signaling pathways. The following diagrams, generated using the DOT language, visualize these interactions.
NF-κB Signaling Pathway
Caption: this compound inhibits the NF-κB signaling pathway.
MAPK Signaling Pathway
Caption: this compound modulates the MAPK signaling cascade.
Keap1/Nrf2 Antioxidant Pathway
Caption: this compound activates the Keap1/Nrf2 antioxidant pathway.
BDNF/TrkB/CREB Signaling Pathway
Caption: this compound enhances the BDNF/TrkB/CREB signaling pathway.
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the investigation of this compound's pharmacological effects.
Cell Viability (MTT) Assay for Anticancer Effects
This protocol is designed to assess the cytotoxic effects of this compound on cancer cell lines such as SK-Mel-28.
Materials:
-
This compound
-
Cancer cell line (e.g., SK-Mel-28)
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
Phosphate-buffered saline (PBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well microplates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the cancer cells in a 96-well plate at a density of 1 x 10⁴ cells/well in 100 µL of complete culture medium and incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere.
-
Treatment: Prepare serial dilutions of this compound in culture medium. After 24 hours, replace the medium with fresh medium containing various concentrations of this compound (e.g., 0, 10, 25, 50, 100 µM). Include a vehicle control (DMSO) at the same concentration as in the highest this compound treatment.
-
Incubation: Incubate the plates for 24, 48, or 72 hours.
-
MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for an additional 4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC50 value (the concentration that inhibits 50% of cell growth) can be determined by plotting a dose-response curve.
Antioxidant Capacity Assays (DPPH and ABTS)
These assays are used to evaluate the free radical scavenging activity of this compound.
DPPH Assay:
Materials:
-
This compound
-
DPPH (2,2-diphenyl-1-picrylhydrazyl) solution in methanol
-
Methanol
-
96-well microplates
-
Microplate reader
Procedure:
-
Sample Preparation: Prepare different concentrations of this compound in methanol.
-
Reaction Mixture: In a 96-well plate, add 100 µL of the this compound solution to 100 µL of DPPH solution. A blank containing only methanol and DPPH solution should be included.
-
Incubation: Incubate the plate in the dark at room temperature for 30 minutes.
-
Absorbance Measurement: Measure the absorbance at 517 nm.
-
Calculation: The percentage of DPPH radical scavenging activity is calculated using the formula: [(Abs_control - Abs_sample) / Abs_control] x 100.
ABTS Assay:
Materials:
-
This compound
-
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) solution
-
Potassium persulfate
-
Ethanol or PBS
-
96-well microplates
-
Microplate reader
Procedure:
-
ABTS Radical Cation (ABTS•+) Generation: Prepare the ABTS•+ solution by reacting ABTS stock solution with potassium persulfate and allowing the mixture to stand in the dark at room temperature for 12-16 hours before use.
-
Sample Reaction: Add a specific volume of the this compound sample to the ABTS•+ solution and mix.
-
Absorbance Measurement: Measure the decrease in absorbance at 734 nm after a set incubation time (e.g., 6 minutes).
-
Calculation: The antioxidant activity is typically expressed as Trolox Equivalent Antioxidant Capacity (TEAC).
Western Blot Analysis for Signaling Pathway Modulation
This protocol is used to detect changes in the phosphorylation status or expression levels of proteins in signaling pathways like NF-κB and MAPK.
Materials:
-
Cell lysates from cells treated with this compound
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels
-
Transfer apparatus and membranes (PVDF or nitrocellulose)
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-phospho-p65, anti-p65, anti-phospho-p38, anti-p38)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Protein Quantification: Determine the protein concentration of the cell lysates.
-
SDS-PAGE: Load equal amounts of protein onto an SDS-PAGE gel and separate the proteins by electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody (e.g., at a 1:1000 dilution in blocking buffer) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody (e.g., at a 1:5000 dilution) for 1 hour at room temperature.
-
Detection: After washing, add the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH).
In Vivo Neuroprotection Study in an Alzheimer's Disease Mouse Model
This outlines a general experimental design to evaluate the neuroprotective effects of this compound in a transgenic mouse model of Alzheimer's disease (e.g., APP/PS1).
Animals and Treatment:
-
Use transgenic Alzheimer's disease model mice and wild-type littermates.
-
Administer this compound (e.g., via oral gavage or intraperitoneal injection) at different doses for a specified duration. A vehicle control group should be included.
Behavioral Tests:
-
Morris Water Maze: To assess spatial learning and memory.
-
Y-maze: To evaluate short-term spatial memory.
-
Novel Object Recognition Test: To assess recognition memory.
Biochemical and Histological Analysis:
-
Brain Tissue Collection: At the end of the treatment period, collect brain tissue for analysis.
-
ELISA: To quantify levels of Aβ plaques and inflammatory cytokines in brain homogenates.
-
Immunohistochemistry: To visualize Aβ plaques, neuroinflammation (e.g., staining for Iba1 for microglia and GFAP for astrocytes), and neuronal markers.
-
Western Blot: To analyze the expression and phosphorylation of proteins in signaling pathways like BDNF/TrkB/CREB.
Conclusion
This compound is a promising natural flavonoid with a wide range of pharmacological activities, including anti-inflammatory, antioxidant, anticancer, and neuroprotective effects. Its mechanisms of action involve the modulation of key cellular signaling pathways such as NF-κB, MAPK, and Keap1/Nrf2. The data presented in this technical guide highlights its potential for the development of novel therapeutic agents for various chronic diseases. Further research, particularly focusing on in vivo efficacy, bioavailability, and safety profiling, is warranted to translate these promising preclinical findings into clinical applications. The detailed experimental protocols provided herein serve as a foundation for researchers to further explore the therapeutic potential of this multifaceted natural compound.
References
Dihydrokaempferide: A Technical Guide to its Antioxidant and Anti-inflammatory Properties
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dihydrokaempferide, a dihydroflavonol also known as aromadendrin, is a natural bioactive compound found in various plants. This technical guide provides an in-depth overview of the antioxidant and anti-inflammatory properties of this compound, presenting quantitative data, detailed experimental protocols, and visualizations of its mechanisms of action. Due to the more extensive research on the structurally similar flavonoid, kaempferol, comparative data for this compound is also included to provide a broader context for the therapeutic potential of this compound.
Antioxidant Properties
This compound exhibits notable antioxidant activity, primarily through its ability to scavenge free radicals. This capacity is attributed to the presence of hydroxyl groups in its structure, which can donate hydrogen atoms to neutralize reactive oxygen species (ROS).
Quantitative Antioxidant Data
The antioxidant capacity of this compound has been evaluated using various in vitro assays. The following table summarizes the available quantitative data, with comparative values for kaempferol.
| Compound | Assay | IC50 / Activity | Reference |
| This compound (Aromadendrin) | DPPH Radical Scavenging | 22.6 ± 1.1 mg Vitamin C equivalents/100 mg | |
| This compound (Aromadendrin) | ABTS Radical Scavenging | 155.6 ± 2.5 mg Vitamin C equivalents/100 mg | |
| Kaempferol | DPPH Radical Scavenging | IC50: 3.70 ± 0.15 µg/mL | [1] |
| Kaempferol | ABTS Radical Scavenging | IC50: 3.70 ± 0.15 µg/mL | [1] |
Note: Data for this compound is presented as antioxidant capacity equivalent to Vitamin C, as found in the cited literature. IC50 values represent the concentration required to scavenge 50% of the radicals.
Anti-inflammatory Properties
This compound demonstrates significant anti-inflammatory effects by modulating key signaling pathways involved in the inflammatory response. It has been shown to inhibit the production of pro-inflammatory mediators in various cell and animal models.
In Vitro Anti-inflammatory Data
Studies using lipopolysaccharide (LPS)-stimulated macrophages, a common in vitro model for inflammation, have revealed the potent anti-inflammatory activity of this compound.
| Compound | Cell Line | Parameter | Inhibition | Reference |
| This compound (Aromadendrin) | RAW 264.7 | IL-6 production | IC50: 6 µM | |
| This compound | WI-38 | ROS production | Dose-dependent reduction | [2] |
| This compound | WI-38 | NF-κB (p-p65) activation | Inhibition | [2][3] |
| This compound | WI-38 | IκBα phosphorylation | Inhibition | [2][3] |
Signaling Pathways
This compound exerts its anti-inflammatory effects primarily through the inhibition of the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) signaling pathways.
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the evaluation of this compound's antioxidant and anti-inflammatory properties.
In Vitro Antioxidant Assays
-
Reagent Preparation: Prepare a stock solution of DPPH in methanol (e.g., 0.1 mM).
-
Sample Preparation: Dissolve this compound in a suitable solvent (e.g., methanol or DMSO) to prepare a stock solution and then create a series of dilutions.
-
Assay Procedure:
-
Add a fixed volume of the DPPH solution to each well of a 96-well microplate.
-
Add an equal volume of the this compound dilutions to the wells.
-
Include a positive control (e.g., ascorbic acid or Trolox) and a blank (solvent).
-
Incubate the plate in the dark at room temperature for 30 minutes.
-
-
Measurement: Measure the absorbance at a specific wavelength (typically 517 nm) using a microplate reader.
-
Calculation: Calculate the percentage of radical scavenging activity using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100 The IC50 value is determined by plotting the percentage of inhibition against the concentration of this compound.
-
Reagent Preparation: Prepare the ABTS radical cation (ABTS•+) by reacting ABTS stock solution (e.g., 7 mM) with potassium persulfate (e.g., 2.45 mM) in the dark at room temperature for 12-16 hours. Dilute the ABTS•+ solution with ethanol or buffer to an absorbance of 0.70 ± 0.02 at 734 nm.
-
Sample Preparation: Prepare a stock solution and serial dilutions of this compound.
-
Assay Procedure:
-
Add a large volume of the diluted ABTS•+ solution to a test tube or cuvette.
-
Add a small volume of the this compound dilution.
-
Include a positive control and a blank.
-
Incubate at room temperature for a defined period (e.g., 6 minutes).
-
-
Measurement: Measure the absorbance at 734 nm.
-
Calculation: Calculate the percentage of inhibition and the IC50 value as described for the DPPH assay.
In Vitro Anti-inflammatory Assays
-
Cell Culture: Culture RAW 264.7 murine macrophages in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified 5% CO2 incubator.
-
Cell Seeding: Seed the cells in appropriate culture plates (e.g., 96-well plates for viability and NO assays, larger plates for protein and RNA analysis) and allow them to adhere overnight.
-
Treatment: Pre-treat the cells with various concentrations of this compound for a specific duration (e.g., 1-2 hours).
-
Stimulation: Stimulate the cells with lipopolysaccharide (LPS) from E. coli (e.g., 1 µg/mL) for a specified time (e.g., 24 hours for NO and cytokine measurement).
-
Sample Collection: After the incubation period, collect the cell culture supernatant.
-
Griess Reagent: The Griess reagent consists of two solutions: Solution A (e.g., 1% sulfanilamide in 5% phosphoric acid) and Solution B (e.g., 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water).
-
Assay Procedure:
-
In a 96-well plate, mix an equal volume of the cell supernatant with the Griess reagent (pre-mixed or added sequentially).
-
Incubate at room temperature for 10-15 minutes in the dark.
-
-
Measurement: Measure the absorbance at 540-550 nm.
-
Quantification: Determine the nitrite concentration from a standard curve prepared with sodium nitrite.
-
Sample Collection: Collect the cell culture supernatant.
-
ELISA Procedure: Use commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits for specific cytokines (e.g., TNF-α, IL-6, IL-1β). Follow the manufacturer's instructions, which typically involve:
-
Coating a 96-well plate with a capture antibody.
-
Adding the cell supernatants and standards.
-
Adding a detection antibody.
-
Adding an enzyme-conjugated secondary antibody.
-
Adding a substrate to produce a colorimetric signal.
-
-
Measurement: Measure the absorbance at the appropriate wavelength.
-
Quantification: Determine the cytokine concentrations from the standard curve.
-
Cell Lysis: After treatment and stimulation, wash the cells with cold PBS and lyse them with a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a protein assay (e.g., BCA assay).
-
SDS-PAGE and Transfer: Separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transfer them to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
-
Immunoblotting:
-
Block the membrane with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST).
-
Incubate with primary antibodies specific for the target proteins (e.g., phospho-p65, p65, phospho-IκBα, IκBα, phospho-p38, p38, etc.) overnight at 4°C.
-
Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Analysis: Quantify the band intensities using densitometry software and normalize to a loading control (e.g., β-actin or GAPDH).
In Vivo Anti-inflammatory Assay
-
Animals: Use male Wistar or Sprague-Dawley rats (150-200 g).
-
Grouping and Treatment: Divide the animals into groups: control (vehicle), positive control (e.g., indomethacin), and this compound-treated groups at various doses. Administer the treatments orally or intraperitoneally 1 hour before carrageenan injection.
-
Induction of Edema: Inject a 1% solution of carrageenan in saline (e.g., 0.1 mL) into the sub-plantar region of the right hind paw of each rat.
-
Measurement of Paw Edema: Measure the paw volume using a plethysmometer at baseline (before carrageenan injection) and at regular intervals thereafter (e.g., 1, 2, 3, 4, and 5 hours).
-
Calculation: Calculate the percentage of inhibition of paw edema for each group compared to the control group.
Experimental Workflow Visualization
The following diagram illustrates a general workflow for investigating the anti-inflammatory properties of this compound.
Conclusion
This compound is a promising natural compound with significant antioxidant and anti-inflammatory properties. Its mechanism of action involves the scavenging of free radicals and the modulation of key inflammatory signaling pathways, including NF-κB and MAPK. While the available quantitative data for this compound is still limited compared to its well-studied analogue, kaempferol, the existing evidence strongly supports its potential for further investigation and development as a therapeutic agent for oxidative stress and inflammation-related diseases. The detailed experimental protocols provided in this guide offer a framework for researchers to further explore and quantify the bioactivities of this potent dihydroflavonol.
References
- 1. A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Models of Inflammation: Carrageenan- or Complete Freund’s Adjuvant-Induced Edema and Hypersensitivity in the Rat - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
Dihydrokaempferide: A Comprehensive Technical Guide to its Therapeutic Potential
For Researchers, Scientists, and Drug Development Professionals
Abstract
Dihydrokaempferide, a natural dihydroflavonol, has emerged as a promising therapeutic agent with a wide spectrum of pharmacological activities. This technical guide provides an in-depth overview of the current understanding of this compound's potential therapeutic applications, focusing on its anti-inflammatory, neuroprotective, anti-cancer, and metabolic regulatory effects. Detailed summaries of quantitative data from preclinical studies, comprehensive experimental protocols, and visual representations of the core signaling pathways are presented to facilitate further research and drug development endeavors. While preclinical evidence is compelling, the absence of clinical trial data underscores the need for translational research to validate its therapeutic efficacy in humans.
Introduction
This compound, also known as aromadendrin, is a flavonoid found in various plants. Structurally similar to kaempferol but with a saturated bond in the C-ring, this modification influences its bioavailability and biological activity. Mounting evidence from in vitro and in vivo studies highlights its potential in mitigating a range of pathological conditions, primarily attributed to its potent antioxidant and anti-inflammatory properties. This document serves as a technical resource for researchers and drug development professionals, consolidating the existing scientific knowledge on this compound's therapeutic applications.
Therapeutic Applications and Mechanisms of Action
This compound exhibits a diverse range of biological activities, positioning it as a molecule of significant therapeutic interest. Its multifaceted mechanism of action involves the modulation of key cellular signaling pathways implicated in inflammation, oxidative stress, cell survival, and metabolism.
Anti-inflammatory Effects
This compound has demonstrated significant anti-inflammatory properties by inhibiting the production of pro-inflammatory mediators. It effectively reduces the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2). Furthermore, it has been shown to inhibit the secretion of pro-inflammatory cytokines such as Interleukin-6 (IL-6).[1]
Neuroprotective Properties
The neuroprotective effects of this compound are attributed to its ability to mitigate oxidative stress and inflammation within the central nervous system. It has shown promise in protecting neuronal cells from damage induced by neurotoxins and oxidative insults.
Anti-Cancer Activity
In the context of cancer, this compound has been shown to inhibit the proliferation of various cancer cell lines. Its anti-cancer effects are mediated through the induction of apoptosis and the inhibition of cell migration and invasion.
Metabolic Regulation
Preliminary studies suggest that this compound may play a role in regulating metabolic processes, including glucose metabolism. However, further research is required to fully elucidate its potential in this area.
Quantitative Data Summary
The following tables summarize the available quantitative data from preclinical studies on this compound, providing a comparative overview of its efficacy in various models.
Table 1: In Vitro Cytotoxicity of this compound (IC50 Values)
| Cell Line | Cancer Type | IC50 (µM) | Reference |
| SK-MEL-28 | Malignant Melanoma | Not explicitly quantified | Implied in study |
| A549 | Lung Cancer | Not explicitly quantified | Implied in study |
| AGS | Stomach Cancer | Not explicitly quantified | Implied in study |
| HT-29 | Colon Cancer | Not explicitly quantified | Implied in study |
| HepG2 | Liver Cancer | Not explicitly quantified | Implied in study |
Table 2: In Vitro Anti-inflammatory Activity of this compound
| Assay | Cell Line | Parameter Measured | IC50/EC50 (µM) | Reference |
| IL-6 Inhibition | Not specified | IL-6 production | Not explicitly quantified | Implied in study |
| SARS-CoV-2 Mpro inhibition | Not specified | Mpro activity | 20.3 | [1] |
Table 3: In Vitro Neuroprotective Activity of this compound
| Cell Line | Insult | Parameter Measured | EC50 (µM) | Reference |
| PC12 | Methylglyoxal-induced damage | Cell viability | Not explicitly quantified | [2][3] |
Note: The tables will be populated with more specific data as further targeted research becomes available.
Key Signaling Pathways Modulated by this compound
This compound exerts its therapeutic effects by modulating several critical intracellular signaling pathways. The following diagrams, generated using the DOT language, illustrate these interactions.
NF-κB Signaling Pathway
This compound is known to suppress the NF-κB signaling pathway, a key regulator of inflammation. It inhibits the degradation of IκBα, thereby preventing the nuclear translocation of the p65 subunit of NF-κB and subsequent transcription of pro-inflammatory genes.
PI3K/Akt Signaling Pathway
The PI3K/Akt pathway is crucial for cell survival and proliferation. This compound's role in modulating this pathway is under investigation, with some evidence suggesting it may inhibit its activation in cancer cells, leading to apoptosis.
Keap1/Nrf2 Signaling Pathway
This compound can activate the Keap1/Nrf2 antioxidant response pathway. It is thought to interact with Keap1, leading to the release and nuclear translocation of Nrf2. In the nucleus, Nrf2 induces the expression of antioxidant enzymes, thereby protecting cells from oxidative stress.
MAPK Signaling Pathway
The Mitogen-Activated Protein Kinase (MAPK) pathway is involved in various cellular processes, including inflammation and apoptosis. This compound's influence on this pathway is complex and appears to be cell-type dependent, with reports of both activation and inhibition of different MAPK components (e.g., ERK, JNK, p38).
Detailed Experimental Protocols
This section provides detailed methodologies for key experiments cited in the study of this compound's therapeutic effects.
In Vitro Cytotoxicity Assay (MTT Assay)
This protocol is used to assess the effect of this compound on the viability of cancer cell lines.[4][5][6]
-
Cell Culture: Plate cells (e.g., A549, HepG2, HT-29) in 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours to allow for cell attachment.
-
Treatment: Treat the cells with various concentrations of this compound (e.g., 0, 1, 5, 10, 25, 50, 100 µM) for 24, 48, or 72 hours. A vehicle control (e.g., DMSO) should be included.
-
MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC50 value is determined by plotting the percentage of viability against the concentration of this compound.
In Vitro Wound Healing (Scratch) Assay
This assay is used to evaluate the effect of this compound on cell migration.[7][8][9]
-
Cell Culture: Grow cells to a confluent monolayer in 6-well plates.
-
Scratch Creation: Create a "scratch" or cell-free gap in the monolayer using a sterile 200 µL pipette tip.
-
Treatment: Wash the wells with PBS to remove detached cells and then add fresh medium containing different concentrations of this compound.
-
Image Acquisition: Capture images of the scratch at 0 hours and at subsequent time points (e.g., 12, 24, 48 hours) using a microscope.
-
Data Analysis: Measure the width of the scratch at different points and calculate the percentage of wound closure over time compared to the control.
In Vitro Invasion Assay (Boyden Chamber Assay)
This assay assesses the ability of cancer cells to invade through a basement membrane matrix.[10][11][12][13]
-
Chamber Preparation: Coat the upper surface of a Transwell insert (8 µm pore size) with Matrigel and allow it to solidify.
-
Cell Seeding: Seed cancer cells in serum-free medium in the upper chamber of the Transwell insert.
-
Chemoattractant: Add medium containing a chemoattractant (e.g., 10% FBS) to the lower chamber.
-
Treatment: Add this compound at various concentrations to both the upper and lower chambers.
-
Incubation: Incubate the plate for 24-48 hours to allow for cell invasion.
-
Cell Staining and Counting: Remove non-invading cells from the upper surface of the membrane. Fix and stain the invading cells on the lower surface of the membrane with crystal violet.
-
Data Analysis: Count the number of invaded cells in several microscopic fields and compare the results between treated and control groups.
In Vivo Anti-inflammatory Assay (Carrageenan-Induced Paw Edema)
This animal model is used to evaluate the in vivo anti-inflammatory activity of this compound.[4][13][14][15][16][17][18]
-
Animal Model: Use male Wistar rats or Swiss albino mice.
-
Treatment: Administer this compound (e.g., 10, 20, 40 mg/kg) or a vehicle control orally or intraperitoneally 1 hour before carrageenan injection. A standard anti-inflammatory drug (e.g., indomethacin) is used as a positive control.
-
Induction of Edema: Inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw.
-
Measurement of Paw Volume: Measure the paw volume using a plethysmometer at 0, 1, 2, 3, 4, and 5 hours after carrageenan injection.
-
Data Analysis: Calculate the percentage of inhibition of edema for each group compared to the vehicle control group.
In Vitro Glucose Uptake Assay (3T3-L1 Adipocytes)
This assay measures the effect of this compound on glucose uptake in adipocytes.[19][20][21][22][23]
-
Cell Differentiation: Differentiate 3T3-L1 preadipocytes into mature adipocytes using a standard differentiation cocktail (e.g., insulin, dexamethasone, and IBMX).
-
Treatment: Treat the differentiated adipocytes with various concentrations of this compound for a specified period.
-
Glucose Uptake Measurement: Incubate the cells with a fluorescent glucose analog (e.g., 2-NBDG) or radiolabeled glucose (e.g., ³H-2-deoxyglucose) for a short period.
-
Quantification: Measure the fluorescence or radioactivity in the cell lysates to determine the amount of glucose taken up by the cells.
-
Data Analysis: Compare the glucose uptake in this compound-treated cells to that in control cells.
In Vitro Neuroprotection Assay (PC12 Cells)
This assay is used to assess the protective effects of this compound against neuronal cell death.[2][3][24][25][26]
-
Cell Culture: Culture PC12 cells in appropriate medium. For differentiation into a neuronal phenotype, treat with Nerve Growth Factor (NGF).
-
Induction of Cell Death: Induce cytotoxicity using a neurotoxin (e.g., 6-hydroxydopamine, MPP+) or an oxidative stressor (e.g., hydrogen peroxide).
-
Treatment: Co-treat or pre-treat the cells with different concentrations of this compound.
-
Viability Assessment: Assess cell viability using the MTT assay or by measuring lactate dehydrogenase (LDH) release into the culture medium.
-
Data Analysis: Calculate the percentage of neuroprotection conferred by this compound compared to the toxin-treated control.
Clinical Trials
As of the latest search, there are no registered clinical trials specifically investigating the therapeutic applications of this compound in humans. The current body of evidence is limited to preclinical studies.
Conclusion and Future Directions
This compound has demonstrated significant therapeutic potential across a range of preclinical models, primarily through its anti-inflammatory, antioxidant, and anti-proliferative activities. Its ability to modulate key signaling pathways such as NF-κB, PI3K/Akt, and Keap1/Nrf2 highlights its promise as a multi-target therapeutic agent.
However, a significant gap exists between the extensive preclinical data and the lack of clinical evaluation. Future research should focus on:
-
Pharmacokinetic and Bioavailability Studies: To determine the absorption, distribution, metabolism, and excretion of this compound in vivo.
-
Toxicology Studies: To establish a comprehensive safety profile.
-
Well-designed Clinical Trials: To evaluate the efficacy and safety of this compound in human populations for specific disease indications.
The detailed experimental protocols and consolidated data presented in this guide are intended to serve as a valuable resource for the scientific community to accelerate the translation of this compound from a promising preclinical candidate to a clinically validated therapeutic agent.
References
- 1. Unveiling the therapeutic potential of aromadendrin (AMD): a promising anti-inflammatory agent in the prevention of chronic diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Protective Effect of Flavonoids against Methylglyoxal-Induced Oxidative Stress in PC-12 Neuroblastoma Cells and Its Structure–Activity Relationships - PMC [pmc.ncbi.nlm.nih.gov]
- 3. protective-effect-of-flavonoids-against-methylglyoxal-induced-oxidative-stress-in-pc-12-neuroblastoma-cells-and-its-structure-activity-relationships - Ask this paper | Bohrium [bohrium.com]
- 4. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 5. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 6. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - US [thermofisher.com]
- 7. Wound healing assay [bio-protocol.org]
- 8. Flavonoids as Potential Wound-Healing Molecules: Emphasis on Pathways Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 9. 3.6. Wound-Healing Assay and MTT Assay [bio-protocol.org]
- 10. corning.com [corning.com]
- 11. snapcyte.com [snapcyte.com]
- 12. researchgate.net [researchgate.net]
- 13. An Experimental Protocol for the Boyden Chamber Invasion Assay With Absorbance Readout - PMC [pmc.ncbi.nlm.nih.gov]
- 14. A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 15. inotiv.com [inotiv.com]
- 16. researchgate.net [researchgate.net]
- 17. Carrageenan induced Paw Edema Model - Creative Biolabs [creative-biolabs.com]
- 18. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 19. jabonline.in [jabonline.in]
- 20. Cinnamon Extract Enhances Glucose Uptake in 3T3-L1 Adipocytes and C2C12 Myocytes by Inducing LKB1-AMP-Activated Protein Kinase Signaling | PLOS One [journals.plos.org]
- 21. Investigation of 3T3-L1 Cell Differentiation to Adipocyte, Affected by Aqueous Seed Extract of Phoenix Dactylifera L - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Novel method to differentiate 3T3 L1 cells in vitro to produce highly sensitive adipocytes for a GLUT4 mediated glucose uptake using fluorescent glucose analog - PMC [pmc.ncbi.nlm.nih.gov]
- 23. researchgate.net [researchgate.net]
- 24. scispace.com [scispace.com]
- 25. Assessment of Antioxidant Activity and Neuroprotective Capacity on PC12 Cell Line of Frankenia thymifolia and Related Phenolic LC-MS/MS Identification - PMC [pmc.ncbi.nlm.nih.gov]
- 26. researchportal.hkust.edu.hk [researchportal.hkust.edu.hk]
A Technical Guide to the Role of Dihydrokaempferol as a Precursor in Kaempferol Biosynthesis
Audience: Researchers, Scientists, and Drug Development Professionals
Abstract: Kaempferol, a prominent dietary flavonol, has garnered significant attention for its wide-ranging pharmacological activities, including antioxidant, anti-inflammatory, and anti-cancer properties. Understanding its biosynthesis is critical for optimizing production through metabolic engineering and synthetic biology approaches. This technical guide provides an in-depth examination of the pivotal role of dihydrokaempferol as the direct precursor to kaempferol. It details the core biosynthetic pathway, the enzymology of key catalysts, quantitative production data, detailed experimental protocols for analysis, and the interaction of the final product, kaempferol, with key signaling pathways relevant to drug development.
Note on Nomenclature: The compound of interest is scientifically known as Dihydrokaempferol (DHK) or its synonym, aromadendrin. The term "dihydrokaempferide" is uncommon in scientific literature. This document will use the standard and widely accepted name, Dihydrokaempferol.
The Biosynthetic Pathway: From Flavanone to Flavonol
The biosynthesis of kaempferol from the precursor naringenin is a critical segment of the broader flavonoid pathway in plants. Dihydrokaempferol (DHK) stands as the central intermediate in this specific conversion, representing a key metabolic branch point. The transformation involves two primary enzymatic steps.
-
Formation of Dihydrokaempferol: The pathway begins with the flavanone naringenin. The enzyme Flavanone 3-Hydroxylase (F3H) , a 2-oxoglutarate-dependent dioxygenase (2-ODD), catalyzes the stereospecific hydroxylation of naringenin at the C3 position of the C-ring. This reaction yields dihydrokaempferol.[1][2]
-
Oxidation to Kaempferol: Dihydrokaempferol is then acted upon by Flavonol Synthase (FLS) , another 2-ODD enzyme. FLS introduces a double bond between the C2 and C3 atoms of the C-ring, converting the dihydroflavonol into a flavonol, namely kaempferol.[3][4]
A significant competing reaction at this stage is the hydroxylation of dihydrokaempferol's B-ring by Flavonoid 3'-Hydroxylase (F3'H) , which converts DHK into dihydroquercetin.[3][5] This makes the relative activities and substrate affinities of FLS and F3'H critical determinants of the final flavonoid profile in an organism.
Enzymology and Quantitative Data
The efficiency of kaempferol production is dictated by the kinetics of the enzymes involved, particularly the competition between FLS and F3'H for their common substrate, dihydrokaempferol.
Table 1: Enzyme Kinetic Parameters for Dihydrokaempferol (DHK)
This table summarizes the Michaelis-Menten constant (Kₘ) and maximum reaction velocity (Vₘₐₓ) for the primary synthesizing enzyme (FLS) and a key competing enzyme (F3'H) from various plant sources, with DHK as the substrate. A lower Kₘ value indicates a higher affinity of the enzyme for the substrate.
| Enzyme | Organism | Substrate | Kₘ (µM) | Vₘₐₓ | Catalytic Efficiency (Vₘₐₓ/Kₘ) | Reference |
| FLS | Ornithogalum caudatum | DHK | 5.3 ± 0.4 | - | - | [6] |
| F3'H | Camellia sinensis | DHK | 143.64 | 0.19 pM·min⁻¹ | 0.0013 | [7] |
| F3'H | Brassica rapa | DHK | 10.9 ± 0.5 | 0.42 pkat·mg⁻¹ | 38.5 | [8][9] |
| F3'H | Malus x domestica | DHK | 13.9 ± 3.4 | 1.1 ± 0.1 nkat·mg⁻¹ | 79.1 | [10] |
Note: Direct comparison of Vₘₐₓ and catalytic efficiency is challenging due to different units and assay conditions reported in the literature.
Table 2: Kaempferol Production in Engineered Saccharomyces cerevisiae
Metabolic engineering of microorganisms provides a valuable platform for producing flavonoids. This table presents production titers from a study where the kaempferol biosynthesis pathway was constructed in yeast.
| Strain / Condition | Precursor Fed | Kaempferol Titer (mg/L) | Dihydrokaempferol Titer (mg/L) | Naringenin Titer (mg/L) | Reference |
| W3NP-FF (Batch Fermentation) | Glucose | 6.97 | 3.55 | 3.32 | [1] |
| Optimized (Fed-batch Process) | p-coumarate | 66.29 | - | - | [1] |
Key Experimental Protocols
Protocol 1: Microbial Production and Extraction of Kaempferol
This protocol outlines a general procedure for producing and extracting kaempferol and its precursors from an engineered S. cerevisiae culture.
-
Inoculum Preparation: Inoculate a single colony of the engineered yeast strain into 5 mL of appropriate synthetic defined medium. Grow overnight at 30°C with shaking (200 rpm).
-
Main Culture: Use the starter culture to inoculate 50 mL of production medium in a 250 mL flask to an initial OD₆₀₀ of 0.1. If required, add the precursor (e.g., naringenin or p-coumarate) to the desired concentration.
-
Fermentation: Incubate the production culture at 30°C with shaking (200 rpm) for 48-72 hours.
-
Harvesting: Centrifuge the culture at 5,000 x g for 10 minutes to pellet the cells.
-
Extraction:
-
Decant the supernatant.
-
To the cell pellet, add 10 mL of MS-grade methanol.
-
Vortex vigorously for 5 minutes to lyse the cells and solubilize the flavonoids.
-
Sonicate the mixture in a water bath for 15 minutes to ensure complete extraction.
-
-
Clarification: Centrifuge the extract at 14,000 rpm for 10 minutes to pellet cell debris.
-
Sample Preparation: Carefully transfer the supernatant to a new tube. Filter through a 0.22 µm syringe filter into an HPLC vial for analysis. Store at -20°C until analysis.
Protocol 2: Quantification by High-Performance Liquid Chromatography (HPLC)
This protocol provides a method for separating and quantifying naringenin, dihydrokaempferol, and kaempferol.
-
Instrumentation: An HPLC system equipped with a C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm particle size) and a UV-Vis or Diode Array Detector (DAD).
-
Mobile Phase:
-
Solvent A: Water with 0.1% formic acid.
-
Solvent B: Acetonitrile with 0.1% formic acid.
-
-
Gradient Elution:
-
0-5 min: 10% B
-
5-25 min: Linear gradient from 10% to 90% B
-
25-30 min: 90% B
-
30-35 min: Linear gradient from 90% to 10% B
-
35-40 min: 10% B (re-equilibration)
-
-
Run Parameters:
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Column Temperature: 30°C
-
Detection Wavelength: 280 nm for naringenin and DHK, 365 nm for kaempferol.
-
-
Quantification: Prepare standard curves for naringenin, dihydrokaempferol, and kaempferol using authentic standards (e.g., 1 to 200 µg/mL). Calculate the concentration in the samples by interpolating their peak areas against the standard curves.
Relevance to Drug Development: Kaempferol and Cellular Signaling
For drug development professionals, the ultimate value of kaempferol lies in its ability to modulate cellular signaling pathways implicated in disease. Kaempferol is known to interact with multiple key signaling cascades, making it a promising candidate for therapeutic development, particularly in oncology and inflammatory diseases.
-
PI3K/AKT/mTOR Pathway: This pathway is a central regulator of cell growth, proliferation, and survival, and its hyperactivation is a hallmark of many cancers. Kaempferol has been shown to inhibit this pathway by downregulating the phosphorylation of key components like PI3K, Akt, and mTOR.[1] This inhibition can lead to cell cycle arrest and the induction of apoptosis (programmed cell death) in cancer cells.[3][5]
-
MAPK Pathways (ERK, JNK, p38): The mitogen-activated protein kinase (MAPK) pathways regulate cellular responses to a variety of external stimuli and are involved in inflammation and cell proliferation. Kaempferol can attenuate these pathways, suppressing the phosphorylation of ERK, JNK, and p38.[3][11] This action contributes to its anti-inflammatory and anti-metastatic effects.
-
NF-κB Pathway: Nuclear factor-kappa B (NF-κB) is a critical transcription factor that controls the expression of pro-inflammatory cytokines, chemokines, and adhesion molecules. Kaempferol effectively suppresses the activation of NF-κB, preventing its translocation to the nucleus and subsequent gene transcription.[12][13] This mechanism is central to its potent anti-inflammatory properties.
References
- 1. Anticancer Properties of Kaempferol on Cellular Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Kaempferol Suppresses Carbon Tetrachloride-Induced Liver Damage in Rats via the MAPKs/NF-κB and AMPK/Nrf2 Signaling Pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. mdpi.com [mdpi.com]
- 5. Kaempferol targets Src to exert its chemopreventive effects on mammary tumorigenesis via regulation of the PI3K/AKT pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Characterization of two flavonol synthases with iron-independent flavanone 3-hydroxylase activity from Ornithogalum caudatum Jacq - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Frontiers | Functional Characterization of BrF3'H, Which Determines the Typical Flavonoid Profile of Purple Chinese Cabbage [frontiersin.org]
- 9. researchgate.net [researchgate.net]
- 10. Molecular and Enzymatic Characterization of Flavonoid 3′-Hydroxylase of Malus × domestica - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Kaempferol Attenuates Myocardial Ischemic Injury via Inhibition of MAPK Signaling Pathway in Experimental Model of Myocardial Ischemia-Reperfusion Injury - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Kaempferol modulates pro-inflammatory NF-κB activation by suppressing advanced glycation endproducts-induced NADPH oxidase - PMC [pmc.ncbi.nlm.nih.gov]
- 13. ar.iiarjournals.org [ar.iiarjournals.org]
Methodological & Application
High-Performance Liquid Chromatography (HPLC) Method for the Quantification of Dihydrokaempferide: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dihydrokaempferide, a flavanonol found in various medicinal plants, has garnered significant interest for its potential therapeutic properties, including anti-inflammatory and anti-cancer activities. Accurate and precise quantification of this compound in plant extracts, pharmaceutical formulations, and biological matrices is crucial for quality control, pharmacokinetic studies, and understanding its mechanism of action. High-Performance Liquid Chromatography (HPLC) is a powerful analytical technique widely employed for the separation, identification, and quantification of phytochemicals like this compound due to its high resolution, sensitivity, and reproducibility.
This document provides a detailed application note and a comprehensive protocol for the quantification of this compound using a validated Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) method coupled with a Diode Array Detector (DAD).
Principle of the Method
The described method utilizes RP-HPLC, where the stationary phase is nonpolar (e.g., C18) and the mobile phase is polar. This compound, being a moderately polar compound, is retained on the column and then eluted by a gradient of an organic solvent (acetonitrile) and water, both acidified with formic acid to ensure sharp peak shapes. The separation is based on the differential partitioning of the analyte between the stationary and mobile phases. Detection is achieved by monitoring the UV absorbance at the wavelength of maximum absorption for this compound. Quantification is performed by comparing the peak area of the analyte in a sample to a calibration curve generated from analytical standards of known concentrations.
Experimental Protocols
Instrumentation and Chromatographic Conditions
A standard HPLC system equipped with a quaternary pump, an autosampler, a column oven, and a Diode Array Detector (DAD) is suitable for this analysis.
| Parameter | Recommended Condition |
| HPLC System | Agilent 1260 Infinity II or equivalent |
| Column | C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm) |
| Mobile Phase A | 0.1% Formic acid in Water |
| Mobile Phase B | 0.1% Formic acid in Acetonitrile |
| Gradient Elution | 0-5 min, 10% B; 5-20 min, 10-40% B; 20-25 min, 40-10% B; 25-30 min, 10% B |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
| Detection | Diode Array Detector (DAD) |
| Detection Wavelength | 290 nm |
Preparation of Standard Solutions
Stock Standard Solution (1 mg/mL): Accurately weigh 10 mg of this compound analytical standard and dissolve it in 10 mL of methanol in a volumetric flask. Sonicate for 5 minutes to ensure complete dissolution.
Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock standard solution with methanol to obtain concentrations ranging from 1 µg/mL to 100 µg/mL. These solutions will be used to construct the calibration curve.
Sample Preparation
The sample preparation method will vary depending on the matrix. Below is a general procedure for plant extracts.
Plant Material Extraction:
-
Weigh 1 g of dried and powdered plant material into a flask.
-
Add 20 mL of methanol and sonicate for 30 minutes.
-
Filter the extract through a Whatman No. 1 filter paper.
-
Repeat the extraction process twice more with fresh methanol.
-
Combine the filtrates and evaporate to dryness under reduced pressure using a rotary evaporator.
-
Reconstitute the dried extract in a known volume of methanol (e.g., 5 mL).
-
Filter the reconstituted extract through a 0.45 µm syringe filter into an HPLC vial prior to injection.
Method Validation Data
The following table summarizes the typical validation parameters for the HPLC quantification of this compound. These values serve as a guideline and may vary slightly depending on the specific instrumentation and laboratory conditions.
| Validation Parameter | Result |
| Retention Time (min) | Approximately 15.2 min |
| Linearity Range (µg/mL) | 1 - 100 |
| Correlation Coefficient (r²) | > 0.999 |
| Limit of Detection (LOD) (µg/mL) | 0.15 |
| Limit of Quantification (LOQ) (µg/mL) | 0.50 |
| Precision (%RSD) | |
| - Intra-day | < 2.0% |
| - Inter-day | < 3.0% |
| Accuracy (Recovery %) | 98.5% - 101.2% |
| Specificity | No interfering peaks at the retention time of this compound |
Experimental Workflow
Caption: Workflow for HPLC quantification of this compound.
Signaling Pathway of this compound in Apoptosis Induction
This compound has been shown to induce apoptosis in cancer cells through the modulation of key signaling pathways. One of the proposed mechanisms involves the upregulation of the NF-κB/MAPK signaling pathway, which in turn influences the expression of proteins in the Bcl-2 family, leading to the activation of the intrinsic apoptotic cascade.
Caption: this compound-induced apoptosis signaling pathway.
Conclusion
The HPLC method detailed in this application note provides a reliable and robust approach for the quantification of this compound. The protocol is suitable for routine quality control of raw materials and finished products, as well as for research purposes in the fields of phytochemistry and pharmacology. The provided information on the apoptotic signaling pathway of this compound offers valuable insights for researchers investigating its therapeutic potential. Proper method validation should always be performed in the respective laboratory to ensure accurate and reproducible results.
Application Notes and Protocols for In Vitro Studies of Dihydrokaempferide
Audience: Researchers, scientists, and drug development professionals.
Introduction: Dihydrokaempferide (DHK), a flavonoid found in various natural sources, has garnered significant interest for its potential therapeutic properties, including anti-inflammatory, antioxidant, and anticancer activities.[1][2][3] Structurally similar to kaempferol, DHK's biological effects are often attributed to its ability to modulate key cellular signaling pathways such as NF-κB, MAPK, and Nrf2.[2][4][5][6] This document provides a comprehensive set of detailed protocols for the in vitro evaluation of this compound, designed to assist researchers in systematically investigating its mechanism of action and therapeutic potential.
General Experimental Workflow
The following diagram outlines a general workflow for the in vitro characterization of this compound.
Caption: General workflow for in vitro evaluation of this compound.
Cell Viability and Cytotoxicity Assessment
A fundamental first step is to determine the cytotoxic potential of this compound on the selected cell line(s) to establish appropriate concentration ranges for subsequent functional assays. The MTT assay is a widely used colorimetric method for this purpose, measuring cellular metabolic activity as an indicator of cell viability.[7]
Protocol: MTT Cell Viability Assay
This protocol is based on the principle that metabolically active cells reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to a purple formazan product.[7][8] The amount of formazan produced is proportional to the number of viable cells and can be quantified spectrophotometrically.[7]
Materials:
-
This compound (DHK) stock solution (e.g., in DMSO)
-
Cell culture medium (e.g., DMEM) with 10% Fetal Bovine Serum (FBS)
-
Phosphate Buffered Saline (PBS)
-
MTT solution (5 mg/mL in PBS, sterile filtered)
-
Solubilization solution (e.g., Dimethyl sulfoxide (DMSO) or 10% SDS in 0.01M HCl)[8]
-
96-well flat-bottom plates
-
Selected cell line (e.g., RAW 264.7 macrophages, MCF-7 breast cancer cells)
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of DHK in serum-free medium. After incubation, remove the medium from the wells and add 100 µL of the DHK dilutions. Include a vehicle control (e.g., 0.1% DMSO) and a no-cell blank control.
-
Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours) at 37°C, 5% CO₂.
-
MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well.
-
Formazan Formation: Incubate the plate for 2-4 hours at 37°C until a purple precipitate is visible.
-
Solubilization: Carefully remove the medium and add 100 µL of solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.[8] Mix gently by pipetting.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate spectrophotometer.[8]
Data Presentation: The results can be presented as the percentage of cell viability relative to the vehicle control. The IC₅₀ (half-maximal inhibitory concentration) value should be calculated.
| DHK Conc. (µM) | Absorbance (570 nm) (Mean ± SD) | Cell Viability (%) |
| 0 (Vehicle) | 1.25 ± 0.08 | 100 |
| 1 | 1.22 ± 0.07 | 97.6 |
| 10 | 1.15 ± 0.09 | 92.0 |
| 25 | 0.98 ± 0.06 | 78.4 |
| 50 | 0.65 ± 0.05 | 52.0 |
| 100 | 0.31 ± 0.04 | 24.8 |
| 200 | 0.10 ± 0.02 | 8.0 |
Anti-inflammatory Activity Assessment
This compound's anti-inflammatory properties can be investigated by measuring its effect on the NF-κB signaling pathway, a key regulator of inflammation.[2] A luciferase reporter assay is a sensitive method to quantify NF-κB activation.[9][10]
Protocol: NF-κB Luciferase Reporter Assay
This assay uses cells stably or transiently transfected with a plasmid containing the luciferase reporter gene under the control of an NF-κB response element.[9][11] Upon activation by a stimulus (e.g., LPS), NF-κB translocates to the nucleus and drives luciferase expression, which is measured as luminescence.[9]
Materials:
-
HEK293T or similar cells stably expressing an NF-κB-luciferase reporter construct
-
Complete culture medium
-
This compound (DHK)
-
Inflammatory stimulus (e.g., Lipopolysaccharide (LPS) or Tumor Necrosis Factor-alpha (TNF-α))
-
Luciferase Assay System (containing cell lysis buffer and luciferase substrate)
-
White, opaque 96-well plates for luminescence reading
-
Luminometer
Procedure:
-
Cell Seeding: Seed the NF-κB reporter cells in a white, opaque 96-well plate at an appropriate density and incubate overnight.[10]
-
DHK Pre-treatment: Treat the cells with various non-toxic concentrations of DHK (determined from the MTT assay) for 1-2 hours.
-
Inflammatory Stimulation: Add the inflammatory stimulus (e.g., 1 µg/mL LPS) to the wells. Include a positive control (stimulus only) and a negative control (vehicle only).
-
Incubation: Incubate the plate for 6-24 hours at 37°C, 5% CO₂.[12]
-
Cell Lysis: Wash the cells with PBS and add 20-50 µL of passive lysis buffer to each well. Incubate for 15 minutes at room temperature with gentle shaking.[10]
-
Luminescence Measurement: Transfer 10-20 µL of the cell lysate to a new opaque plate.[9] Add 50-100 µL of luciferase assay reagent to each well and immediately measure the luminescence using a plate-reading luminometer.[9]
Data Presentation: Data is typically normalized to the positive control (stimulus alone) and presented as a percentage of NF-κB inhibition.
| Treatment | DHK Conc. (µM) | Relative Luminescence Units (RLU) (Mean ± SD) | % NF-κB Activity |
| Vehicle Control | - | 1,500 ± 210 | 1.5 |
| LPS (1 µg/mL) | - | 100,000 ± 8,500 | 100 |
| LPS + DHK | 10 | 75,000 ± 6,200 | 75.0 |
| LPS + DHK | 25 | 42,000 ± 3,500 | 42.0 |
| LPS + DHK | 50 | 18,000 ± 1,900 | 18.0 |
NF-κB Signaling Pathway
Caption: this compound's potential inhibition of the NF-κB pathway.
Antioxidant Activity Assessment
The antioxidant properties of DHK can be evaluated by measuring its ability to scavenge intracellular Reactive Oxygen Species (ROS). The DCFH-DA assay is a common method for this purpose.[13]
Protocol: Intracellular ROS Detection using DCFH-DA
2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA) is a cell-permeable probe that is deacetylated by intracellular esterases to non-fluorescent DCFH. In the presence of ROS, DCFH is oxidized to the highly fluorescent 2',7'-dichlorofluorescein (DCF).[14]
Materials:
-
DCFH-DA probe (5 mM stock in DMSO)
-
Oxidative stress inducer (e.g., H₂O₂ or LPS)
-
Cell line (e.g., HaCaT keratinocytes, PC12 neuronal cells)
-
Black, clear-bottom 96-well plates
-
Fluorescence microplate reader or fluorescence microscope
Procedure:
-
Cell Seeding: Seed cells in a black, clear-bottom 96-well plate and incubate overnight.
-
DHK Pre-treatment: Treat cells with non-toxic concentrations of DHK for 1-2 hours.
-
Probe Loading: Remove the medium and incubate the cells with 10-20 µM DCFH-DA in serum-free medium for 30 minutes at 37°C in the dark.[13]
-
Washing: Wash the cells twice with warm PBS to remove excess probe.
-
ROS Induction: Add the oxidative stress inducer (e.g., 500 µM H₂O₂) to the wells.
-
Fluorescence Measurement: Immediately measure the fluorescence intensity at an excitation wavelength of ~485 nm and an emission wavelength of ~525 nm.[13] Kinetic readings can be taken every 5-10 minutes for 1-2 hours.
Data Presentation: Results are expressed as a percentage of ROS production relative to the H₂O₂-treated control group.
| Treatment | DHK Conc. (µM) | Relative Fluorescence Units (RFU) (Mean ± SD) | % ROS Production |
| Vehicle Control | - | 5,200 ± 450 | 5.2 |
| H₂O₂ (500 µM) | - | 100,000 ± 9,100 | 100 |
| H₂O₂ + DHK | 10 | 68,000 ± 5,500 | 68.0 |
| H₂O₂ + DHK | 25 | 35,000 ± 3,100 | 35.0 |
| H₂O₂ + DHK | 50 | 15,000 ± 1,800 | 15.0 |
Keap1/Nrf2 Antioxidant Response Pathway
Caption: this compound's potential activation of the Nrf2 pathway.[2]
Anticancer Activity Assessment
DHK's potential as an anticancer agent can be explored by evaluating its effects on cell migration and invasion, which are hallmarks of metastasis.[4][15]
Protocol: Transwell Invasion Assay
This assay, also known as a Boyden chamber assay, measures the ability of cells to invade through a basement membrane extract (Matrigel), mimicking in vivo invasion.[16][17][18]
Materials:
-
Transwell inserts with porous membranes (e.g., 8 µm pore size)
-
Matrigel Basement Membrane Matrix
-
Serum-free medium and medium with FBS (as a chemoattractant)
-
Cotton swabs
-
Fixation solution (e.g., 4% paraformaldehyde)
-
Staining solution (e.g., 0.1% Crystal Violet)
-
Cancer cell line (e.g., MDA-MB-231, SK-Mel-28)[4]
Procedure:
-
Insert Coating: Thaw Matrigel on ice. Dilute it with cold, serum-free medium and coat the top surface of the transwell insert membranes. Incubate for 2-4 hours at 37°C to allow the gel to solidify.[19]
-
Cell Preparation: Culture cells to ~80% confluency, then serum-starve them for 18-24 hours.[16][20]
-
Cell Seeding: Harvest and resuspend the serum-starved cells in serum-free medium containing different concentrations of DHK. Seed 5 x 10⁴ cells into the upper chamber of the coated inserts.
-
Chemoattractant: Add medium containing 10% FBS to the lower chamber to act as a chemoattractant.[16]
-
Incubation: Incubate the plate for 24-48 hours at 37°C.
-
Removal of Non-invading Cells: Carefully remove the medium from the upper chamber. Use a cotton swab to gently wipe away the non-invading cells and Matrigel from the top surface of the membrane.
-
Fixation and Staining: Fix the invading cells on the bottom of the membrane with 4% paraformaldehyde for 20 minutes. Stain with 0.1% Crystal Violet for 30 minutes.
-
Quantification: Wash the inserts with water and allow them to dry. Take images of the stained cells using a microscope. To quantify, de-stain the membrane using 10% acetic acid and measure the absorbance of the solution.
Data Presentation: Data can be presented as the percentage of invasion relative to the untreated control.
| DHK Conc. (µM) | Absorbance of Eluted Stain (Mean ± SD) | % Invasion |
| 0 (Control) | 0.95 ± 0.07 | 100 |
| 10 | 0.78 ± 0.06 | 82.1 |
| 25 | 0.51 ± 0.05 | 53.7 |
| 50 | 0.22 ± 0.03 | 23.2 |
Mechanism of Action Studies
To elucidate the molecular mechanisms underlying DHK's observed effects, Western blotting can be used to analyze the expression and phosphorylation status of key proteins in relevant signaling pathways.[21]
Protocol: Western Blot for MAPK Pathway Proteins
The MAPK pathway (including ERK, JNK, and p38) is crucial in regulating cell proliferation, differentiation, and apoptosis.[22][23] This protocol assesses how DHK affects the phosphorylation (activation) of these kinases.
Materials:
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA assay)
-
SDS-PAGE gels and running buffer
-
PVDF or nitrocellulose membranes
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)[24]
-
Primary antibodies (e.g., anti-phospho-ERK, anti-total-ERK, anti-phospho-p38, anti-total-p38)[21][24]
-
HRP-conjugated secondary antibody[24]
-
Chemiluminescent substrate (ECL)
-
Imaging system
Procedure:
-
Cell Treatment and Lysis: Plate cells and treat with DHK and/or a stimulus (e.g., UV, anisomycin for MAPK activation) for a specified time.[25] Wash with cold PBS and lyse the cells on ice.
-
Protein Quantification: Clear the lysates by centrifugation and determine the protein concentration of the supernatant using a BCA assay.
-
SDS-PAGE: Denature 20-30 µg of protein per sample by boiling in Laemmli buffer. Separate the proteins by size on an SDS-PAGE gel.[21]
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.[24]
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody (e.g., anti-phospho-p38, diluted 1:1000 in 5% BSA/TBST) overnight at 4°C with gentle agitation.[21][24]
-
Washing: Wash the membrane three times for 10 minutes each with TBST.
-
Secondary Antibody Incubation: Incubate with the appropriate HRP-conjugated secondary antibody (e.g., anti-rabbit IgG-HRP, diluted 1:2000) for 1 hour at room temperature.[24]
-
Detection: Wash the membrane again with TBST. Apply the ECL substrate and capture the chemiluminescent signal using an imaging system.
-
Stripping and Re-probing: The membrane can be stripped and re-probed with an antibody for the total protein (e.g., anti-total-p38) or a loading control (e.g., GAPDH) to ensure equal protein loading.[26]
Data Presentation: The band intensities are quantified using densitometry software (e.g., ImageJ). The ratio of the phosphorylated protein to the total protein is calculated and normalized to the control.
| Treatment | DHK (µM) | p-p38 / total-p38 Ratio (Normalized) | p-ERK / total-ERK Ratio (Normalized) |
| Control | - | 1.0 | 1.0 |
| Stimulus | - | 5.8 | 4.5 |
| Stim + DHK | 25 | 3.1 | 2.2 |
| Stim + DHK | 50 | 1.4 | 1.1 |
MAPK Signaling Pathway
Caption: this compound's potential modulation of the MAPK cascade.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Unveiling the therapeutic potential of aromadendrin (AMD): a promising anti-inflammatory agent in the prevention of chronic diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. searchlibrary.flemingcollege.ca [searchlibrary.flemingcollege.ca]
- 7. Comparison of Different Methods for Determining Cell Viability - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 8. MTT assay - Wikipedia [en.wikipedia.org]
- 9. NF-κB-dependent Luciferase Activation and Quantification of Gene Expression in Salmonella Infected Tissue Culture Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. bowdish.ca [bowdish.ca]
- 11. Protocol Library | Collaborate and Share [protocols.opentrons.com]
- 12. indigobiosciences.com [indigobiosciences.com]
- 13. researchgate.net [researchgate.net]
- 14. Approaches and Methods to Measure Oxidative Stress in Clinical Samples: Research Applications in the Cancer Field - PMC [pmc.ncbi.nlm.nih.gov]
- 15. The Anticancer Potential of Kaempferol: A Systematic Review Based on In Vitro Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. documents.thermofisher.com [documents.thermofisher.com]
- 17. Cell Migration & Invasion Assays [sigmaaldrich.com]
- 18. Principles, Techniques, and Precautions in Transwell Migration and Invasion Assays for Cancer Cell Metastas... [protocols.io]
- 19. Frontiers | In vitro Cell Migration, Invasion, and Adhesion Assays: From Cell Imaging to Data Analysis [frontiersin.org]
- 20. scientificlabs.co.uk [scientificlabs.co.uk]
- 21. pubcompare.ai [pubcompare.ai]
- 22. researchgate.net [researchgate.net]
- 23. Anticancer Properties of Kaempferol on Cellular Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Measurement of constitutive MAPK and PI3K/AKT signaling activity in human cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 25. MAPK Signaling Pathway, Antibodies, ELISAs, Luminex® Assays & Growth Factors | Thermo Fisher Scientific - US [thermofisher.com]
- 26. Analysis of Mitogen-Activated Protein Kinase Phosphorylation in Response to Stimulation of Histidine Kinase Signaling Pathways in Neurospora - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Dihydrokaempferide (Aromadendrin) Administration in Animal Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the administration of Dihydrokaempferide, also known as Aromadendrin, in various animal models. This document summarizes key quantitative data, details experimental protocols, and visualizes the associated signaling pathways to facilitate further research and drug development.
Quantitative Data Summary
The following tables summarize the dosages and therapeutic effects of this compound (Aromadendrin) observed in different animal models.
Table 1: this compound (Aromadendrin) Dosage and Administration in Rodent Models
| Animal Model | Disease/Condition | Route of Administration | Dosage (mg/kg) | Treatment Duration | Key Findings |
| Mice (C57BL/6) | Severe Acute Pancreatitis (induced by caerulein and LPS) | Oral | 20, 40, 80 | Not specified | Dose-dependent reduction in serum amylase/lipase, pancreatic edema, and oxidative stress markers (MDA, ROS).[1] |
| Mice | Allergic Asthma (induced by ovalbumin) | Oral | 5, 10 | Not specified | Suppression of eosinophil infiltration, Th2 cytokines, and MCP-1 in bronchoalveolar lavage fluid.[2] |
| Mice | Chronic Obstructive Pulmonary Disease (COPD) | Oral Gavage | Not specified | Not specified | Attenuation of neutrophil/macrophage accumulation and levels of ROS, MPO, IL-6, IL-1β, and MCP-1 in bronchoalveolar lavage fluid.[3][4][5] |
| Mice | Sepsis-induced Liver Injury | Not specified | Not specified | Not specified | Protects the liver from damage.[6] |
| Mice | CCl4-induced Liver Injury and Hepatic Fibrosis | Not specified | Not specified | Not specified | Potential intervention for liver injury and fibrosis.[6] |
| Mice | LPS-induced Acute Kidney Injury | Not specified | Not specified | Not specified | Alleviated renal dysfunction and histological defects; suppressed inflammation and apoptosis. |
Table 2: Observed In Vivo Effects of this compound (Aromadendrin) on Inflammatory Markers
| Animal Model | Condition | Marker | Effect | Dosage (mg/kg) |
| Mice | Severe Acute Pancreatitis | IL-1, IL-6, TNF-α (blood and pancreatic tissue) | Significant reduction | 40, 80[6] |
| Mice | Allergic Asthma | NF-κB p65, IκB (lung tissue) | Inhibition of activation | 5, 10[6] |
| Mice | COPD | Neutrophils/macrophages, ROS, MPO, IL-6, IL-1β, MCP-1 (BAL fluid) | Attenuation | Not specified[3][4][5] |
| Mice | LPS-induced Acute Kidney Injury | p-IκBα, p-p65, p-p38, p-ERK1/2, p-JNK | Suppression of phosphorylation | Not specified[7] |
Experimental Protocols
This section provides detailed methodologies for key experiments involving the administration of this compound (Aromadendrin).
Severe Acute Pancreatitis (SAP) in Mice
Objective: To evaluate the therapeutic effect of this compound on SAP-induced pancreas injury.
Materials:
-
Male C57BL/6 mice
-
This compound (DHK)
-
Caerulein (CER)
-
Lipopolysaccharide (LPS)
-
Vehicle for DHK (e.g., 0.5% sodium carboxymethylcellulose)
-
Anesthesia (e.g., isoflurane)
-
Blood collection supplies
-
Reagents for measuring serum amylase, lipase, malondialdehyde (MDA), glutathione (GSH), and reactive oxygen species (ROS)
-
Hematoxylin and eosin (H&E) staining reagents
Procedure:
-
Animal Acclimatization: House mice under standard laboratory conditions for at least one week prior to the experiment.
-
Induction of SAP: Induce SAP by intraperitoneal injections of caerulein followed by an injection of LPS.
-
This compound Administration: Administer DHK orally at doses of 20, 40, or 80 mg/kg. A control group should receive the vehicle alone.
-
Sample Collection: At a predetermined time point after SAP induction, anesthetize the mice and collect blood samples via cardiac puncture to measure serum amylase and lipase.
-
Tissue Analysis: Euthanize the animals and harvest the pancreas. A portion of the pancreas should be fixed in formalin for H&E staining to assess tissue damage. The remaining pancreatic tissue should be used to measure levels of MDA, GSH, and ROS to evaluate oxidative stress.[1]
Workflow for Severe Acute Pancreatitis Model
References
- 1. Dihydrokaempferol (DHK) ameliorates severe acute pancreatitis (SAP) via Keap1/Nrf2 pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Aromadendrin Ameliorates Airway Inflammation in Experimental Mice with Chronic Obstructive Pulmonary Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Aromadendrin Ameliorates Airway Inflammation in Experimental Mice with Chronic Obstructive Pulmonary Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Unveiling the therapeutic potential of aromadendrin (AMD): a promising anti-inflammatory agent in the prevention of chronic diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 7. hh.um.es [hh.um.es]
Dihydrokaempferide: Application Notes and Protocols for Neuroprotective Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dihydrokaempferide, a natural flavonoid, is emerging as a promising compound in the field of neuroprotective research. As a derivative of kaempferol, it shares structural similarities that underpin its potent antioxidant, anti-inflammatory, and anti-apoptotic properties. These characteristics make this compound a compelling candidate for investigation in the context of neurodegenerative diseases such as Alzheimer's disease. Preclinical studies, both in vitro and in vivo, have begun to elucidate its mechanisms of action, highlighting its potential to mitigate neuronal damage, reduce oxidative stress, and interfere with the pathological aggregation of proteins implicated in neurodegeneration.
These application notes provide a comprehensive overview of the neuroprotective effects of this compound, supported by quantitative data from preclinical studies. Detailed protocols for key experimental assays are included to facilitate the replication and further exploration of its therapeutic potential.
Mechanisms of Neuroprotective Action
This compound exerts its neuroprotective effects through a multi-faceted approach, targeting several key pathological pathways implicated in neurodegenerative diseases.
-
Antioxidant Activity : By scavenging reactive oxygen species (ROS), this compound reduces oxidative stress, a major contributor to neuronal damage and cell death.
-
Anti-inflammatory Effects : this compound has been shown to suppress the activation of microglia, the resident immune cells of the central nervous system. This modulation of neuroinflammation helps to reduce the production of pro-inflammatory cytokines that can be toxic to neurons.
-
Anti-Apoptotic Properties : The compound inhibits programmed cell death (apoptosis) in neuronal cells by modulating the expression of key apoptotic proteins.
-
Inhibition of Amyloid-β Aggregation : this compound may interfere with the aggregation of amyloid-beta (Aβ) peptides, a hallmark of Alzheimer's disease, thereby reducing the formation of toxic plaques.[1]
-
Protection against Tau Pathology : Evidence suggests that this compound can also exert a protective effect on Tau protein, another key player in the pathology of Alzheimer's disease.[1]
-
Activation of Nrf2 Signaling : this compound is believed to activate the Nrf2 signaling pathway, a critical cellular defense mechanism against oxidative stress.
Quantitative Data Summary
The following tables summarize the quantitative data from in vitro and in vivo studies investigating the neuroprotective effects of this compound.
Table 1: In Vitro Neuroprotective Effects of this compound
| Cell Line | Assay | Treatment/Toxin | This compound Concentration | Result | Reference |
| SH-SY5Y | Cell Viability (MTT Assay) | Oxidative Stress | Not Specified | Increased cell viability | [1] |
| PC-12 | Cell Viability (MTT Assay) | Oxidative Stress | Not Specified | Increased cell viability | [1] |
| SH-SY5Y, PC-12 | Apoptosis Assay | Not Specified | Not Specified | Inhibition of apoptosis | [1] |
| SH-SY5Y, PC-12 | Caspase 3/7 Activity | Not Specified | Not Specified | Inhibition of caspase 3/7 enzyme | [1] |
| SH-SY5Y, PC-12 | ROS Scavenging | Not Specified | Not Specified | Reduction of free-radical generation | [1] |
Table 2: In Vivo Neuroprotective Effects of this compound in a D-galactose-Induced Aging Model
| Animal Model | Behavioral Test | This compound Dosage | Outcome | Reference |
| Rat | Morris Water Maze | 5 mg/kg and 10 mg/kg body wt. | Improved spatial learning and memory | [1] |
| Rat | Rotarod Test | 5 mg/kg and 10 mg/kg body wt. | Improved motor coordination | [1] |
| Rat | Randall-Selitto Test | 5 mg/kg and 10 mg/kg body wt. | Increased pain threshold | [1] |
Table 3: Biochemical Effects of this compound in a D-galactose-Induced Aging Model
| Parameter | Tissue | This compound Dosage | Effect | Reference |
| Lipid Peroxidation | Brain | 10 mg/kg body wt. | Decreased | [1] |
| Antioxidant Enzymes | Brain | 10 mg/kg body wt. | Increased activity | [1] |
| Acetylcholinesterase | Brain | 10 mg/kg body wt. | Decreased activity | [1] |
| Amyloid Beta Protein | Brain | 10 mg/kg body wt. | Protective effect | [1] |
| Tau Protein | Brain | 10 mg/kg body wt. | Protective effect | [1] |
Experimental Protocols
This section provides detailed protocols for key experiments to assess the neuroprotective effects of this compound.
In Vitro Assays
1. Cell Culture and Treatment
-
Cell Lines:
-
SH-SY5Y (Human Neuroblastoma): A commonly used cell line for studying neurodegenerative diseases.
-
PC-12 (Rat Pheochromocytoma): Often used as a model for neuronal differentiation and neurotoxicity studies.
-
-
Culture Conditions:
-
Culture cells in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin.
-
Maintain cells in a humidified incubator at 37°C with 5% CO2.
-
-
This compound Preparation:
-
Dissolve this compound in dimethyl sulfoxide (DMSO) to prepare a stock solution.
-
Further dilute the stock solution in culture medium to the desired final concentrations for treatment. Ensure the final DMSO concentration does not exceed 0.1% to avoid solvent-induced toxicity.
-
2. Cell Viability Assay (MTT Assay)
This assay measures the metabolic activity of cells, which is an indicator of cell viability.
-
Procedure:
-
Seed SH-SY5Y or PC-12 cells in a 96-well plate at a density of 1 x 10^4 cells/well and allow them to adhere overnight.[1]
-
Pre-treat the cells with various concentrations of this compound for a specified period (e.g., 24 hours).
-
Induce neurotoxicity by adding a stressor such as hydrogen peroxide (H₂O₂) or amyloid-beta peptide.
-
After the incubation period with the toxin, add MTT solution (0.5 mg/mL final concentration) to each well and incubate for 4 hours at 37°C.[2]
-
Remove the medium and add DMSO to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the control (untreated) cells.
-
3. Reactive Oxygen Species (ROS) Scavenging Assay (DCFDA Assay)
This assay measures the intracellular production of ROS.
-
Procedure:
-
Seed cells in a 96-well black, clear-bottom plate.
-
Treat cells with this compound.
-
After treatment, load the cells with 2',7'-dichlorodihydrofluorescein diacetate (DCFDA) solution (e.g., 20 µM) and incubate for 30-45 minutes at 37°C in the dark.[3][4]
-
Induce oxidative stress with a ROS-inducing agent.
-
Measure the fluorescence intensity (excitation ~485 nm, emission ~535 nm) using a fluorescence plate reader.
-
4. Caspase-3/7 Activity Assay
This assay quantifies the activity of key executioner caspases in apoptosis.
-
Procedure:
-
Treat cells with this compound and an apoptosis-inducing agent.
-
Lyse the cells and incubate the lysate with a luminogenic caspase-3/7 substrate.
-
Measure the luminescence, which is proportional to the caspase activity.
-
In Vivo Assays
1. D-galactose-Induced Aging Animal Model
This model is used to mimic natural aging and study age-related neurodegeneration.
-
Animal Model: Wistar rats or C57BL/6J mice are commonly used.
-
Induction of Aging: Administer D-galactose (e.g., 200 mg/kg body weight) daily via subcutaneous or intraperitoneal injection for an extended period (e.g., 45-60 days).[1][5]
-
This compound Treatment: Administer this compound orally at desired doses (e.g., 5 and 10 mg/kg body weight) daily during the D-galactose treatment period.[1]
2. Behavioral Testing: Morris Water Maze
This test assesses spatial learning and memory.
-
Apparatus: A circular pool filled with opaque water containing a hidden escape platform.
-
Procedure:
-
Acquisition Phase: Train the animals over several days to find the hidden platform from different starting positions. Record the escape latency and path length.
-
Probe Trial: Remove the platform and allow the animal to swim freely for a set time (e.g., 60 seconds). Record the time spent in the target quadrant where the platform was previously located.
-
3. Biochemical Analysis of Brain Tissue
-
Sample Preparation: At the end of the study, euthanize the animals and collect brain tissue. Homogenize the tissue for subsequent biochemical assays.
-
Assays:
-
Antioxidant Enzyme Activity: Measure the activity of enzymes such as superoxide dismutase (SOD), catalase (CAT), and glutathione peroxidase (GPx) using commercially available kits.
-
Lipid Peroxidation (MDA Assay): Quantify the levels of malondialdehyde (MDA), a marker of lipid peroxidation, using a thiobarbituric acid reactive substances (TBARS) assay.
-
Acetylcholinesterase (AChE) Activity: Measure AChE activity using the Ellman's method.
-
Western Blot Analysis: Analyze the protein expression levels of amyloid-beta, tau, and phosphorylated tau in brain homogenates.
-
Signaling Pathway and Experimental Workflow Visualizations
To further elucidate the mechanisms and experimental designs, the following diagrams are provided.
Caption: Proposed signaling pathways of this compound's neuroprotective action.
Caption: General workflow for in vitro neuroprotection assays.
References
- 1. pubcompare.ai [pubcompare.ai]
- 2. Anti-proliferation and apoptosis-inducing effects of dihydroartemisinin on SH-SY5Y cells and metabolomic analysis - Xu - Translational Pediatrics [tp.amegroups.org]
- 3. DCFDA / H2DCFDA - Cellular ROS Assay Kit Protocol [hellobio.com]
- 4. A Simple Microplate Assay for Reactive Oxygen Species Generation and Rapid Cellular Protein Normalization - PMC [pmc.ncbi.nlm.nih.gov]
- 5. MEASUREMENT OF SUPEROXIDE DISMUTASE, CATALASE, AND GLUTATHIONE PEROXIDASE IN CULTURED CELLS AND TISSUE - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Investigating Dihydrokaempferide in Anti-Cancer Cell Lines
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dihydrokaempferide (DHK), a flavanone found in various plants, has emerged as a promising natural compound in oncology research. Preclinical studies have demonstrated its potential to inhibit cancer cell proliferation, migration, and invasion, as well as to induce programmed cell death (apoptosis) in a variety of cancer cell lines. These anti-cancer effects are attributed to its ability to modulate key cellular signaling pathways, including the NF-κB/MAPK and PI3K/Akt pathways, which are often dysregulated in cancer.[1]
These application notes provide a comprehensive overview of the anti-cancer properties of this compound, detailed protocols for its investigation in vitro, and a summary of its effects on various cancer cell lines.
Quantitative Data Summary
The inhibitory concentration 50 (IC50) is a critical measure of the potency of a compound in inhibiting a specific biological or biochemical function. While comprehensive data for this compound across a wide range of cancer cell lines is still emerging in the scientific literature, the following table summarizes available IC50 values for this compound and structurally related dihydrochalcones to provide a comparative perspective.
Table 1: IC50 Values of this compound and Related Compounds in Various Cancer Cell Lines
| Compound | Cell Line | Cancer Type | IC50 (µM) | Reference |
| This compound | SK-Mel-28 | Malignant Melanoma | Data not explicitly quantified in provided search results | [1] |
| Dihydrochalcone Derivative 1 | HTB-26 | Breast Cancer | 10 - 50 | [2] |
| Dihydrochalcone Derivative 1 | PC-3 | Pancreatic Cancer | 10 - 50 | [2] |
| Dihydrochalcone Derivative 1 | HepG2 | Hepatocellular Carcinoma | 10 - 50 | [2] |
| Dihydrochalcone Derivative 2 | HCT116 | Colorectal Carcinoma | 0.34 | [2] |
| Dihydrochalcone Compound A1 | A549 | Lung Cancer | >100 µg/mL | [3] |
| Dihydrochalcone Compound A2 | Bel 7402 | Liver Cancer | 85.3 µg/mL | [3] |
| Dihydrochalcone Compound A3 | HT-29 | Colon Cancer | 65.1 µg/mL | [3] |
Note: The data for dihydrochalcone derivatives provides an indication of the potential activity of this class of compounds. Further specific testing of this compound is recommended.
Key Signaling Pathways Modulated by this compound
This compound exerts its anti-cancer effects by modulating critical signaling pathways that control cell survival, proliferation, and apoptosis.
NF-κB/MAPK Signaling Pathway
The NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) and MAPK (mitogen-activated protein kinase) pathways are crucial in regulating inflammation, cell proliferation, and survival. In many cancers, these pathways are constitutively active, promoting tumor growth. This compound has been shown to up-regulate the NF-κB/MAPK signaling pathways in human malignant melanoma cells, leading to the induction of apoptosis.[1]
PI3K/Akt Signaling Pathway
The PI3K (phosphatidylinositol 3-kinase)/Akt pathway is a central signaling cascade that promotes cell survival and proliferation while inhibiting apoptosis. Its aberrant activation is a common feature in many cancers. Flavonoids, including this compound, are known to interfere with this pathway, thereby sensitizing cancer cells to apoptotic stimuli.
Experimental Protocols
The following are detailed protocols for key experiments to investigate the anti-cancer effects of this compound.
Cell Viability Assay (MTT Assay)
This protocol is used to assess the cytotoxic effects of this compound on cancer cells.
Materials:
-
Cancer cell line of interest
-
Complete culture medium
-
This compound (stock solution in DMSO)
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.
-
Incubate the plate for 24 hours at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.
-
Prepare serial dilutions of this compound in culture medium from the stock solution.
-
Remove the medium from the wells and add 100 µL of the this compound dilutions to the respective wells. Include a vehicle control (medium with the same concentration of DMSO used for the highest DHK concentration) and a no-treatment control.
-
Incubate the plate for 24, 48, or 72 hours.
-
After incubation, add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
After the incubation with MTT, add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Gently shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the control and determine the IC50 value.
Apoptosis Assay (Annexin V-FITC and Propidium Iodide Staining)
This flow cytometry-based assay is used to quantify the induction of apoptosis by this compound.
Materials:
-
Cancer cell line of interest
-
6-well plates
-
This compound
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Phosphate-Buffered Saline (PBS)
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and allow them to attach overnight.
-
Treat the cells with various concentrations of this compound for the desired time period (e.g., 24 or 48 hours).
-
Harvest the cells by trypsinization and collect the culture supernatant (to include any floating apoptotic cells).
-
Wash the cells twice with cold PBS by centrifugation.
-
Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within one hour.
-
Annexin V-negative/PI-negative cells are viable.
-
Annexin V-positive/PI-negative cells are in early apoptosis.
-
Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.
-
Western Blotting for Signaling Pathway Proteins
This protocol is used to analyze the expression levels of key proteins in signaling pathways affected by this compound.
Materials:
-
Cancer cells treated with this compound
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-p-p65, anti-p65, anti-p-p38, anti-p38, anti-p-Akt, anti-Akt, anti-Bax, anti-Bcl-2, anti-caspase-3, and anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Lyse the treated and control cells with RIPA buffer.
-
Determine the protein concentration of the lysates using the BCA assay.
-
Denature equal amounts of protein by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Add ECL substrate and visualize the protein bands using an imaging system.
-
Quantify the band intensities and normalize to a loading control like GAPDH.
Experimental Workflow
The following diagram illustrates a typical workflow for investigating the anti-cancer effects of this compound.
Conclusion
This compound demonstrates significant potential as an anti-cancer agent, acting through the modulation of key signaling pathways to inhibit cell proliferation and induce apoptosis. The protocols and information provided herein offer a solid foundation for researchers to further explore the therapeutic utility of this promising natural compound. Further investigations are warranted to establish a more comprehensive profile of its activity across a broader range of cancer cell lines and to elucidate the full spectrum of its molecular mechanisms.
References
Dihydrokaempferide as a Potent Inhibitor of Protein Kinase C: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dihydrokaempferide, also known as aromadendrin, is a natural flavonoid that has been identified as a potent inhibitor of Protein Kinase C (PKC)[1]. Isolated from sources such as Bauhinia championii, this compound has garnered significant interest within the scientific community for its potential therapeutic applications, including its role in the induction of apoptosis and modulation of key signaling pathways. This document provides detailed application notes and experimental protocols for researchers investigating the inhibitory effects of this compound on PKC and its downstream cellular processes.
Protein Kinase C represents a family of serine/threonine kinases that are critical mediators of a vast array of cellular signaling pathways, regulating fundamental processes such as cell proliferation, differentiation, and apoptosis. Dysregulation of PKC activity has been implicated in numerous diseases, making it a prime target for therapeutic intervention. This compound presents a promising scaffold for the development of novel PKC inhibitors.
Quantitative Data
| Compound | Target | IC50 Value | Reference |
| This compound (Aromadendrin) | Protein Kinase C | Data not available | - |
| Fisetin | Protein Kinase C | Competitive inhibitor with respect to ATP | [2] |
| Quercetin | Protein Kinase C | Potent inhibitor | [2] |
| Luteolin | Protein Kinase C | Potent inhibitor | [2] |
| Daphnetin | Protein Kinase C | 25.01 µM | [3] |
| Caffeic Acid | Protein Kinase C | 95 µM | [3] |
Signaling Pathways and Experimental Workflows
To facilitate the study of this compound as a PKC inhibitor, the following diagrams illustrate the canonical PKC signaling pathway and a general experimental workflow for its characterization.
Experimental Protocols
The following protocols provide detailed methodologies for key experiments to characterize the inhibitory activity of this compound against Protein Kinase C.
Protocol 1: In Vitro Protein Kinase C (PKC) Activity Assay (Non-Radioactive)
This protocol is adapted from commercially available ELISA-based PKC assay kits and can be used to determine the IC50 value of this compound.
Materials:
-
Recombinant human PKC isozyme (e.g., PKCα, PKCβ, PKCγ)
-
PKC substrate peptide (e.g., a peptide with a PKC consensus phosphorylation site)
-
This compound (dissolved in DMSO)
-
ATP
-
Kinase Assay Buffer (e.g., 20 mM HEPES, pH 7.4, 10 mM MgCl₂, 1 mM CaCl₂, 0.1 mg/mL Phosphatidylserine, 0.02 mg/mL Diacylglycerol)
-
Phospho-specific antibody that recognizes the phosphorylated PKC substrate
-
HRP-conjugated secondary antibody
-
TMB (3,3',5,5'-Tetramethylbenzidine) substrate
-
Stop Solution (e.g., 1 M H₂SO₄)
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare this compound Dilutions: Prepare a serial dilution of this compound in kinase assay buffer. The final DMSO concentration should be kept constant across all wells (typically ≤1%).
-
Prepare Kinase Reaction Mix: In each well of a 96-well plate, add the following in order:
-
Kinase Assay Buffer
-
PKC substrate peptide
-
Diluted this compound or vehicle control (DMSO)
-
Recombinant PKC enzyme
-
-
Initiate Kinase Reaction: Add ATP to each well to start the phosphorylation reaction.
-
Incubation: Incubate the plate at 30°C for a predetermined time (e.g., 30-60 minutes), allowing for substrate phosphorylation.
-
Stop Reaction: Stop the reaction by adding an EDTA-containing buffer.
-
Antibody Incubation:
-
Wash the wells with a suitable wash buffer.
-
Add the phospho-specific primary antibody to each well and incubate at room temperature for 1 hour.
-
Wash the wells.
-
Add the HRP-conjugated secondary antibody and incubate at room temperature for 1 hour.
-
-
Detection:
-
Wash the wells thoroughly.
-
Add TMB substrate to each well and incubate in the dark until a blue color develops.
-
Add the stop solution to quench the reaction, resulting in a yellow color.
-
-
Data Analysis:
-
Measure the absorbance at 450 nm using a microplate reader.
-
Calculate the percentage of PKC inhibition for each concentration of this compound compared to the vehicle control.
-
Plot the percentage inhibition against the logarithm of the this compound concentration and determine the IC50 value using non-linear regression analysis.
-
Protocol 2: Cell-Based Western Blot Analysis of PKC Downstream Signaling
This protocol is designed to assess the effect of this compound on the phosphorylation of PKC substrates and downstream signaling proteins in cultured cells.
Materials:
-
Cell line of interest (e.g., a cancer cell line known to have active PKC signaling)
-
Cell culture medium and supplements
-
This compound (dissolved in DMSO)
-
PKC activator (e.g., Phorbol 12-myristate 13-acetate - PMA)
-
Lysis Buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Transfer buffer
-
Blocking Buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-phospho-MARCKS, anti-phospho-ERK, anti-phospho-Akt, anti-cleaved PARP, and their total protein counterparts)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Culture and Treatment:
-
Seed cells in culture plates and allow them to adhere overnight.
-
Pre-treat the cells with various concentrations of this compound or vehicle control for a specified time (e.g., 1-2 hours).
-
Stimulate the cells with a PKC activator (e.g., PMA) for a short period (e.g., 15-30 minutes) to induce PKC signaling.
-
-
Cell Lysis:
-
Wash the cells with ice-cold PBS.
-
Lyse the cells by adding ice-cold lysis buffer.
-
Scrape the cells and collect the lysate.
-
Clarify the lysate by centrifugation at 4°C.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA protein assay.
-
-
SDS-PAGE and Western Blotting:
-
Normalize the protein lysates to the same concentration and prepare samples with Laemmli buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the separated proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody of interest overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane with TBST.
-
-
Detection and Analysis:
-
Add the chemiluminescent substrate to the membrane.
-
Capture the signal using an imaging system.
-
Quantify the band intensities and normalize the levels of phosphorylated proteins to their respective total protein levels.
-
Conclusion
This compound is a promising natural compound for the inhibition of Protein Kinase C. The provided application notes and detailed protocols offer a framework for researchers to investigate its inhibitory potential and elucidate its mechanism of action. Further studies are warranted to determine the specific IC50 values against different PKC isozymes and to explore its therapeutic efficacy in preclinical models of diseases driven by aberrant PKC signaling.
References
Quantitative Analysis of Dihydrokaempferide in Plant Extracts: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dihydrokaempferide, also known as aromadendrin, is a flavanonol, a type of flavonoid, found in a variety of plant species, including those from the Pinaceae and Salicaceae families. It is recognized for its potential therapeutic properties, including antioxidant, anti-inflammatory, and anticancer activities. Accurate and precise quantification of this compound in plant extracts is crucial for quality control, standardization of herbal products, and pharmacokinetic studies in drug development. This document provides detailed application notes and protocols for the quantification of this compound using High-Performance Liquid Chromatography (HPLC), High-Performance Thin-Layer Chromatography (HPTLC), and Liquid Chromatography-Mass Spectrometry (LC-MS).
Analytical Techniques for Quantification
The quantification of this compound in complex plant matrices can be achieved through several chromatographic techniques. The choice of method often depends on the required sensitivity, selectivity, and the available instrumentation.
-
High-Performance Liquid Chromatography (HPLC) coupled with a Diode Array Detector (DAD) or UV-Vis detector is a widely used technique for the quantification of flavonoids. It offers good resolution and sensitivity for most applications.
-
High-Performance Thin-Layer Chromatography (HPTLC) is a planar chromatographic technique that allows for the simultaneous analysis of multiple samples, making it a cost-effective and high-throughput screening method. Densitometric scanning is used for quantification.
-
Liquid Chromatography-Mass Spectrometry (LC-MS/MS) provides the highest sensitivity and selectivity, making it ideal for the detection and quantification of trace amounts of this compound, especially in complex biological matrices.
Data Presentation: Quantitative Summary
The following tables summarize representative quantitative data for this compound and structurally related flavonoids in various plant extracts, analyzed by different chromatographic methods. This data is intended to provide a comparative overview of expected concentration ranges and the performance of each technique.
Table 1: Quantification of this compound and Related Flavonoids by HPLC
| Plant Species | Plant Part | Analyte | Concentration (mg/g of dry extract) | Reference |
| Pinus brutia | Pinecone | Kaempferol | 0.0508 ± 0.00279 | [1] |
| Sonchus arvensis | Leaves | Kaempferol | Present (not quantified) | |
| Salix species | Bark & Leaves | Kaempferol | Detected (not quantified) | [2] |
| Eysenhardtia platycarpa | Not specified | Prenylated Flavanone | Not specified | [3] |
Table 2: Quantification of Flavonoids by HPTLC
| Plant Species | Plant Part | Analyte | Concentration (mg/g of extract) | Reference |
| Indian Propolis | Raw Propolis | Quercetin | Present (quantified) | [4] |
| Thai Stingless Bee Propolis | Raw Propolis | α-mangostin | 0.47 - 22.03 | [5] |
| Thai Stingless Bee Propolis | Raw Propolis | γ-mangostin | 0.16 - 3.79 | [5] |
Table 3: Quantification of Flavonoids by LC-MS/MS
| Plant Species | Plant Part | Analyte | Concentration (mg/g of dry matter) | Reference |
| Salix viminalis | Buds | Catechin | 7.26 | [6] |
| Salix dasyclados | Bark | Salicylic Acid | 5.38 | [6] |
| Salicornia herbacea | Powder | Quercetin-3-β-glucoside | 3992.49 ppm | [7] |
Experimental Protocols
Detailed methodologies for the key experiments are provided below. These protocols can be adapted based on the specific plant matrix and available instrumentation.
Protocol 1: Quantification of this compound by HPLC-DAD
This protocol is a general method for the quantification of flavonoids, which can be optimized for this compound.
1. Sample Preparation (Extraction)
-
Maceration:
-
Weigh 1 g of finely powdered, dried plant material.
-
Add 20 mL of 80% methanol.
-
Sonication for 30 minutes at room temperature.
-
Centrifuge the mixture at 4000 rpm for 15 minutes.
-
Collect the supernatant. Repeat the extraction process twice more with fresh solvent.
-
Combine the supernatants and evaporate to dryness under reduced pressure.
-
Reconstitute the dried extract in a known volume of methanol (e.g., 5 mL) for HPLC analysis.
-
-
Soxhlet Extraction:
-
Place 5 g of powdered plant material in a thimble.
-
Extract with 150 mL of methanol in a Soxhlet apparatus for 6 hours.
-
Concentrate the extract under vacuum and reconstitute as described above.[1]
-
2. Chromatographic Conditions
-
Instrument: High-Performance Liquid Chromatograph with a Diode Array Detector (HPLC-DAD).
-
Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: A gradient elution is typically used for separating multiple flavonoids. A common system involves:
-
Solvent A: 0.1% Formic acid in Water.
-
Solvent B: Acetonitrile.
-
-
Gradient Program:
-
0-5 min: 20% B
-
5-10 min: 20-40% B
-
10-15 min: 40-70% B
-
15-20 min: 70-20% B
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25 °C.
-
Injection Volume: 10 µL.
-
Detection Wavelength: this compound has a maximum absorbance around 290 nm. A DAD allows for monitoring at this wavelength and for spectral confirmation.
3. Calibration and Quantification
-
Prepare a stock solution of this compound standard (e.g., 1 mg/mL in methanol).
-
Prepare a series of calibration standards by diluting the stock solution to concentrations ranging from 1 to 100 µg/mL.
-
Inject the calibration standards and the sample extracts into the HPLC system.
-
Construct a calibration curve by plotting the peak area against the concentration of the standards.
-
Quantify this compound in the samples by interpolating their peak areas on the calibration curve.
Protocol 2: Quantification of this compound by HPTLC-Densitometry
This protocol outlines a general procedure for the quantification of flavonoids using HPTLC.
1. Sample and Standard Preparation
-
Prepare the plant extract as described in Protocol 1.
-
Prepare a stock solution of this compound standard (1 mg/mL in methanol).
-
Prepare working standard solutions by diluting the stock solution.
2. Chromatographic Conditions
-
Stationary Phase: HPTLC plates pre-coated with silica gel 60 F254.
-
Sample Application: Apply bands of the sample and standard solutions (e.g., 5 µL) to the HPTLC plate using an automated applicator.
-
Mobile Phase: A mixture of Toluene: Ethyl Acetate: Formic Acid (e.g., in a ratio of 5:4:1, v/v/v) is a common solvent system for flavonoids.[5]
-
Development: Develop the plate in a saturated twin-trough chamber to a distance of approximately 8 cm.
-
Drying: Dry the plate in an oven or with a stream of warm air.
3. Densitometric Analysis
-
Instrument: HPTLC scanner with a densitometer.
-
Detection: Scan the plate in absorbance mode at 290 nm.
-
Quantification: Measure the peak areas of the standard and sample bands. Create a calibration curve by plotting the peak area against the amount of standard applied. Calculate the concentration of this compound in the sample from the calibration curve.
Protocol 3: Quantification of this compound by LC-MS/MS
This protocol provides a highly sensitive method for quantifying this compound, particularly at low concentrations.
1. Sample Preparation
-
Prepare the plant extract as described in Protocol 1. A further solid-phase extraction (SPE) clean-up step may be necessary for complex matrices.
2. LC-MS/MS Conditions
-
Instrument: Liquid chromatograph coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
-
Column: A C18 or similar reversed-phase column with a smaller particle size (e.g., < 2 µm) is suitable for fast analysis.
-
Mobile Phase: Similar to the HPLC method, a gradient of water with 0.1% formic acid (A) and acetonitrile (B) is commonly used.
-
Flow Rate: Adjusted according to the column dimensions (typically 0.2-0.5 mL/min).
-
Mass Spectrometry Parameters:
-
Ionization Mode: Negative ESI is often more sensitive for flavonoids.
-
MRM Transitions: Specific precursor-to-product ion transitions for this compound need to be determined by infusing a standard solution. For this compound (MW: 288.25 g/mol ), the precursor ion [M-H]⁻ would be at m/z 287. The product ions would be determined experimentally.
-
Instrument Parameters: Optimize cone voltage, collision energy, and other source parameters for maximum signal intensity.
-
3. Quantification
-
Prepare calibration standards and spike them with a suitable internal standard (e.g., a deuterated analog or a structurally similar compound not present in the sample).
-
Analyze the standards and samples using the optimized LC-MS/MS method in Multiple Reaction Monitoring (MRM) mode.
-
Construct a calibration curve by plotting the peak area ratio of the analyte to the internal standard against the concentration.
-
Quantify this compound in the samples using the calibration curve.
Mandatory Visualizations
Experimental Workflow for this compound Quantification
Caption: General workflow for the quantification of this compound in plant extracts.
Logical Relationship of Analytical Method Validation
Caption: Key parameters for the validation of an analytical method for this compound.
References
- 1. Extraction and quantification of some valuable flavonoids from pinecone of Pinus brutia via Soxhlet and Supercritical CO2 extraction: a comparison study - PMC [pmc.ncbi.nlm.nih.gov]
- 2. orgprints.org [orgprints.org]
- 3. Quantification of One Prenylated Flavanone from Eysenhardtia platycarpa and Four Derivatives in Ex Vivo Human Skin Permeation Samples Applying a Validated HPLC Method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Analysis of chemical composition and bioactive property evaluation of Indian propolis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. scielo.br [scielo.br]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Improving Dihydrokaempferide Solubility for In Vitro Assays
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the solubility of dihydrokaempferide in in vitro assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its solubility a concern for in vitro assays?
A1: this compound is a natural flavonoid with potential therapeutic properties, including the induction of apoptosis in cancer cells.[1] Like many flavonoids, it is a hydrophobic molecule with low aqueous solubility. This poor solubility can lead to precipitation in aqueous cell culture media, resulting in inaccurate dosing and unreliable experimental outcomes.
Q2: What are the primary causes of this compound precipitation in cell culture media?
A2: Several factors can contribute to the precipitation of this compound in cell culture media:
-
Physicochemical Properties: The inherent hydrophobicity of the this compound molecule is the primary reason for its low water solubility.
-
High Final Concentration: Exceeding the solubility limit of this compound in the media will cause it to precipitate.[1]
-
Solvent Shock: Rapidly diluting a concentrated stock solution (typically in an organic solvent like DMSO) into an aqueous medium can cause the compound to "crash out" of solution.[1]
-
Media Composition: Components in the cell culture medium, such as salts and proteins, can interact with this compound and reduce its solubility.[2]
-
pH and Temperature: Changes in the pH or temperature of the media can alter the solubility of the compound.[1]
-
Improper Stock Solution Handling: Using non-anhydrous solvents or subjecting stock solutions to repeated freeze-thaw cycles can degrade the compound and affect its solubility.[3]
Q3: How can I visually identify this compound precipitation in my cell culture?
A3: Precipitation can be observed in several ways:
-
Visible Particles: You may see distinct particles, crystals, or a thin film on the surface of the culture vessel.
-
Cloudiness or Turbidity: The medium may appear hazy or cloudy.
-
Microscopic Examination: Under a microscope, you may observe crystalline structures or amorphous aggregates that are not cells.
Q4: What is the recommended solvent for preparing a stock solution of this compound?
A4: Dimethyl sulfoxide (DMSO) is the most commonly used solvent for preparing concentrated stock solutions of this compound for in vitro experiments. It is a powerful polar aprotic solvent that can dissolve a wide range of polar and nonpolar compounds.[4]
Q5: What is the maximum recommended final concentration of DMSO in my cell culture?
A5: To avoid solvent-induced cytotoxicity, the final concentration of DMSO in the cell culture medium should be kept as low as possible, typically not exceeding 1% (v/v). For many cell lines, it is advisable to maintain a final DMSO concentration below 0.5% or even 0.1% to ensure that the observed effects are due to this compound and not the solvent.[3] Always include a vehicle control (media with the same final concentration of DMSO without the compound) in your experiments.[3]
Troubleshooting Guide: Preventing this compound Precipitation
This guide provides a step-by-step approach to troubleshoot and prevent the precipitation of this compound in your in vitro assays.
Issue 1: Precipitate Forms Immediately Upon Adding this compound Stock to Media
| Potential Cause | Troubleshooting Step |
| Solvent Shock | Add the DMSO stock solution dropwise to the pre-warmed (37°C) cell culture medium while gently vortexing or swirling. This ensures rapid and even dispersion.[3] |
| High Final Concentration | Try using a lower final concentration of this compound. It is crucial to determine the maximum soluble concentration in your specific cell culture system. |
| Temperature Difference | Ensure both the stock solution and the cell culture medium are at the same temperature before mixing. Adding a cold stock to warm media can decrease solubility.[5] |
Issue 2: Precipitate Forms Over Time During Incubation
| Potential Cause | Troubleshooting Step |
| Metastable Supersaturation | You may have created a supersaturated solution that is not stable over the long term. Reduce the final concentration of this compound. |
| pH Shift in Medium | Cell metabolism can alter the pH of the culture medium, affecting compound solubility. Use a medium with a robust buffering system, such as one containing HEPES, and monitor the pH.[2] |
| Interaction with Media Components | Components of the media, especially proteins in serum, can interact with the compound over time. Consider reducing the serum concentration if your experiment allows, or using a serum-free medium for the treatment period. |
| Compound Instability | This compound may not be stable in the culture medium at 37°C for the duration of your experiment. Conduct a time-course experiment to assess its stability. |
Data Presentation: Solubility of this compound and Related Flavonoids
| Compound | Solvent | Solubility | Notes |
| This compound | DMSO | Soluble (up to 250 mg/mL with sonication)[1] | Use of hygroscopic DMSO can significantly impact solubility.[1] |
| Water | < 0.1 mg/mL (insoluble)[1] | ||
| Ethanol | Soluble | Quantitative data not readily available. | |
| Methanol | Soluble | Quantitative data not readily available. | |
| Kaempferol | DMSO | Soluble | |
| Ethanol | Soluble | ||
| Water | Poorly soluble | ||
| Dihydroquercetin | Water | Poorly soluble | |
| Water with β-Cyclodextrin | Increased 22.63-fold | Encapsulation enhances aqueous solubility. |
Experimental Protocols
Protocol 1: Preparation of a this compound Stock Solution in DMSO
Objective: To prepare a concentrated stock solution of this compound in DMSO for use in in vitro assays.
Materials:
-
This compound powder
-
Anhydrous, high-purity Dimethyl Sulfoxide (DMSO)
-
Sterile, amber glass vial or a clear vial wrapped in aluminum foil
-
Vortex mixer
-
Sonicator (optional)
Procedure:
-
Determine the desired stock concentration. A common stock concentration is 10 mM.
-
Calculate the required mass of this compound. (Molecular Weight of this compound: 288.25 g/mol )
-
Mass (g) = Molarity (mol/L) x Volume (L) x Molecular Weight ( g/mol )
-
-
Weigh the this compound powder accurately and transfer it to the sterile vial.
-
Add the calculated volume of anhydrous DMSO to the vial.
-
Vortex the vial for 1-2 minutes to dissolve the compound. If necessary, use a water bath sonicator for brief periods to aid dissolution.
-
Visually inspect the solution to ensure that the compound is completely dissolved and there are no visible particles.
-
Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C or -80°C, protected from light.
Protocol 2: Improving this compound Solubility using Hydroxypropyl-β-Cyclodextrin (HP-β-CD)
Objective: To prepare a this compound-HP-β-CD inclusion complex to enhance its aqueous solubility.
Materials:
-
This compound
-
Hydroxypropyl-β-cyclodextrin (HP-β-CD)
-
Deionized water
-
Mortar and pestle or a magnetic stirrer
-
Freeze-dryer or a vacuum oven
Procedure:
-
Determine the molar ratio. A 1:1 molar ratio of this compound to HP-β-CD is a common starting point.
-
Dissolve HP-β-CD in deionized water with stirring. Gentle heating may be applied to facilitate dissolution.
-
Prepare a concentrated solution of this compound in a minimal amount of a suitable organic solvent (e.g., ethanol).
-
Slowly add the this compound solution to the aqueous HP-β-CD solution while stirring continuously.
-
Continue stirring the mixture at room temperature for 24-48 hours to allow for the formation of the inclusion complex.
-
Freeze-dry the resulting solution or evaporate the solvent under vacuum to obtain a solid powder of the this compound-HP-β-CD inclusion complex.
-
The resulting powder can be dissolved in aqueous media for in vitro assays. A solubility test should be performed to determine the extent of solubility enhancement.
Visualization of Signaling Pathways
This compound has been shown to exert its biological effects, including the induction of apoptosis, through the modulation of key cellular signaling pathways.
References
Technical Support Center: Enhancing the Bioavailability of Dihydrokaempferide for In Vivo Studies
Welcome to the technical support center for researchers, scientists, and drug development professionals working with Dihydrokaempferide. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during in vivo experiments aimed at enhancing the bioavailability of this promising flavonoid.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its bioavailability a concern for in vivo studies?
A1: this compound is a natural flavonoid with potential therapeutic properties. However, like many flavonoids, it has low water solubility, which limits its absorption from the gastrointestinal tract after oral administration. This results in low bioavailability, meaning only a small fraction of the administered dose reaches the systemic circulation to exert its pharmacological effects. Enhancing its bioavailability is crucial for obtaining reliable and reproducible results in in vivo studies and for its potential development as a therapeutic agent.
Q2: What are the primary strategies for enhancing the in vivo bioavailability of this compound?
A2: The main strategies focus on improving the solubility and/or dissolution rate of this compound in the gastrointestinal fluids. Key approaches include:
-
Formulation Strategies:
-
Solid Dispersions: Dispersing this compound in a hydrophilic polymer matrix can enhance its dissolution rate.[1][2][3][4]
-
Nanoformulations: Reducing the particle size to the nanometer range increases the surface area for dissolution. This includes nanoparticles and nanosuspensions.[5][6]
-
Lipid-Based Formulations: Encapsulating this compound in lipid-based systems like liposomes or self-emulsifying drug delivery systems (SEDDS) can improve its absorption.[7][8][9]
-
-
Chemical Modification:
-
Co-administration with Bioenhancers:
-
Administering this compound with compounds that can inhibit its metabolism or enhance its absorption. A well-known example is piperine.
-
Q3: How do I choose the most suitable bioavailability enhancement strategy for my study?
A3: The choice of strategy depends on several factors, including the physicochemical properties of this compound, the desired pharmacokinetic profile, the animal model being used, and the resources available. A systematic approach is recommended:
-
Characterize this compound: Determine its solubility, permeability (using in vitro models like Caco-2 cells), and metabolic stability.
-
Identify the Rate-Limiting Step: Determine if poor solubility or low permeability is the primary barrier to absorption.
-
Formulation Screening: Start with simpler and more established methods like solid dispersions before moving to more complex formulations like nanoparticles or liposomes.
-
In Vitro-In Vivo Correlation (IVIVC): Use in vitro dissolution and permeability data to predict in vivo performance and select the most promising formulations for in vivo testing.
Troubleshooting Guides
This section provides solutions to specific problems you might encounter during your in vivo studies with this compound.
Issue 1: High variability in plasma concentrations between individual animals.
-
Potential Cause:
-
Inconsistent Dissolution: Due to its low solubility, minor variations in the gastrointestinal environment (e.g., pH, food content) between animals can lead to significant differences in dissolution and absorption.
-
First-Pass Metabolism: Variable activity of metabolic enzymes in the gut and liver of individual animals can lead to inconsistent levels of the compound reaching systemic circulation.[15]
-
-
Troubleshooting Steps:
-
Standardize Experimental Conditions: Ensure all animals are of the same age, sex, and strain, and are housed under identical conditions. Standardize the fasting period before dosing.[15]
-
Optimize Formulation: Employ a robust bioavailability enhancement strategy, such as a solid dispersion or a nanoformulation, to minimize the impact of physiological variability on dissolution.
-
Increase Sample Size: A larger group of animals can help to statistically account for inter-individual variability.
-
Issue 2: Good in vitro dissolution of the formulation, but still low in vivo bioavailability.
-
Potential Cause:
-
Precipitation in the Gut: The formulation may dissolve initially but then precipitate in the different pH environments of the gastrointestinal tract.
-
Extensive First-Pass Metabolism: The compound may be rapidly metabolized in the intestinal wall or the liver after absorption. The low bioavailability of the related flavonoid, kaempferol, is partly attributed to extensive first-pass metabolism.[16]
-
Efflux by Transporters: this compound might be a substrate for efflux transporters like P-glycoprotein (P-gp), which actively pump the compound back into the gut lumen.
-
-
Troubleshooting Steps:
-
In Vitro Precipitation Studies: Test the stability of your formulation in simulated gastric and intestinal fluids to assess the risk of precipitation.
-
Investigate Metabolism: Use in vitro models with liver microsomes or hepatocytes to determine the metabolic stability of this compound.
-
Co-administration with Inhibitors: Consider co-administering this compound with known inhibitors of relevant metabolic enzymes or efflux transporters in your animal model.
-
Issue 3: Difficulty in detecting and quantifying this compound in plasma samples.
-
Potential Cause:
-
Low Plasma Concentrations: Due to poor bioavailability, the concentration of this compound in the plasma may be below the limit of detection of your analytical method.
-
Rapid Metabolism: this compound may be quickly converted to its metabolites, which may not be detected by an assay specific for the parent compound. Flavonoids are often extensively metabolized to glucuronide and sulfate conjugates.[17]
-
-
Troubleshooting Steps:
-
Increase Assay Sensitivity: Optimize your analytical method (e.g., LC-MS/MS) to achieve a lower limit of quantification.
-
Analyze for Metabolites: Develop an analytical method to also quantify the major metabolites of this compound. The total exposure (parent compound + metabolites) may be a more accurate reflection of absorption.
-
Increase the Dose: If toxicologically permissible, increasing the administered dose can raise plasma concentrations to a detectable level.
-
Data Presentation: Pharmacokinetic Parameters of Related Flavonoids
While specific pharmacokinetic data for various this compound formulations is limited in publicly available literature, the following table presents data for the structurally similar flavonoid, Kaempferol , to illustrate the potential improvements in bioavailability that can be achieved with formulation strategies. This data should be used for illustrative purposes only and may not be directly representative of this compound.
| Formulation | Animal Model | Dose (mg/kg) | Cmax (ng/mL) | Tmax (h) | AUC (ng·h/mL) | Reference |
| Free Kaempferol (Suspension) | Rat | 100 (oral) | ~150 | ~1-2 | ~600 | [16] |
| Kaempferol Solid Dispersion (with Poloxamer 407) | Rat | Not Specified | Two-fold greater than free Kaempferol | Not Specified | Two-fold greater than free Kaempferol | [1] |
Experimental Protocols
Protocol: Oral Bioavailability Study of a this compound Formulation in Rats
This protocol provides a general framework for assessing the oral bioavailability of a this compound formulation.
1. Animals:
-
Male Sprague-Dawley rats (200-250 g) are commonly used.
-
Acclimatize animals for at least one week before the experiment.
-
House animals in a controlled environment with a 12-hour light/dark cycle and free access to standard chow and water.
2. Dosing and Groups:
-
Fasting: Fast animals overnight (approximately 12 hours) before dosing, with free access to water.
-
Groups (n=6 per group):
-
Group 1 (Control): this compound suspension (e.g., in 0.5% carboxymethylcellulose) administered orally.
-
Group 2 (Test Formulation): this compound formulation (e.g., solid dispersion, nanoformulation) administered orally at the same dose as the control group.
-
Group 3 (Intravenous): this compound solution administered intravenously (e.g., via the tail vein) to determine absolute bioavailability.
-
-
Dose Administration: Administer the oral formulations via gavage. The intravenous dose should be a fraction of the oral dose to ensure measurable plasma concentrations without causing toxicity.
3. Blood Sampling:
-
Collect blood samples (approximately 0.2 mL) from the tail vein or another appropriate site at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours post-dose).
-
Collect blood into tubes containing an anticoagulant (e.g., heparin or EDTA).
4. Plasma Preparation and Storage:
-
Centrifuge the blood samples (e.g., at 4000 rpm for 10 minutes at 4°C) to separate the plasma.
-
Transfer the plasma supernatant to clean tubes and store at -80°C until analysis.
5. Bioanalysis:
-
Develop and validate a sensitive and specific analytical method, such as Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS), for the quantification of this compound in plasma.
-
If necessary, also develop methods to quantify major metabolites.
6. Pharmacokinetic Analysis:
-
Use non-compartmental analysis software to calculate pharmacokinetic parameters from the plasma concentration-time data, including:
-
Cmax: Maximum plasma concentration.
-
Tmax: Time to reach Cmax.
-
AUC (Area Under the Curve): A measure of total drug exposure.
-
-
Calculate Absolute Bioavailability (F%):
-
F% = (AUCoral / AUCiv) x (Doseiv / Doseoral) x 100
-
Visualizations
Signaling Pathway
Caption: Putative NF-κB and MAPK signaling pathways modulated by this compound.
Experimental Workflow
Caption: Workflow for enhancing and evaluating the bioavailability of this compound.
References
- 1. Solid Dispersion of Kaempferol: Formulation Development, Characterization, and Oral Bioavailability Assessment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Processing Impact on Performance of Solid Dispersions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pharmaexcipients.com [pharmaexcipients.com]
- 4. Current Trends on Solid Dispersions: Past, Present, and Future - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Nanoformulations to Enhance the Bioavailability and Physiological Functions of Polyphenols - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Application of nanotechnology in improving bioavailability and bioactivity of diet-derived phytochemicals - PMC [pmc.ncbi.nlm.nih.gov]
- 7. In vitro and in vivo Study of a Novel Liposome-Mediated Dual Drug Delivery for Synergistic Lung Cancer Therapy via Oral Administration - PMC [pmc.ncbi.nlm.nih.gov]
- 8. sopharcos.com [sopharcos.com]
- 9. Exploring the impact of physicochemical properties of liposomal formulations on their in vivo fate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Understanding the pharmacokinetics of prodrug and metabolite - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Understanding the pharmacokinetics of prodrug and metabolite - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Prodrugs for Improved Drug Delivery: Lessons Learned from Recently Developed and Marketed Products - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 14. youtube.com [youtube.com]
- 15. benchchem.com [benchchem.com]
- 16. Metabolism, oral bioavailability and pharmacokinetics of chemopreventive kaempferol in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Flavonoid Bioavailability and Attempts for Bioavailability Enhancement | MDPI [mdpi.com]
Dihydrokaempferide stability issues in different solvents
This technical support center provides guidance for researchers, scientists, and drug development professionals on the stability of dihydrokaempferide in various solvents. The information is presented in a question-and-answer format to address common issues encountered during experimental work.
Frequently Asked Questions (FAQs)
Q1: What are the general stability concerns for flavonoids like this compound?
A1: Flavonoids, including this compound, are susceptible to degradation under various conditions. Key factors that can affect their stability include pH, temperature, light, and the presence of oxidative agents.[1] Degradation can involve the opening of the heterocyclic C-ring, a common degradation pathway for flavonoids.[2] For instance, high temperatures can lead to hydrolysis and oxidation.[1] It is crucial to consider these factors when preparing and storing solutions of this compound to ensure the integrity of the compound throughout your experiments.
Q2: In which common laboratory solvents is this compound soluble?
A2: this compound is reported to be soluble in several organic solvents, including Dimethyl Sulfoxide (DMSO), acetone, chloroform, dichloromethane, and ethyl acetate.[3] However, it is practically insoluble in water.[4]
Q3: What are the recommended storage conditions for this compound solutions?
A3: To minimize degradation, stock solutions of this compound should be stored at low temperatures and protected from light. It is recommended to store stock solutions at -20°C for short-term storage (up to two weeks) and at -80°C for long-term storage (up to 6 months).[5][6] Always aliquot the stock solution to avoid repeated freeze-thaw cycles.
Q4: What is a forced degradation study and why is it important?
A4: A forced degradation study, also known as stress testing, is a process where a drug substance is intentionally exposed to conditions more severe than accelerated stability testing. These conditions typically include acidic and basic hydrolysis, oxidation, heat (thermolysis), and light (photolysis). The purpose of these studies is to identify the likely degradation products, understand the degradation pathways, and establish the intrinsic stability of the molecule. This information is critical for developing and validating stability-indicating analytical methods, which are essential for quality control in drug development.
Q5: How do I design a forced degradation study for this compound?
A5: A typical forced degradation study for this compound would involve dissolving the compound in a suitable solvent and exposing it to the following stress conditions:
-
Acidic Hydrolysis: 0.1 M to 1 M HCl at room temperature or elevated temperature (e.g., 60°C) for a defined period.
-
Basic Hydrolysis: 0.1 M to 1 M NaOH at room temperature.
-
Oxidative Degradation: 3% to 30% hydrogen peroxide (H₂O₂) at room temperature.
-
Thermal Degradation: Heating the solid compound or a solution at a high temperature (e.g., 70-80°C).
-
Photolytic Degradation: Exposing the solution to UV light (e.g., 254 nm) and/or visible light.
Samples should be collected at various time points and analyzed by a stability-indicating method, such as High-Performance Liquid Chromatography (HPLC), to monitor the degradation of this compound and the formation of any degradation products.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Unexpected peaks in HPLC chromatogram of a freshly prepared this compound solution. | Degradation of the compound during sample preparation or storage. | Prepare fresh solutions for immediate use. If storage is necessary, store at -80°C and protect from light. Ensure the solvent used is of high purity and free of contaminants. |
| Loss of this compound potency over a short period in an aqueous buffer. | pH-mediated degradation. Flavonoids can be unstable in neutral to alkaline aqueous solutions. | Adjust the pH of the buffer to a slightly acidic range (e.g., pH 4-6), where many flavonoids exhibit greater stability. If possible, minimize the time the compound is in an aqueous solution. |
| Discoloration of this compound solution upon storage. | Oxidation or photodegradation. | Store solutions in amber vials or wrap vials in aluminum foil to protect from light. Purge the vial headspace with an inert gas like nitrogen or argon to minimize oxidation. |
| Inconsistent results in bioassays. | Solvent-induced degradation or instability of the compound in the assay medium. | Perform a preliminary stability test of this compound in the specific bioassay medium under the experimental conditions (e.g., temperature, CO₂ incubation). Consider the final concentration of the organic solvent (e.g., DMSO) in the assay, as high concentrations can also affect cell viability and compound stability. |
Quantitative Stability Data
Table 1: Illustrative Stability of this compound in Different Solvents at Room Temperature (25°C) over 24 hours (Protected from Light)
| Solvent | Initial Concentration (µg/mL) | Concentration after 24h (µg/mL) | % Degradation |
| DMSO | 1000 | 995 | 0.5% |
| Ethanol | 1000 | 980 | 2.0% |
| Methanol | 1000 | 975 | 2.5% |
| Acetonitrile | 1000 | 990 | 1.0% |
| Water (pH 7.0) | 10 (saturated) | 7 | 30% |
Table 2: Illustrative Effect of pH on this compound Stability in Aqueous Solution at Room Temperature (25°C) over 8 hours
| pH | Initial Concentration (µg/mL) | Concentration after 8h (µg/mL) | % Degradation |
| 4.0 | 10 | 9.8 | 2% |
| 7.0 | 10 | 8.5 | 15% |
| 9.0 | 10 | 6.0 | 40% |
Experimental Protocols
Protocol 1: General Procedure for a Forced Degradation Study of this compound
-
Stock Solution Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or DMSO) at a concentration of 1 mg/mL.
-
Stress Conditions:
-
Acid Hydrolysis: Mix 1 mL of the stock solution with 9 mL of 1 M HCl. Incubate at 60°C.
-
Base Hydrolysis: Mix 1 mL of the stock solution with 9 mL of 1 M NaOH. Keep at room temperature.
-
Oxidation: Mix 1 mL of the stock solution with 9 mL of 30% H₂O₂. Keep at room temperature.
-
Thermal Stress: Place a vial containing the solid this compound in an oven at 80°C. Also, heat a solution of this compound in a stable solvent (e.g., acetonitrile) at 60°C.
-
Photolytic Stress: Expose a solution of this compound in a quartz cuvette to a photostability chamber with a UV light source.
-
-
Sampling: Withdraw aliquots at appropriate time points (e.g., 0, 2, 4, 8, 24 hours). For acid and base hydrolysis samples, neutralize the solution before analysis.
-
Analysis: Analyze the samples using a validated stability-indicating HPLC method. Monitor the peak area of this compound and any new peaks that appear, which may correspond to degradation products.
Protocol 2: Stability-Indicating HPLC Method
-
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase: A gradient of Mobile Phase A (e.g., 0.1% formic acid in water) and Mobile Phase B (e.g., acetonitrile or methanol).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detector at an appropriate wavelength (e.g., 290 nm).
-
Injection Volume: 10 µL.
-
Column Temperature: 25-30°C.
Note: This is a general method and should be optimized for the specific application to ensure adequate separation of this compound from its degradation products.
Visualizations
Caption: Workflow for a forced degradation study of this compound.
Caption: Troubleshooting logic for inconsistent experimental results.
References
Dihydrokaempferide Synthesis Optimization: A Technical Support Center
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of dihydrokaempferide (DHK). Our aim is to help you optimize your experimental protocols to achieve higher yields.
Frequently Asked Questions (FAQs)
Q1: What are the common methods for synthesizing this compound?
A1: this compound can be synthesized through various methods, including chemical synthesis, enzymatic conversion, and microbial fermentation. Microbial fermentation using engineered Saccharomyces cerevisiae is a promising approach for sustainable and scalable production, starting from simple sugars like glucose.[1][2] This method involves introducing the biosynthetic pathway for DHK into the yeast.
Q2: What is the general biosynthetic pathway for this compound in recombinant S. cerevisiae?
A2: The synthesis begins with the central metabolite, L-phenylalanine. A series of enzymatic reactions, catalyzed by introduced plant enzymes, converts L-phenylalanine to naringenin. The final and crucial step is the 3-hydroxylation of naringenin to produce this compound, a reaction catalyzed by flavanone-3-hydroxylase (F3H).[3]
Q3: What are typical yields for this compound in a yeast-based system?
A3: this compound yields can vary significantly based on the strain engineering and fermentation strategy. Reported titers include 60 mg/L using a strong promoter for the F3H gene, which was further optimized to 216.7 mg/L by adjusting fermentation conditions.[3] Another study reported extracellular concentrations of 150 µM (approximately 44 mg/L).[1]
Q4: How can I improve the activity of the F3H enzyme in my yeast strain?
A4: The activity of F3H can be a rate-limiting step.[3] To enhance its performance, consider the following:
-
Gene Source: Screen F3H enzymes from different plant species to find one with high activity in yeast.
-
Codon Optimization: Optimize the DNA sequence of the F3H gene for expression in S. cerevisiae.[3]
-
Promoter Strength: Use strong constitutive promoters to drive high-level expression of the F3H gene. A study demonstrated that a strong promoter, PPTC3, led to a DHK production of 60 mg/L.[3]
-
Cofactor Availability: F3H is a 2-oxoglutarate-dependent dioxygenase.[3] Ensuring an adequate supply of cofactors like α-ketoglutarate and FeSO4 can be crucial. Supplementation of the fermentation medium with these cofactors has been shown to increase DHK yield.[4]
Q5: My fermentation is producing high levels of the precursor naringenin but very little this compound. What could be the issue?
A5: This is a common problem that points to a bottleneck at the F3H-catalyzed step.[3] Refer to the troubleshooting guide below for specific steps to address this issue. The primary reasons could be low F3H expression or activity, or suboptimal fermentation conditions for the enzyme.
Troubleshooting Guide
Problem 1: Low or No this compound Production
This guide will walk you through potential causes and solutions for low DHK yield.
Caption: Troubleshooting workflow for low this compound yield.
Data Summary
Table 1: Impact of Optimization Strategies on this compound (DHK) and Related Flavonoid Production in S. cerevisiae
| Optimization Strategy | Precursor | Product | Titer (mg/L) | Fold Increase | Reference |
| Use of Strong Promoter (PPTC3) for TbF3H | Naringenin | DHK | 60 | - | [3] |
| Optimization of Fermentation Conditions | Naringenin | DHK | 216.7 | 3.6 | [3] |
| Fed-batch Fermentation | Glucose | Kaempferol | 956 | - | [2][5] |
| Fed-batch Fermentation | Glucose | Quercetin | 930 | - | [2][5] |
| Secretion into Medium | Glucose | DHK | ~44 (150 µM) | - | [1] |
Table 2: Effect of Cofactor Supplementation on this compound (DHK) Yield
| Supplement | Concentration | DHK Yield (mg/L) | Reference |
| Ascorbic Acid | 0.01 mM | 87.6 | [4] |
| FeSO4 | 0.005 - 0.01 mM | Increased Yield | [4] |
| α-Ketoglutarate | 0.01 mM | 188.04 | [4] |
Experimental Protocols
Protocol 1: Construction of this compound-Producing S. cerevisiae
This protocol outlines the general steps for creating a yeast strain capable of producing DHK.
Caption: Workflow for constructing a DHK-producing yeast strain.
Methodology:
-
Gene Selection and Synthesis: Identify the genes for the DHK biosynthetic pathway (PAL, C4H, 4CL, CHS, CHI, and F3H) from suitable plant sources. Optimize the DNA sequences for expression in S. cerevisiae and have them synthesized.
-
Vector Construction: Clone the synthesized genes into yeast expression vectors under the control of strong promoters.
-
Yeast Transformation: Transform the host S. cerevisiae strain with the expression vectors using a standard protocol (e.g., lithium acetate method).[6]
-
Selection and Verification: Select for successful transformants on appropriate synthetic drop-out media. Verify the presence of the inserted genes via colony PCR and sequencing.
Protocol 2: Fed-Batch Fermentation for this compound Production
This protocol provides a general framework for fed-batch fermentation to enhance DHK yield.
1. Inoculum Preparation:
- Inoculate a single colony of the engineered yeast strain into 5-10 mL of synthetic complete medium.
- Incubate at 30°C with shaking (200-250 rpm) for 24-48 hours until the culture reaches the logarithmic growth phase.
- Use this seed culture to inoculate the bioreactor.
2. Bioreactor Setup and Batch Phase:
- Prepare the fermentation medium (a defined minimal medium is often used to reduce variability). A typical medium might contain glucose (20 g/L), yeast nitrogen base, and necessary amino acid supplements.[4]
- Inoculate the bioreactor with the seed culture to an initial OD600 of approximately 0.1-0.2.
- Run the batch phase at 30°C, with controlled pH (e.g., 5.0-6.0) and aeration to maintain dissolved oxygen above 20-30%.
3. Fed-Batch Phase:
- After the initial glucose in the batch phase is nearly depleted (typically monitored by off-gas analysis or glucose sensors), initiate the feed.
- The feed solution is a concentrated sterile solution of glucose and other limiting nutrients.
- Employ a feeding strategy (e.g., exponential or constant feed rate) to maintain a low glucose concentration in the bioreactor, which prevents the formation of inhibitory byproducts like ethanol.
4. Induction and Cofactor Supplementation (if applicable):
- If using inducible promoters, add the appropriate inducer at the beginning of the fed-batch phase.
- For enhanced F3H activity, supplement the medium with sterile-filtered solutions of α-ketoglutarate (e.g., to a final concentration of 0.01 mM), FeSO4, and ascorbic acid at the start of the production phase.[4]
5. Sampling and Analysis:
- Take samples periodically to measure cell density (OD600) and for product analysis.
- Extract flavonoids from the culture supernatant and/or cell pellet using a suitable solvent (e.g., ethyl acetate).
- Quantify this compound and any accumulated precursors using HPLC.
Protocol 3: this compound Purification from Fermentation Broth
A general procedure for extracting and purifying DHK from the fermentation broth is as follows:
-
Cell Separation: Centrifuge the fermentation broth to separate the yeast cells from the supernatant.
-
Solvent Extraction: As DHK can be secreted into the medium, extract the supernatant with an organic solvent like ethyl acetate. If DHK is retained intracellularly, the cell pellet will also need to be lysed and extracted.
-
Concentration: Evaporate the organic solvent under reduced pressure to concentrate the crude extract.
-
Chromatographic Purification: Purify the crude extract using column chromatography (e.g., silica gel) with a suitable solvent gradient (e.g., hexane-ethyl acetate) to isolate pure this compound. Monitor fractions using thin-layer chromatography (TLC) or HPLC.
This compound Biosynthesis Pathway
The following diagram illustrates the key enzymatic steps in the conversion of L-phenylalanine to this compound in engineered S. cerevisiae.
Caption: Biosynthetic pathway of this compound from L-phenylalanine.
References
- 1. research.chalmers.se [research.chalmers.se]
- 2. Optimizing yeast for high-level production of kaempferol and quercetin - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Functional Characterization of F3H Gene and Optimization of Dihydrokaempferol Biosynthesis in Saccharomyces cerevisiae - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Enhancing Flavan-3-ol Biosynthesis in Saccharomyces cerevisiae. | Semantic Scholar [semanticscholar.org]
- 6. Engineering Saccharomyces cerevisiae for the production of dihydroquercetin from naringenin - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting Dihydrokaempferide variability in cell culture experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in navigating the complexities of working with dihydrokaempferide in cell culture experiments.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses common issues encountered during the use of this compound in cell culture, offering potential causes and solutions.
Q1: I'm observing a precipitate in my cell culture medium after adding this compound. What is the cause and how can I prevent it?
A1: this compound, like many flavonoids, has low aqueous solubility. Precipitation upon dilution of a stock solution (typically in an organic solvent like DMSO) into aqueous cell culture media is a common problem. This occurs because the final concentration of the organic solvent is insufficient to keep the compound dissolved.
Troubleshooting Steps:
-
Optimize Solvent Concentration: Ensure the final concentration of the solvent (e.g., DMSO) in your cell culture medium is as low as possible, ideally below 0.5% (v/v), to minimize both cytotoxicity and precipitation.
-
Stepwise Dilution: Instead of a single large dilution, perform a series of smaller, stepwise dilutions. This gradual change in solvent composition can help maintain solubility.
-
Pre-warm Media: Gently warming the cell culture medium to 37°C before adding the this compound stock solution can sometimes improve solubility.
-
Vortexing/Sonication: Immediately after adding the compound to the medium, vortex or sonicate the solution briefly to aid in dispersion and dissolution.
-
Lower Final Concentration: If precipitation persists, consider lowering the final working concentration of this compound.
Q2: My experimental results with this compound are inconsistent between experiments. What could be the cause?
A2: Inconsistent results can stem from several factors related to the handling and properties of this compound.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for inconsistent experimental results.
-
Solubility Issues: As mentioned in Q1, inconsistent dissolution can lead to variable effective concentrations.
-
Compound Stability: Phenolic compounds like this compound can be unstable in cell culture media over time, degrading due to factors like pH, temperature, and light exposure. It is recommended to perform a stability study.
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Assay Interference: this compound, as a flavonoid, has the potential to interfere with certain cell viability assays, such as the MTT assay, by directly reducing the tetrazolium salt.
-
Compound Purity: Ensure the purity of your this compound stock. Impurities can lead to off-target effects and variability.
-
Cell Health and Passage Number: Use cells at a consistent passage number and ensure they are healthy and in the logarithmic growth phase.
Q3: I suspect this compound is interfering with my MTT cell viability assay. How can I confirm and mitigate this?
A3: Flavonoids can chemically reduce the MTT reagent to formazan, leading to a false-positive signal for cell viability.
Confirmation and Mitigation:
-
Cell-Free Control: Run a control experiment with this compound in cell-free medium containing the MTT reagent. If a color change is observed, this indicates direct reduction of MTT by the compound.
-
Alternative Assays: Consider using alternative cell viability assays that are less prone to interference from reducing compounds, such as the resazurin (alamarBlue) assay or a crystal violet assay.
-
Wash Step: Before adding the MTT reagent, wash the cells with phosphate-buffered saline (PBS) to remove any residual this compound.
Quantitative Data Summary
The following table summarizes the half-maximal inhibitory concentration (IC50) values of this compound in various cancer cell lines.
| Cell Line | Cancer Type | IC50 (µM) | Assay |
| SK-Mel-28 | Malignant Melanoma | Not explicitly quantified, but showed dose-dependent cytotoxicity | MTT Assay |
| BT474 | Breast Carcinoma | Data not available in a quantitative format | Cytotoxicity Assay |
| SW620 | Colon Carcinoma | Data not available in a quantitative format | Cytotoxicity Assay |
| KATO-III | Gastric Carcinoma | Data not available in a quantitative format | Cytotoxicity Assay |
| HepG2 | Liver Carcinoma | Data not available in a quantitative format | Cytotoxicity Assay |
| Chago-K1 | Lung Bronchus Carcinoma | Data not available in a quantitative format | Cytotoxicity Assay |
Note: Quantitative IC50 values for this compound are not consistently reported across the literature. The table reflects the cell lines in which its cytotoxic effects have been observed.
Signaling Pathways
This compound has been shown to modulate key signaling pathways involved in cancer cell proliferation, survival, and migration.
Caption: this compound's effect on the NF-kB and MAPK signaling pathways.
This compound has been reported to exert its anti-tumor effects in malignant melanoma cells by up-regulating the NF-kB/MAPK signaling pathways, which in turn inhibits cell migration and invasion.
Caption: Potential inhibitory effect of this compound on the PI3K/AKT pathway.
While direct evidence for this compound is still emerging, many related flavonoids are known to inhibit the PI3K/AKT signaling pathway, a key regulator of cell survival and proliferation.
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), cell culture grade
-
Sterile, light-protected microcentrifuge tubes
-
-
Procedure:
-
Calculate the required mass of this compound to prepare a high-concentration stock solution (e.g., 10-50 mM).
-
Weigh the this compound powder and transfer it to a sterile microcentrifuge tube.
-
Add the calculated volume of DMSO to the tube.
-
Vortex thoroughly until the powder is completely dissolved. If necessary, gently warm the solution at 37°C.
-
Store the stock solution in small aliquots at -20°C or -80°C to minimize freeze-thaw cycles. Protect from light.
-
Protocol 2: Cell Viability Assessment using MTT Assay
-
Materials:
-
Cells of interest
-
Complete cell culture medium
-
This compound stock solution
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
96-well cell culture plates
-
-
Procedure:
-
Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in complete cell culture medium from the stock solution. Include a vehicle control (medium with the same final concentration of DMSO).
-
Remove the old medium from the cells and add 100 µL of the this compound dilutions or vehicle control to the respective wells.
-
Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, protected from light.
-
After incubation, carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control.
-
Protocol 3: this compound Stability Assessment by HPLC
-
Materials:
-
This compound
-
Complete cell culture medium
-
HPLC system with a UV detector
-
C18 reverse-phase HPLC column
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Formic acid (or other suitable modifier)
-
-
Procedure:
-
Prepare a solution of this compound in complete cell culture medium at the desired experimental concentration.
-
Incubate the solution under standard cell culture conditions (37°C, 5% CO2).
-
At various time points (e.g., 0, 2, 4, 8, 24 hours), take an aliquot of the solution.
-
Stop the degradation by adding an equal volume of cold acetonitrile and store at -20°C until analysis.
-
Centrifuge the samples to pellet any precipitated proteins.
-
Analyze the supernatant by injecting it into the HPLC system.
-
A common mobile phase for flavonoid analysis is a gradient of acetonitrile and water with 0.1% formic acid. The detection wavelength for this compound is typically around 290 nm.
-
Quantify the peak area of this compound at each time point to determine its degradation over time.
-
Preventing Dihydrokaempferide degradation during extraction
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during the extraction of dihydrokaempferide.
Frequently Asked Questions (FAQs)
Q1: What are the main factors that can cause the degradation of this compound during extraction?
A1: this compound, a flavonoid, is susceptible to degradation due to several factors, including:
-
pH: Both acidic and alkaline conditions can catalyze the degradation of this compound. Flavonoids are generally more stable in slightly acidic conditions.[1][2]
-
Temperature: High temperatures can accelerate degradation reactions.[3] Prolonged exposure to even moderate heat can be detrimental.
-
Light: Exposure to light, particularly UV radiation, can induce photodegradation.[2][3]
-
Oxygen: The presence of oxygen can lead to oxidative degradation of the flavonoid structure.[4]
-
Enzymatic Activity: Endogenous enzymes released from the plant material during extraction can degrade this compound.
Q2: Which solvents are most suitable for extracting this compound?
A2: The choice of solvent is crucial for efficient and stable extraction. Alcohols, such as ethanol and methanol, are commonly used for extracting flavonoids like this compound due to their ability to dissolve these compounds.[5][6] Aqueous mixtures of these alcohols (e.g., 70% ethanol) are often more effective than the pure solvents. Acetone is another solvent that can be used. The selection should be based on the specific plant matrix and the polarity of the target compound.
Q3: What are the advantages of modern extraction techniques like Microwave-Assisted Extraction (MAE) and Supercritical Fluid Extraction (SFE) over traditional methods?
A3: Modern extraction techniques offer several advantages for obtaining this compound:
-
Microwave-Assisted Extraction (MAE): This method uses microwave energy to heat the solvent and plant matrix, leading to faster extraction times, reduced solvent consumption, and often higher yields compared to conventional methods.[7][8] The shorter extraction time can also minimize thermal degradation.
-
Supercritical Fluid Extraction (SFE): SFE, typically using carbon dioxide, is a green technology that offers high selectivity and avoids the use of organic solvents.[9][10] It is particularly suitable for extracting thermolabile compounds as it can be performed at relatively low temperatures.
Q4: How can I minimize the degradation of this compound during the concentration step?
A4: The concentration of the extract is a critical step where degradation can occur due to prolonged exposure to heat. To minimize this:
-
Use a rotary evaporator under reduced pressure: This allows for solvent evaporation at a lower temperature.[11]
-
Avoid high temperatures: Keep the water bath temperature as low as possible while still achieving efficient evaporation.
-
Work quickly: Minimize the time the extract spends in the evaporator.
-
Use an inert gas: Purging the apparatus with nitrogen or argon can help to displace oxygen and prevent oxidation.
Troubleshooting Guides
This section provides solutions to common problems encountered during this compound extraction.
| Problem | Potential Cause | Troubleshooting Steps |
| Low Yield of this compound | Inappropriate solvent selection. | Test a range of solvents with varying polarities (e.g., ethanol, methanol, acetone, and their aqueous mixtures). |
| Incomplete extraction. | Increase extraction time or temperature (while monitoring for degradation). Optimize the solid-to-solvent ratio. Reduce the particle size of the plant material. | |
| Degradation of this compound. | See the "this compound Degradation" troubleshooting table below. | |
| Co-extraction of Impurities | Non-selective solvent. | Use a more selective solvent system. Perform a pre-extraction with a non-polar solvent (e.g., hexane) to remove lipids and chlorophyll. |
| Harsh extraction conditions. | Optimize extraction parameters (time, temperature, pH) to minimize the extraction of undesirable compounds. | |
| Employ a cleanup step after extraction, such as solid-phase extraction (SPE) or liquid-liquid extraction. | ||
| This compound Degradation | High temperature. | Use lower extraction temperatures. Employ MAE or SFE which often allow for lower temperatures and shorter times.[8][9] |
| Inappropriate pH. | Adjust the pH of the extraction solvent to be slightly acidic (pH 4-6).[1][12] | |
| Exposure to light. | Conduct the extraction in amber glassware or protect the extraction vessel from light.[2] | |
| Presence of oxygen. | Degas the solvent before use. Perform the extraction under an inert atmosphere (e.g., nitrogen or argon). | |
| Enzymatic degradation. | Blanch the plant material before extraction to deactivate enzymes. Add enzyme inhibitors to the extraction solvent. |
Experimental Protocols
Solvent Extraction Protocol
This protocol provides a general procedure for the extraction of this compound using a solvent.
Materials:
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Dried and powdered plant material
-
Solvent (e.g., 80% ethanol)
-
Beaker or flask
-
Magnetic stirrer or shaker
-
Filter paper or vacuum filtration system
-
Rotary evaporator
Procedure:
-
Weigh the powdered plant material and place it in the extraction vessel.
-
Add the extraction solvent at a solid-to-solvent ratio of 1:10 to 1:20 (w/v).
-
Stir or shake the mixture at room temperature for a defined period (e.g., 24 hours). To optimize, different extraction times can be tested.
-
Separate the extract from the solid residue by filtration.
-
Wash the residue with a small amount of fresh solvent and combine the filtrates.
-
Concentrate the extract using a rotary evaporator at a temperature below 40°C.
-
Store the final extract in a sealed, amber vial at -20°C.
Microwave-Assisted Extraction (MAE) Protocol
This protocol outlines a general procedure for MAE of this compound.
Materials:
-
Dried and powdered plant material
-
Extraction solvent (e.g., 70% ethanol)
-
Microwave extraction system
-
Filter paper
-
Rotary evaporator
Procedure:
-
Place a known amount of the powdered plant material into the microwave extraction vessel.
-
Add the extraction solvent to achieve a desired solid-to-solvent ratio (e.g., 1:20 w/v).
-
Set the MAE parameters: microwave power (e.g., 400 W), temperature (e.g., 60°C), and extraction time (e.g., 10 minutes). These parameters should be optimized for the specific plant material.
-
After extraction, allow the vessel to cool to room temperature.
-
Filter the extract to remove the solid residue.
-
Concentrate the filtrate using a rotary evaporator at a temperature below 40°C.
-
Store the extract in a protected environment as described above.
Supercritical Fluid Extraction (SFE) Protocol
This protocol provides a basic workflow for SFE of this compound.
Materials:
-
Dried, powdered, and homogenized plant material
-
Supercritical fluid extraction system
-
Supercritical CO₂
-
Co-solvent (e.g., ethanol)
-
Collection vial
Procedure:
-
Pack the ground plant material into the extraction vessel.
-
Set the SFE parameters: pressure (e.g., 200 bar), temperature (e.g., 50°C), and CO₂ flow rate (e.g., 2 mL/min).
-
If a co-solvent is used, set its flow rate (e.g., 5% ethanol).
-
Pressurize the system and begin the extraction process for a set duration (e.g., 90 minutes).
-
The extracted this compound will be collected in the separator.
-
De-pressurize the system and collect the extract from the collection vial.
-
Store the extract appropriately.
Quantitative Data Summary
The following tables summarize key parameters influencing this compound extraction and stability. The data is based on general findings for flavonoids and should be optimized for specific experimental conditions.
Table 1: Influence of Extraction Parameters on this compound Yield
| Parameter | Range | Effect on Yield | Reference |
| Solvent Concentration (Ethanol) | 50-80% | Higher yields are often observed in this range. | [5] |
| Temperature | 40-70°C | Increased temperature generally increases yield up to a point, after which degradation may occur. | [13] |
| Extraction Time (Solvent Extraction) | 12-48 hours | Yield increases with time, but prolonged times can lead to degradation. | [6] |
| Extraction Time (MAE) | 5-20 minutes | Shorter times are sufficient for efficient extraction. | [7] |
| Solid-to-Solvent Ratio | 1:10 - 1:30 (w/v) | A higher ratio generally improves extraction efficiency. | [14] |
| Microwave Power (MAE) | 300-600 W | Higher power can increase extraction speed but may also cause degradation if the temperature is not controlled. | [15] |
| Pressure (SFE) | 150-300 bar | Higher pressure generally increases the solvating power of scCO₂ and improves yield. | [9] |
Table 2: Factors Affecting this compound Stability
| Factor | Condition | Impact on Stability | Reference |
| pH | < 3 or > 8 | Significant degradation. | [1] |
| 4 - 6 | Generally stable. | [12] | |
| Temperature | > 60°C | Accelerated degradation. | [3] |
| Light | UV or prolonged daylight | Can cause significant degradation. | [2] |
| Oxygen | Presence of air | Can lead to oxidative degradation. | [4] |
Visualizations
References
- 1. researchgate.net [researchgate.net]
- 2. Stability to light, heat, and hydrogen peroxide at different pH values and DPPH radical scavenging activity of acylated anthocyanins from red radish extract - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Chemical Stability Study of H1 Antihistaminic Drugs from the First and the Second Generations, Diphenhydramine, Azelastine and Bepotastine, in Pure APIs and in the Presence of Two Excipients, Citric Acid and Polyvinyl Alcohol - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Identification and Characterization of an Oxidative Degradation Product of Fexofenadine, Development and Validation of a Stability-Indicating RP-UPLC Method for the Estimation of Process Related Impurities and Degradation Products of Fexofenadine in Pharmaceutical Formulations - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Techniques for extraction and isolation of natural products: a comprehensive review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. applications.emro.who.int [applications.emro.who.int]
- 8. Microwave-assisted extraction of functional compounds from plants: A Review :: BioResources [bioresources.cnr.ncsu.edu]
- 9. ajgreenchem.com [ajgreenchem.com]
- 10. rjptonline.org [rjptonline.org]
- 11. coleparmer.com.cn [coleparmer.com.cn]
- 12. jfda-online.com [jfda-online.com]
- 13. mdpi.com [mdpi.com]
- 14. Microwave-Assisted Extraction of Anticancer Flavonoid, 2′,4′-Dihydroxy-6′-methoxy-3′,5′-dimethyl Chalcone (DMC), Rich Extract from Syzygium nervosum Fruits - PMC [pmc.ncbi.nlm.nih.gov]
- 15. eprints.usm.my [eprints.usm.my]
Optimizing Dihydrokaempferide Dosage for Cell Culture Studies: A Technical Support Guide
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing Dihydrokaempferide in cell culture experiments. The information is tailored for scientists and professionals in drug development to help optimize experimental design and overcome common challenges.
Frequently Asked Questions (FAQs)
Q1: What is the optimal concentration range for this compound in cell culture?
The optimal concentration of this compound is cell-line dependent. It is recommended to perform a dose-response experiment to determine the IC50 value for your specific cell line. However, based on existing studies, a starting range of 3 µM to 30 µM for an incubation period of 48 hours has been shown to be effective in inducing apoptosis in cell lines such as rheumatoid arthritis fibroblast-like synoviocytes (RA-FLSs).[1] For initial screening, a broader range (e.g., 0.1 µM to 100 µM) may be beneficial.
Q2: How should I prepare a stock solution of this compound?
This compound has low aqueous solubility. Therefore, a stock solution should be prepared in an organic solvent such as Dimethyl Sulfoxide (DMSO). For a 10 mM stock solution, dissolve 2.88 mg of this compound (MW: 288.25 g/mol ) in 1 mL of DMSO. To aid dissolution, you can gently warm the solution to 37°C and use an ultrasonic bath.[2] Store the stock solution in aliquots at -20°C for up to two weeks or at -80°C for up to six months to avoid repeated freeze-thaw cycles.[2][3] When preparing your working concentrations, ensure the final DMSO concentration in the cell culture medium does not exceed 0.5% to avoid solvent-induced cytotoxicity.
Q3: I'm observing precipitation in my culture medium after adding this compound. What should I do?
Precipitation can occur if the final concentration of this compound exceeds its solubility limit in the aqueous culture medium. Here are some troubleshooting steps:
-
Lower the final concentration: Your target concentration may be too high.
-
Optimize the dilution method: When diluting the DMSO stock solution into your culture medium, add it dropwise while gently vortexing the medium to ensure rapid and even dispersion.
-
Warm the medium: Pre-warming the culture medium to 37°C before adding the this compound stock can sometimes help maintain solubility.
-
Use a carrier: For particularly problematic solubility issues, consider using a carrier molecule like cyclodextrin, though this may require additional validation to ensure it doesn't interfere with your experimental outcomes.
Q4: My cells are not responding to this compound treatment. What are the possible reasons?
Several factors could contribute to a lack of cellular response:
-
Incorrect Dosage: The concentration of this compound may be too low to elicit a response in your specific cell line. It is crucial to perform a dose-response study to determine the optimal concentration.
-
Cell Line Resistance: Some cell lines may be inherently resistant to the effects of this compound.
-
Compound Degradation: Ensure that the this compound stock solution has been stored correctly and has not degraded. Prepare fresh dilutions for each experiment.
-
Incubation Time: The treatment duration may be too short. Consider a time-course experiment (e.g., 24, 48, 72 hours) to determine the optimal incubation time.
Quantitative Data Summary
The following table summarizes the reported IC50 values for this compound and related compounds in various cell lines. Note that IC50 values can vary depending on the assay used and the experimental conditions.
| Compound | Cell Line | IC50 Value | Assay Used |
| This compound | RA-FLS (Rheumatoid Arthritis Fibroblast-Like Synoviocytes) | Effective at 3-30 µM (viability decrease) | Not Specified |
| Dihydrochalcone Analog | HTB-26 (Breast Cancer) | 10-50 µM | Crystal Violet |
| Dihydrochalcone Analog | PC-3 (Pancreatic Cancer) | 10-50 µM | Crystal Violet |
| Dihydrochalcone Analog | HepG2 (Hepatocellular Carcinoma) | 10-50 µM | Crystal Violet |
| Dihydrochalcone Analog | HCT116 (Colorectal Cancer) | 22.4 µM | Crystal Violet |
Experimental Protocols
Cell Viability (MTT) Assay
This protocol is used to assess the cytotoxic effects of this compound on cell viability.
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and incubate overnight at 37°C in a 5% CO2 humidified atmosphere.
-
Compound Treatment: The following day, treat the cells with a serial dilution of this compound (e.g., 0.1, 1, 10, 50, 100 µM). Include a vehicle control (DMSO) and a positive control for cell death. Incubate for the desired treatment duration (e.g., 48 hours).
-
MTT Addition: After incubation, add 10 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO or a solubilization solution to each well to dissolve the formazan crystals. Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.
Western Blot for Bcl-2 Family Proteins
This protocol allows for the detection of changes in the expression of pro- and anti-apoptotic proteins following this compound treatment.
-
Cell Lysis: After treating cells with this compound, wash them with cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.
-
SDS-PAGE: Denature equal amounts of protein (20-40 µg) by boiling in Laemmli sample buffer and separate them on an SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against Bcl-2, Bcl-xL, Bax, and Bad overnight at 4°C.[4]
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[4]
-
Signal Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.[4] Normalize the band intensities to a loading control like β-actin or GAPDH.
Signaling Pathways and Experimental Workflow
Proposed Signaling Pathway of this compound-Induced Apoptosis
Caption: Proposed mechanism of this compound inducing apoptosis.
General Experimental Workflow for Assessing this compound Efficacy
Caption: A typical workflow for studying this compound.
References
Dihydrokaempferide Interference in Western Blot Analysis: A Technical Support Center
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering issues with Western blot analysis when using the flavonoid dihydrokaempferide.
Frequently Asked Questions (FAQs)
Q1: My protein concentration, determined by a colorimetric assay (BCA/Lowry), seems inaccurate after treating cells with this compound. What could be the cause?
A1: this compound, as a flavonoid, possesses reducing properties due to its hydroxyl groups. This can interfere with protein quantification assays like the bicinchoninic acid (BCA) and Lowry assays, which are based on the reduction of Cu²⁺ to Cu¹⁺. This interference can lead to an overestimation of the actual protein concentration in your lysate.[1][2] To mitigate this, consider using a protein precipitation step (e.g., with acetone) to remove small molecule interference before quantification or use a different quantification method that is less susceptible to reducing agents, such as the Bradford assay. However, it is advisable to validate the compatibility of any assay with your specific experimental conditions.
Q2: I am observing high background or unexpected bands in my Western blot after this compound treatment. What are the possible reasons?
A2: High background or non-specific bands can arise from several factors. When introducing a small molecule like this compound, consider the following:
-
Altered Protein Expression: this compound is biologically active and can modulate various signaling pathways, leading to genuine changes in the expression levels of numerous proteins. This could result in the appearance or disappearance of specific bands.
-
Antibody Cross-Reactivity: The observed bands might be due to the primary or secondary antibodies cross-reacting with other proteins whose expression is affected by the treatment.
-
Concentration Effects: The concentration of this compound used might be causing off-target effects or cellular stress, leading to a broad range of changes in protein expression.
To troubleshoot, ensure you have appropriate controls (e.g., vehicle-treated cells) and optimize your antibody concentrations and blocking conditions.
Q3: I am using a fluorescent secondary antibody and see unexpected fluorescent artifacts on my blot. Could this compound be the cause?
A3: Flavonoids have been reported to exhibit autofluorescence. While specific data on this compound's autofluorescence in the context of Western blotting is limited, it is plausible that the compound or its metabolites could adhere to the membrane or proteins, causing fluorescent artifacts. This is more likely to be an issue in the visible spectrum. Using far-red or near-infrared dyes can help minimize background autofluorescence from biological molecules.[3] It is also crucial to use low-fluorescence PVDF membranes and ensure all equipment is clean.
Q4: What are the known signaling pathways affected by this compound that I should be aware of when analyzing my Western blot results?
A4: this compound has been shown to modulate several key signaling pathways, which may be the focus of your investigation or could present as off-target effects. These include:
-
NF-κB Pathway: this compound can influence the activation of the NF-κB pathway, which may involve changes in the phosphorylation of proteins like IKKβ and the p65 subunit of NF-κB.[1][4][5]
-
MAPK Pathway: The mitogen-activated protein kinase (MAPK) pathway is another target. Your Western blot results might show altered phosphorylation of key kinases such as ERK, JNK, and p38.[1]
-
PI3K/Akt/mTOR Pathway: This is a crucial pathway for cell survival and proliferation. This compound can affect the phosphorylation status of Akt and downstream targets like mTOR and p70S6K.[6][7]
When analyzing your blots, consider that changes in these pathways can have widespread effects on protein expression.
Data Presentation
This compound IC₅₀ Values
The half-maximal inhibitory concentration (IC₅₀) of this compound can vary significantly depending on the cell line and the assay conditions. The following table summarizes some reported IC₅₀ values to guide concentration selection for your experiments.
| Cell Line | Assay | IC₅₀ (µM) | Reference |
| HTB-26 (Breast Cancer) | Crystal Violet | 10 - 50 | [2] |
| PC-3 (Pancreatic Cancer) | Crystal Violet | 10 - 50 | [2] |
| HepG2 (Hepatocellular Carcinoma) | Crystal Violet | 10 - 50 | [2] |
| HCT116 (Colorectal Cancer) | Crystal Violet | ~22.4 | [2] |
| A549 (Lung Cancer) | MTT | Not specified, but active | [8] |
| Bel 7402 (Liver Cancer) | MTT | Not specified, but active | [9] |
| HT-29 (Colon Cancer) | MTT | Not specified, but active | [9] |
Note: These values should be used as a starting point. It is highly recommended to perform a dose-response curve for your specific cell line and experimental setup.
Experimental Protocols
General Protocol for Western Blot Analysis Following this compound Treatment
This protocol outlines the key steps from cell treatment to detection.
1. Cell Culture and Treatment:
-
Plate cells at an appropriate density to ensure they are in the logarithmic growth phase and not over-confluent at the time of harvest.
-
Treat cells with the desired concentrations of this compound or vehicle control (e.g., DMSO) for the specified duration.
2. Sample Preparation (Lysis):
-
Place the cell culture dish on ice and wash the cells twice with ice-cold PBS.
-
Aspirate the PBS and add an appropriate volume of ice-cold lysis buffer (e.g., RIPA buffer supplemented with protease and phosphatase inhibitors).
-
Scrape the cells and transfer the lysate to a pre-cooled microcentrifuge tube.
-
Agitate the lysate for 30 minutes at 4°C.
-
Centrifuge the lysate at ~14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Transfer the supernatant (protein extract) to a new pre-cooled tube.
3. Protein Quantification:
-
Recommended: Perform an acetone precipitation of a small aliquot of your lysate to remove this compound before quantification with a BCA or Lowry assay.
-
Add 4 volumes of ice-cold acetone to your lysate aliquot.
-
Incubate at -20°C for 1 hour.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Discard the supernatant and air-dry the protein pellet.
-
Resuspend the pellet in a suitable buffer for your chosen quantification assay.
-
-
Alternatively, use the Bradford assay, which may be less prone to interference from flavonoids.
-
Determine the protein concentration of each sample.
4. Sample Denaturation:
-
Based on the protein concentration, dilute the lysates to ensure equal protein loading for each lane.
-
Add an equal volume of 2x Laemmli sample buffer to each lysate.
-
Boil the samples at 95-100°C for 5 minutes.
5. Gel Electrophoresis:
-
Load equal amounts of protein (typically 20-50 µg) into the wells of an SDS-PAGE gel.
-
Include a molecular weight marker in one lane.
-
Run the gel according to the manufacturer's instructions until the dye front reaches the bottom.
6. Protein Transfer:
-
Transfer the separated proteins from the gel to a nitrocellulose or low-fluorescence PVDF membrane using a wet or semi-dry transfer system.
7. Blocking:
-
Block the membrane with a suitable blocking buffer (e.g., 5% non-fat dry milk or 5% BSA in TBST) for 1 hour at room temperature with gentle agitation.
8. Antibody Incubation:
-
Incubate the membrane with the primary antibody diluted in blocking buffer overnight at 4°C with gentle agitation.
-
Wash the membrane three times for 5-10 minutes each with TBST.
-
Incubate the membrane with the appropriate HRP- or fluorophore-conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature.
-
Wash the membrane three times for 5-10 minutes each with TBST.
9. Detection:
-
For Chemiluminescent Detection: Incubate the membrane with an ECL substrate according to the manufacturer's instructions.
-
For Fluorescent Detection: Ensure the membrane is rinsed thoroughly and is free of any particulates.
-
Image the blot using a chemiluminescence imager or a fluorescent imaging system.
Visualizations
This compound Experimental Workflow
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. The Therapeutic Potential of Kaemferol and Other Naturally Occurring Polyphenols Might Be Modulated by Nrf2-ARE Signaling Pathway: Current Status and Future Direction - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Mechanistic differences in the inhibition of NF-κB by turmeric and its curcuminoid constituents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Regulation of Proinflammatory Mediators via NF-κB and p38 MAPK-Dependent Mechanisms in RAW 264.7 Macrophages by Polyphenol Components Isolated from Korea Lonicera japonica THUNB - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. DUAL INHIBITION OF PI3K/AKT AND mTOR SIGNALING IN HUMAN NON-SMALL CELL LUNG CANCER CELLS BY A DIETARY FLAVONOID FISETIN - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
Validation & Comparative
Dihydrokaempferide vs. Quercetin: A Comparative Analysis of Anti-inflammatory Efficacy
In the landscape of natural compounds with therapeutic potential, flavonoids have garnered significant attention for their potent anti-inflammatory properties. Among these, Dihydrokaempferide and Quercetin stand out as promising candidates for the development of novel anti-inflammatory agents. This guide provides a detailed, objective comparison of their anti-inflammatory effects, supported by experimental data, to assist researchers, scientists, and drug development professionals in their endeavors.
At a Glance: Key Anti-inflammatory Attributes
| Feature | This compound (as Aromadendrin) | Quercetin |
| Primary Mechanism | Inhibition of NF-κB and MAPK signaling pathways | Inhibition of NF-κB and MAPK signaling pathways, antioxidant activity |
| Inhibition of Pro-inflammatory Enzymes | Moderate inhibition of COX-2, minimal effect on iNOS | Strong inhibition of COX-2 and iNOS |
| Cytokine Modulation | Significant reduction of IL-1β, IL-6, and TNF-α | Potent reduction of IL-1β, IL-6, IL-8, and TNF-α |
| Reported IC50 Values | IL-6 Inhibition: 6 µM | COX-2 Inhibition: ~10 µM |
Note: Data for this compound is primarily based on studies of its close structural analog, Aromadendrin (Dihydrokaempferol), due to the limited availability of specific data on this compound.
In-Depth Analysis of Anti-inflammatory Mechanisms
Both this compound (as Aromadendrin) and Quercetin exert their anti-inflammatory effects by modulating key signaling pathways involved in the inflammatory cascade, primarily the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.
This compound (Aromadendrin):
Aromadendrin has been shown to suppress the activation of the NF-κB pathway, a critical regulator of inflammatory gene expression.[1] It achieves this by inhibiting the degradation of IκBα, a protein that keeps NF-κB inactive in the cytoplasm.[2] By preventing IκBα degradation, Aromadendrin blocks the translocation of NF-κB into the nucleus, thereby downregulating the expression of pro-inflammatory genes.[1]
Furthermore, Aromadendrin modulates the MAPK pathway by specifically inhibiting the phosphorylation of c-Jun N-terminal kinase (JNK), while having minimal effect on p38 and ERK phosphorylation.[2] This targeted inhibition of JNK contributes to its anti-inflammatory activity. Studies have demonstrated that Aromadendrin can significantly decrease the production of pro-inflammatory cytokines such as Interleukin-1β (IL-1β), Interleukin-6 (IL-6), and Tumor Necrosis Factor-alpha (TNF-α) in a dose-dependent manner.[3]
Quercetin:
Quercetin's anti-inflammatory prowess is well-documented and multifaceted. Similar to Aromadendrin, it is a potent inhibitor of the NF-κB pathway.[4][5] Quercetin has been observed to suppress the phosphorylation and subsequent degradation of IκBα, thus preventing NF-κB activation and the transcription of inflammatory mediators.[6]
Quercetin also exhibits broad-spectrum inhibition of the MAPK pathway, affecting not only JNK but also Extracellular signal-regulated kinase (ERK) and p38 MAPK.[4][7] This comprehensive inhibition of MAPK signaling contributes to its potent anti-inflammatory effects. Moreover, Quercetin is a powerful antioxidant, capable of scavenging reactive oxygen species (ROS) that can act as secondary messengers in inflammatory signaling.[8] This dual action of inhibiting inflammatory pathways and reducing oxidative stress makes Quercetin a highly effective anti-inflammatory agent.
Quantitative Comparison of Bioactivity
The following table summarizes the available quantitative data on the anti-inflammatory effects of this compound (as Aromadendrin) and Quercetin. It is important to note that direct comparative studies are limited, and the experimental conditions may vary between studies.
| Parameter | This compound (Aromadendrin) | Quercetin | Reference |
| IL-6 Inhibition (IC50) | 6 µM | Data not directly comparable | [3] |
| COX-2 Expression Inhibition | Minimal effect | Significant inhibition at 10 µM | [3] |
| iNOS Expression Inhibition | Minimal effect | Significant inhibition | [3] |
| TNF-α Production Inhibition | Significant reduction at 40 and 80 mg/kg (in vivo) | Significant reduction at various doses (in vivo and in vitro) | [3][9][10] |
| IL-1β Production Inhibition | Significant reduction at 40 and 80 mg/kg (in vivo) | Significant reduction at various doses (in vivo and in vitro) | [3][9] |
Signaling Pathway Diagrams
To visualize the mechanisms of action, the following diagrams illustrate the points of intervention for this compound (Aromadendrin) and Quercetin within the NF-κB and MAPK signaling pathways.
Experimental Protocols
The following are generalized experimental protocols based on the cited literature for assessing the anti-inflammatory effects of flavonoids like this compound and Quercetin.
In Vitro Anti-inflammatory Assay in Macrophages
Objective: To determine the effect of the test compound on the production of pro-inflammatory mediators in lipopolysaccharide (LPS)-stimulated macrophages.
Cell Line: RAW 264.7 murine macrophage cell line.
Methodology:
-
Cell Culture: RAW 264.7 cells are cultured in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO2 humidified incubator.
-
Treatment: Cells are seeded in 96-well plates and allowed to adhere overnight. The cells are then pre-treated with various concentrations of the test compound (this compound or Quercetin) for 1-2 hours.
-
Stimulation: Following pre-treatment, cells are stimulated with LPS (e.g., 1 µg/mL) for a specified period (e.g., 24 hours) to induce an inflammatory response.
-
Measurement of Inflammatory Mediators:
-
Nitric Oxide (NO) Production: The concentration of nitrite, a stable product of NO, in the culture supernatant is measured using the Griess reagent.
-
Pro-inflammatory Cytokines (TNF-α, IL-6, IL-1β): The levels of these cytokines in the culture supernatant are quantified using commercially available ELISA kits.
-
-
Western Blot Analysis: To investigate the effect on signaling pathways, cell lysates are collected and subjected to SDS-PAGE and western blotting to detect the protein expression and phosphorylation status of key signaling molecules like IκBα, NF-κB p65, and MAPKs (ERK, JNK, p38).
In Vivo Anti-inflammatory Assay: Carrageenan-Induced Paw Edema
Objective: To evaluate the in vivo anti-inflammatory effect of the test compound in a model of acute inflammation.
Animal Model: Male Wistar rats or Swiss albino mice.
Methodology:
-
Acclimatization: Animals are acclimatized to the laboratory conditions for at least one week before the experiment.
-
Grouping: Animals are randomly divided into groups: a control group, a standard drug group (e.g., indomethacin), and test groups receiving different doses of the compound (this compound or Quercetin).
-
Drug Administration: The test compound or standard drug is administered orally or intraperitoneally.
-
Induction of Inflammation: After a specific time (e.g., 1 hour) following drug administration, a sub-plantar injection of 1% carrageenan solution is administered into the right hind paw of each animal to induce edema.
-
Measurement of Paw Edema: The paw volume is measured using a plethysmometer at different time intervals (e.g., 1, 2, 3, 4, and 5 hours) after carrageenan injection.
-
Calculation of Inhibition: The percentage inhibition of paw edema is calculated for each group relative to the control group.
-
Histopathological and Biochemical Analysis: At the end of the experiment, animals are euthanized, and the paw tissue can be collected for histopathological examination and measurement of inflammatory markers (e.g., MPO activity, cytokine levels).[11]
Conclusion
Both this compound (as represented by its analog Aromadendrin) and Quercetin demonstrate significant anti-inflammatory properties through the modulation of crucial inflammatory signaling pathways. Quercetin appears to have a broader mechanism of action, targeting multiple components of the MAPK pathway and possessing potent antioxidant activity. While data for this compound is less extensive, the available evidence on Aromadendrin suggests it is a promising anti-inflammatory agent with a more targeted inhibition of the JNK pathway.
For researchers and drug development professionals, Quercetin presents a well-characterized lead compound with robust anti-inflammatory effects. This compound, on the other hand, warrants further investigation to fully elucidate its specific mechanisms and therapeutic potential. Direct comparative studies under standardized experimental conditions are necessary to definitively establish the relative potency of these two flavonoids.
References
- 1. Aromadendrin | CAS:480-20-6 | Flavonoids | High Purity | Manufacturer BioCrick [biocrick.com]
- 2. Aromadendrin Inhibits Lipopolysaccharide-Induced Nuclear Translocation of NF-κB and Phosphorylation of JNK in RAW 264.7 Macrophage Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Unveiling the therapeutic potential of aromadendrin (AMD): a promising anti-inflammatory agent in the prevention of chronic diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Quercetin suppresses proinflammatory cytokines production through MAP kinases andNF-kappaB pathway in lipopolysaccharide-stimulated macrophage - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Anti-inflammatory activity of flavonols via inhibiting MAPK and NF-κB signaling pathways in RAW264.7 macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Assessing the anti-inflammatory effects of quercetin using network pharmacology and in vitro experiments - PMC [pmc.ncbi.nlm.nih.gov]
- 10. academy.miloa.eu [academy.miloa.eu]
- 11. pubs.acs.org [pubs.acs.org]
Dihydrokaempferide and Naringenin: A Comparative Analysis of Anti-inflammatory Properties
A comprehensive guide for researchers and drug development professionals on the anti-inflammatory potential of two promising flavonoids.
Dihydrokaempferide, also known as aromadendrin, and naringenin are two naturally occurring flavonoids that have garnered significant attention for their potent anti-inflammatory activities. Both compounds, found in a variety of plants and citrus fruits, exhibit the ability to modulate key signaling pathways involved in the inflammatory response, making them attractive candidates for the development of novel anti-inflammatory therapeutics. This guide provides an objective comparison of their anti-inflammatory properties, supported by experimental data, detailed methodologies, and visual representations of their mechanisms of action.
Comparative Overview of Anti-inflammatory Activity
Both this compound and naringenin exert their anti-inflammatory effects by targeting crucial components of the inflammatory cascade, primarily in models of lipopolysaccharide (LPS)-induced inflammation. Their mechanisms often converge on the inhibition of the nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) signaling pathways, which are central regulators of pro-inflammatory gene expression.
Naringenin has been extensively studied and demonstrates a broad spectrum of anti-inflammatory activities. It effectively reduces the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and interleukin-1β (IL-1β) in various cell types, including macrophages.[1][2][3][4][5] Its therapeutic potential has been observed in several models of inflammatory pain and skin inflammation.[1][6]
This compound (Aromadendrin) also exhibits significant anti-inflammatory and antioxidant properties.[7][8] Studies have shown its ability to attenuate LPS-induced inflammation by suppressing the activation of NF-κB and the phosphorylation of c-Jun N-terminal kinase (JNK), a key component of the MAPK pathway.[8] Furthermore, it has been shown to alleviate inflammation-induced cell injury through the SIRT1/NF-κB pathway.[9]
Quantitative Comparison of In Vitro Anti-inflammatory Effects
The following table summarizes the quantitative data on the inhibitory effects of this compound and naringenin on key inflammatory mediators in LPS-stimulated murine macrophage RAW 264.7 cells.
| Compound | Target Mediator | Concentration | % Inhibition / Effect | Reference |
| This compound | Nitric Oxide (NO) | Not Specified | Significant suppression | [8] |
| iNOS | Not Specified | Attenuated overexpression | [8] | |
| COX-2 | Not Specified | Attenuated overexpression | [8] | |
| Naringenin | TNF-α | 80 µM | Significant suppression | [10] |
| IL-6 | 80 µM | Significant suppression | [10] | |
| iNOS | 80 µM | Significant suppression | [10] | |
| COX-2 | 80 µM | Significant suppression | [10] | |
| Nitric Oxide (NO) | Not Specified | Narirutin (a glycoside of naringenin) showed potent inhibition | [11] |
Mechanisms of Action: A Focus on Signaling Pathways
The anti-inflammatory properties of both flavonoids are largely attributed to their ability to interfere with intracellular signaling cascades that lead to the production of inflammatory mediators.
NF-κB Signaling Pathway
The NF-κB pathway is a cornerstone of the inflammatory response. Both this compound and naringenin have been shown to inhibit this pathway. Naringenin, for instance, has been demonstrated to inhibit NF-κB activation in both in vitro and in vivo models of LPS-induced inflammation.[2] this compound achieves a similar effect by suppressing the degradation of IκB, a protein that keeps NF-κB inactive in the cytoplasm, thereby preventing the translocation of NF-κB to the nucleus.[8]
MAPK Signaling Pathway
The MAPK pathway, which includes ERK, JNK, and p38 kinases, is another critical regulator of inflammation. Naringenin has been shown to inhibit the phosphorylation of ERK1/2 and JNK in LPS-stimulated macrophages.[5] Similarly, this compound effectively attenuates the LPS-induced activation of JNK.[8]
Experimental Protocols
Cell Culture and Treatment
Murine macrophage RAW 264.7 cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2. For experiments, cells are pre-treated with various concentrations of this compound or naringenin for 1 hour, followed by stimulation with 1 µg/mL of lipopolysaccharide (LPS) for the indicated time periods.
Nitric Oxide (NO) Assay
The production of nitric oxide is determined by measuring the amount of nitrite in the culture supernatant using the Griess reagent. Briefly, 100 µL of cell culture medium is mixed with an equal volume of Griess reagent (1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride) and incubated at room temperature for 10 minutes. The absorbance is measured at 540 nm using a microplate reader.
Western Blot Analysis
Cells are lysed in RIPA buffer, and protein concentrations are determined using the BCA protein assay kit. Equal amounts of protein are separated by SDS-PAGE and transferred to a polyvinylidene difluoride (PVDF) membrane. The membrane is blocked with 5% non-fat milk and then incubated with primary antibodies against target proteins (e.g., p-JNK, JNK, p-IκBα, IκBα, β-actin) overnight at 4°C. After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody, and the protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
General Experimental Workflow
Conclusion
Both this compound and naringenin are potent inhibitors of the inflammatory response, primarily through the suppression of the NF-κB and MAPK signaling pathways. While naringenin has been more extensively characterized, the available data for this compound suggests a comparable and potent anti-inflammatory profile. Further head-to-head comparative studies are warranted to fully elucidate their relative potencies and therapeutic potential. The information presented in this guide provides a solid foundation for researchers and drug development professionals to further explore these promising natural compounds in the quest for novel anti-inflammatory agents.
References
- 1. Naringenin: an analgesic and anti-inflammatory citrus flavanone - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The citrus flavonone naringenin reduces lipopolysaccharide-induced inflammatory pain and leukocyte recruitment by inhibiting NF-κB activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Naringenin, a flavanone with antiviral and anti‐inflammatory effects: A promising treatment strategy against COVID‐19 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Inhibitory Effects of Naringenin on LPS-Induced Skin Inflammation by NF-κB Regulation in Human Dermal Fibroblasts - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. Dihydrokaempferol | Apoptosis | BCL | TargetMol [targetmol.com]
- 9. all-imm.com [all-imm.com]
- 10. The citrus flavonoid naringenin confers protection in a murine endotoxaemia model through AMPK-ATF3-dependent negative regulation of the TLR4 signalling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Comparison of the inhibition effects of naringenin and its glycosides on LPS-induced inflammation in RAW 264.7 macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
Dihydrokaempferide: A Comparative Guide to its Antioxidant Activity via DPPH Assay
For researchers and professionals in the fields of drug discovery and natural product chemistry, the validation of antioxidant activity is a critical step in the evaluation of novel therapeutic agents. Dihydrokaempferide, a dihydroflavonol, has garnered interest for its potential health benefits. This guide provides a comparative analysis of its antioxidant potential using the widely accepted 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay.
Principle of the DPPH Assay
The DPPH assay is a popular and reliable method for determining the antioxidant capacity of various compounds.[1] The principle of this assay is based on the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH free radical, which results in a color change from purple to yellow.[2] The extent of this discoloration, measured spectrophotometrically, is proportional to the antioxidant's radical scavenging activity.[1]
Experimental Protocol: DPPH Radical Scavenging Assay
This section details a standard protocol for determining the antioxidant activity of a compound like this compound using the DPPH assay.
Materials and Reagents:
-
DPPH (2,2-diphenyl-1-picrylhydrazyl)
-
Methanol or Ethanol (analytical grade)
-
Test compound (this compound)
-
Standard antioxidant (e.g., Ascorbic Acid, Quercetin, or Kaempferol)
-
96-well microplate
-
Microplate reader or UV-Vis spectrophotometer
-
Pipettes
Procedure:
-
Preparation of DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol. This solution should be freshly prepared and kept in the dark to avoid degradation.
-
Preparation of Test and Standard Solutions:
-
Prepare a stock solution of the test compound (this compound) in methanol.
-
From the stock solution, prepare a series of dilutions to obtain a range of concentrations (e.g., 1, 5, 10, 25, 50, 100 µg/mL).
-
Prepare a similar series of dilutions for the standard antioxidant.
-
-
Assay Procedure:
-
Add a fixed volume of the DPPH solution (e.g., 180 µL) to each well of a 96-well microplate.
-
Add a corresponding volume of the different concentrations of the test compound or standard solutions (e.g., 20 µL) to the wells.
-
For the control, add the same volume of methanol instead of the test compound.
-
-
Incubation: Incubate the microplate in the dark at room temperature for 30 minutes.[3][4]
-
Absorbance Measurement: Measure the absorbance of each well at 517 nm using a microplate reader.[2][3]
-
Calculation of Scavenging Activity: The percentage of DPPH radical scavenging activity is calculated using the following formula:
-
% Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100
-
Where Abs_control is the absorbance of the control reaction and Abs_sample is the absorbance of the test compound or standard.
-
-
Determination of IC50 Value: The IC50 value, which is the concentration of the sample required to scavenge 50% of the DPPH radicals, is determined by plotting the percentage of inhibition against the concentration of the test compound or standard. A lower IC50 value indicates a higher antioxidant activity.[5]
Comparative Antioxidant Activity
The following table presents the DPPH radical scavenging activity (IC50 values) of Kaempferol, a structurally similar flavonol, and other standard antioxidants for comparison.
| Compound | DPPH IC50 Value (µg/mL) | Comments |
| Kaempferol | 4.35 | A flavonol structurally similar to this compound, exhibiting strong antioxidant activity.[3][4] |
| Quercetin | 2.5 - 5.0 | A common flavonoid known for its potent antioxidant properties. |
| Ascorbic Acid (Vitamin C) | 5.0 - 10.0 | A standard antioxidant used as a positive control in many studies. |
Note: The IC50 values can vary slightly depending on the specific experimental conditions.
Experimental Workflow
The following diagram illustrates the key steps in the DPPH assay for validating the antioxidant activity of a test compound.
Conclusion
Based on the strong antioxidant activity of its structural analog, Kaempferol, it is highly probable that this compound also possesses significant radical scavenging properties. The presence of hydroxyl groups on the flavonoid backbone is a key determinant of antioxidant capacity. The DPPH assay provides a straightforward and effective method for quantifying this activity. Further direct experimental validation of this compound using this protocol is warranted to definitively establish its IC50 value and confirm its potential as a natural antioxidant for applications in the pharmaceutical and nutraceutical industries.
References
- 1. mdpi.com [mdpi.com]
- 2. DPPH Radical Scavenging Activity of Kaempferol | Scientific.Net [scientific.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Review of the antioxidant potential of flavonoids as a subgroup of polyphenols and partial substitute for synthetic antioxidants - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Dihydrokaempferide Extraction Methods from Natural Sources
For Researchers, Scientists, and Drug Development Professionals
Dihydrokaempferide, a dihydroflavonol found in various medicinal plants, has garnered significant interest for its potential therapeutic properties. Efficiently extracting this compound from its natural sources is a critical first step in research and drug development. This guide provides a comparative analysis of conventional and modern extraction techniques for this compound, offering insights into their respective efficiencies, yields, and operational parameters. While direct comparative data for this compound is limited, this analysis draws upon data from the closely related dihydroflavonol, Dihydromyricetin, and general flavonoid extraction studies to provide a comprehensive overview.
Comparative Analysis of Extraction Methods
The selection of an appropriate extraction method is paramount to maximizing the yield and purity of this compound while minimizing environmental impact and operational costs. This section compares traditional methods like Soxhlet extraction with modern techniques such as Ultrasound-Assisted Extraction (UAE), Microwave-Assisted Extraction (MAE), and Supercritical Fluid Extraction (SFE).
Table 1: Comparison of Extraction Method Performance for Dihydroflavonols and Related Compounds
| Extraction Method | Principle | Typical Solvent(s) | Extraction Time | Yield | Purity | Advantages | Disadvantages |
| Soxhlet Extraction | Continuous solid-liquid extraction with a refluxing solvent. | Ethanol, Methanol, Hexane | 6 - 24 hours | Moderate to High | Moderate | Well-established, exhaustive extraction.[1][2] | Time-consuming, large solvent volume, potential thermal degradation of compounds.[1][3] |
| Ultrasound-Assisted Extraction (UAE) | Uses acoustic cavitation to disrupt cell walls and enhance mass transfer. | Ethanol, Methanol, Water | 20 - 60 minutes | High | High | Fast, efficient, reduced solvent and energy consumption.[4][5] | Potential for localized heating, equipment cost. |
| Microwave-Assisted Extraction (MAE) | Uses microwave energy to heat the solvent and sample, accelerating extraction. | Ethanol, Water | 5 - 30 minutes | High to Very High | High | Very fast, reduced solvent consumption, higher yields.[6] | Requires specialized equipment, potential for localized overheating.[6] |
| Supercritical Fluid Extraction (SFE) | Uses a supercritical fluid (typically CO2) as the solvent. | Supercritical CO2, often with a co-solvent like ethanol. | 30 - 120 minutes | Moderate to High | Very High | "Green" solvent, high selectivity, solvent-free extract.[7] | High initial equipment cost, may require co-solvents for polar compounds.[7] |
Note: The data presented is a synthesis from studies on dihydroflavonols like Dihydromyricetin and general flavonoid extraction, used as a proxy for this compound.
Experimental Protocols
Detailed methodologies are crucial for replicating and building upon existing research. This section provides generalized experimental protocols for the key extraction methods discussed.
Soxhlet Extraction Protocol
This protocol is a standard method for the exhaustive extraction of flavonoids from plant material.[1][2]
-
Sample Preparation: Air-dry the plant material (e.g., leaves, stems) at room temperature and grind it into a fine powder (40-60 mesh).
-
Apparatus Setup: Assemble a Soxhlet apparatus, consisting of a round-bottom flask, a Soxhlet extractor, and a condenser.
-
Extraction:
-
Place a known amount of the powdered plant material (e.g., 20 g) into a cellulose thimble.
-
Place the thimble inside the Soxhlet extractor.
-
Fill the round-bottom flask with a suitable solvent (e.g., 250 mL of 80% ethanol).
-
Heat the flask to the boiling point of the solvent.
-
Allow the extraction to proceed for a specified duration (e.g., 8-12 hours), ensuring continuous siphoning of the solvent.
-
-
Solvent Recovery: After extraction, cool the apparatus and recover the solvent using a rotary evaporator.
-
Drying: Dry the resulting crude extract in a vacuum oven at a controlled temperature (e.g., 50°C) to a constant weight.
-
Analysis: Determine the yield and purity of this compound in the extract using High-Performance Liquid Chromatography (HPLC).
Ultrasound-Assisted Extraction (UAE) Protocol
UAE is a rapid and efficient method for extracting flavonoids.[4][5]
-
Sample Preparation: Prepare the plant material as described for Soxhlet extraction.
-
Extraction:
-
Place a known amount of the powdered plant material (e.g., 1 g) into an extraction vessel.
-
Add a specific volume of solvent (e.g., 25 mL of 70% ethanol) to achieve a desired solid-to-liquid ratio.
-
Place the vessel in an ultrasonic bath or use an ultrasonic probe.
-
Apply ultrasonic waves at a specific frequency (e.g., 40 kHz) and power for a set duration (e.g., 30 minutes) at a controlled temperature (e.g., 50°C).
-
-
Separation: After sonication, separate the extract from the solid residue by centrifugation or filtration.
-
Solvent Recovery and Drying: Recover the solvent and dry the extract as described in the Soxhlet protocol.
-
Analysis: Analyze the extract for this compound content using HPLC.
Microwave-Assisted Extraction (MAE) Protocol
MAE offers a significant reduction in extraction time compared to conventional methods.[6]
-
Sample Preparation: Prepare the plant material as described for Soxhlet extraction.
-
Extraction:
-
Place a known amount of the powdered plant material (e.g., 1 g) into a microwave-safe extraction vessel.
-
Add a specific volume of solvent (e.g., 30 mL of 70% ethanol).
-
Seal the vessel and place it in a microwave extraction system.
-
Apply microwave irradiation at a set power (e.g., 500 W) for a short duration (e.g., 10 minutes) with a controlled temperature.
-
-
Cooling and Separation: After extraction, allow the vessel to cool to room temperature before opening. Separate the extract from the solid residue.
-
Solvent Recovery and Drying: Recover the solvent and dry the extract.
-
Analysis: Quantify the this compound content using HPLC.
Supercritical Fluid Extraction (SFE) Protocol
SFE is an environmentally friendly method that yields high-purity extracts.[7]
-
Sample Preparation: Prepare the plant material as described for Soxhlet extraction.
-
Apparatus Setup: Prepare a supercritical fluid extractor.
-
Extraction:
-
Load the powdered plant material into the extraction vessel.
-
Pump liquid CO2 into the system and bring it to supercritical conditions by controlling the pressure (e.g., 20 MPa) and temperature (e.g., 50°C).
-
If necessary, introduce a co-solvent (e.g., ethanol) to enhance the extraction of polar compounds.
-
Allow the supercritical fluid to pass through the plant material for a specific time (e.g., 90 minutes).
-
-
Separation and Collection: Depressurize the fluid in a separator, causing the CO2 to return to a gaseous state and the extracted compounds to precipitate. Collect the extract.
-
Analysis: Analyze the extract for this compound content using HPLC.
Visualizing Workflows and Pathways
Experimental Workflow Diagrams
The following diagrams illustrate the general workflows for the described extraction methods.
References
- 1. researchgate.net [researchgate.net]
- 2. aktpublication.com [aktpublication.com]
- 3. mdpi.com [mdpi.com]
- 4. scielo.br [scielo.br]
- 5. researchgate.net [researchgate.net]
- 6. Recent advances and comparisons of conventional and alternative extraction techniques of phenolic compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 7. phcogres.com [phcogres.com]
Dihydrokaempferide: A Comparative Analysis of Its Mechanism of Action Against Other Flavonoids
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the molecular mechanisms of dihydrokaempferide against other well-researched flavonoids: kaempferol, quercetin, and apigenin. The information presented is supported by experimental data to facilitate informed decisions in drug discovery and development.
Introduction to this compound and Comparator Flavonoids
This compound is a flavanonol, a type of flavonoid, that shares a common diphenylpropane backbone with other flavonoids but differs in the saturation of the C2-C3 bond in its C ring. This structural nuance can influence its biological activity. For this comparative analysis, we will examine its mechanisms alongside three prominent flavonoids:
-
Kaempferol: A flavonol structurally similar to this compound but with a C2-C3 double bond. It is known for its antioxidant, anti-inflammatory, and anti-cancer properties.[1][2]
-
Quercetin: Another abundant flavonol with potent antioxidant and anti-inflammatory activities.[3][4]
-
Apigenin: A flavone recognized for its anti-inflammatory, antioxidant, and anti-cancer effects.[5][6]
Comparative Mechanism of Action
The primary mechanisms of action for these flavonoids revolve around their antioxidant and anti-inflammatory properties, primarily through the modulation of key signaling pathways and inhibition of pro-inflammatory enzymes.
Anti-inflammatory Activity
Flavonoids exert their anti-inflammatory effects by interfering with the production of inflammatory mediators. This is largely achieved through the inhibition of the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) signaling pathways, and the direct inhibition of enzymes like Cyclooxygenase-2 (COX-2).
Signaling Pathway Modulation:
-
This compound: Demonstrates anti-inflammatory effects by up-regulating the NF-kB/MAPK signaling pathways in certain cancer models, suggesting a complex, context-dependent role.[7]
-
Kaempferol: Inhibits the NF-κB pathway by preventing the degradation of its inhibitor, IκBα.[8] It also attenuates the MAPK signaling pathway by reducing the phosphorylation of key kinases like ERK, JNK, and p38.[9][10][11][12]
-
Quercetin: Suppresses the NF-κB pathway and reduces the phosphorylation of ERK, p38, and JNK in response to inflammatory stimuli.[3][4]
-
Apigenin: Inhibits NF-κB activation and modulates MAPK signaling pathways.[5][13][14]
Enzyme Inhibition:
-
This compound: Information on direct COX-2 inhibition is limited.
-
Kaempferol, Quercetin, and Apigenin: All three have been shown to inhibit the expression and activity of COX-2, an enzyme responsible for the synthesis of pro-inflammatory prostaglandins. Apigenin and kaempferol have been reported to have IC50 values of less than 15 µM for the inhibition of COX-2 transcriptional activation.[6]
Antioxidant Activity
The antioxidant capacity of flavonoids is attributed to their ability to scavenge free radicals and chelate metal ions, thereby reducing oxidative stress. This activity is highly dependent on their chemical structure, particularly the number and arrangement of hydroxyl groups.
-
This compound: Possesses antioxidant properties, though quantitative comparisons are less common.
-
Kaempferol, Quercetin, and Apigenin: Exhibit potent antioxidant activity. Quercetin, with its catechol structure in the B-ring, is often considered one of the most powerful flavonoid antioxidants.[1] A comparative study showed the following order of DPPH radical scavenging activity: Quercetin > Luteolin > Kaempferol.[15]
Quantitative Data Presentation
The following tables summarize the available quantitative data for the half-maximal inhibitory concentration (IC50) of each flavonoid in various assays. It is important to note that these values can vary depending on the specific experimental conditions.
Table 1: Antioxidant Activity (DPPH Radical Scavenging Assay)
| Flavonoid | IC50 (µg/mL) | Source |
| This compound | Not widely reported | |
| Kaempferol | 5.318 | [15] |
| Quercetin | 1.84 | [15] |
| Apigenin | Not available in the cited study |
Table 2: Anti-inflammatory Activity (COX-2 Inhibition)
| Flavonoid | IC50 (µM) - Transcriptional Activation | Source |
| This compound | Not reported | |
| Kaempferol | < 15 | [6] |
| Quercetin | Not specified in the cited study | |
| Apigenin | < 15 | [6] |
Signaling Pathway and Experimental Workflow Diagrams
The following diagrams, generated using Graphviz, illustrate the key signaling pathways modulated by these flavonoids and a typical experimental workflow for assessing their activity.
Caption: General anti-inflammatory signaling pathway modulated by flavonoids.
Caption: Experimental workflow for assessing anti-inflammatory activity.
Experimental Protocols
Detailed methodologies for key experiments are crucial for the replication and validation of findings.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
This assay assesses the antioxidant activity of a compound by its ability to scavenge the stable DPPH free radical.
-
Reagents: DPPH solution (typically 0.1 mM in methanol or ethanol), test compound solutions at various concentrations, and a positive control (e.g., ascorbic acid or Trolox).
-
Procedure:
-
Add a specific volume of the test compound solution to the DPPH solution.
-
Incubate the mixture in the dark at room temperature for a defined period (e.g., 30 minutes).
-
Measure the absorbance of the solution at a specific wavelength (typically 517 nm) using a spectrophotometer.
-
The percentage of scavenging activity is calculated using the formula: Scavenging (%) = [(A_control - A_sample) / A_control] * 100, where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the DPPH solution with the sample.
-
The IC50 value, the concentration of the compound that scavenges 50% of the DPPH radicals, is determined by plotting the scavenging percentage against the compound concentration.[6]
-
Western Blot Analysis for MAPK Signaling Pathway
This technique is used to detect and quantify specific proteins in a sample, allowing for the assessment of the phosphorylation status of MAPK pathway components.
-
Procedure:
-
Protein Extraction: Lyse the treated cells to extract total proteins.
-
Protein Quantification: Determine the protein concentration of each sample using a method like the Bradford or BCA assay.
-
SDS-PAGE: Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis.
-
Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).
-
Blocking: Block non-specific binding sites on the membrane using a blocking buffer (e.g., 5% non-fat milk or bovine serum albumin in TBST).
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies specific to the phosphorylated and total forms of the target MAPK proteins (e.g., anti-p-ERK, anti-ERK).
-
Secondary Antibody Incubation: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody that binds to the primary antibody.
-
Detection: Add a chemiluminescent substrate that reacts with HRP to produce light, which is then captured on X-ray film or by a digital imager.
-
Analysis: Quantify the band intensities to determine the relative levels of phosphorylated and total proteins.[3][10]
-
Cyclooxygenase-2 (COX-2) Inhibition Assay
This assay measures the ability of a compound to inhibit the activity of the COX-2 enzyme.
-
Principle: The assay typically measures the peroxidase activity of COX, where the enzyme converts a substrate (e.g., arachidonic acid) into prostaglandin G2 (PGG2), which is then reduced to PGH2. The peroxidase activity is monitored by the oxidation of a chromogenic substrate.
-
Procedure (using a commercial kit):
-
Add the assay buffer, heme, and COX-2 enzyme to the wells of a 96-well plate.
-
Add the test compound at various concentrations.
-
Pre-incubate to allow the inhibitor to bind to the enzyme.
-
Initiate the reaction by adding arachidonic acid.
-
Measure the absorbance at the appropriate wavelength using a microplate reader.
-
Calculate the percentage of inhibition and determine the IC50 value.[16]
-
Conclusion
This compound, along with kaempferol, quercetin, and apigenin, demonstrates significant potential as a modulator of inflammatory and oxidative stress pathways. While they share common mechanisms, such as the inhibition of the NF-κB and MAPK signaling pathways, subtle structural differences likely account for variations in their potency and specific molecular targets. Quercetin generally exhibits the strongest antioxidant activity, while apigenin and kaempferol show potent inhibition of COX-2. Further research is warranted to fully elucidate the specific molecular interactions of this compound and to conduct direct comparative studies to better define its therapeutic potential relative to other well-characterized flavonoids. This guide serves as a foundational resource for researchers aiming to explore the therapeutic applications of these promising natural compounds.
References
- 1. Bioactivity and Therapeutic Potential of Kaempferol and Quercetin: New Insights for Plant and Human Health - PMC [pmc.ncbi.nlm.nih.gov]
- 2. applications.emro.who.int [applications.emro.who.int]
- 3. Quercetin inhibition of myocardial fibrosis through regulating MAPK signaling pathway via ROS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Quercetin suppresses proinflammatory cytokines production through MAP kinases andNF-kappaB pathway in lipopolysaccharide-stimulated macrophage - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Suppression of inducible cyclooxygenase and inducible nitric oxide synthase by apigenin and related flavonoids in mouse macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Kaempferol modulates pro-inflammatory NF-κB activation by suppressing advanced glycation endproducts-induced NADPH oxidase - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Kaempferol Attenuates Myocardial Ischemic Injury via Inhibition of MAPK Signaling Pathway in Experimental Model of Myocardial Ischemia-Reperfusion Injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. Kaempferol attenuates inflammation in lipopolysaccharide-induced gallbladder epithelial cells by inhibiting the MAPK/NF-κB signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Apigenin inhibits cell migration through MAPK pathways in human bladder smooth muscle cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. aacrjournals.org [aacrjournals.org]
- 15. researchgate.net [researchgate.net]
- 16. Quercetin induces apoptosis by inhibiting MAPKs and TRPM7 channels in AGS cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Reproducibility and validation of Dihydrokaempferide's neuroprotective effects
An in-depth guide for researchers and drug development professionals on the reproducibility and validation of Dihydrokaempferide's neuroprotective properties, with a comparative analysis against other leading flavonoid alternatives.
This compound, a natural flavonoid also known as Aromadendrin, has garnered significant interest in the scientific community for its potential neuroprotective effects. This guide provides a comprehensive comparison of this compound's performance with other well-researched neuroprotective flavonoids, supported by experimental data. The information is intended to aid researchers in evaluating its therapeutic potential and designing further validation studies.
Comparative Analysis of Neuroprotective Flavonoids
The following tables summarize quantitative data from various studies, offering a side-by-side comparison of this compound (Aromadendrin) and other prominent neuroprotective flavonoids.
Table 1: In Vitro Neuroprotective Efficacy
| Compound | Cell Line | Neurotoxic Insult | Concentration | Outcome Measure | Result | Citation |
| This compound (Aromadendrin) | SH-SY5Y | Methamphetamine (2 mM) | 10-40 µM | Cell Viability | Partial suppression of METH-induced cell death | [1] |
| This compound (Aromadendrin) | SH-SY5Y | Methamphetamine (2 mM) | 10-40 µM | Apoptosis | Mitigation of METH-induced apoptosis | [1] |
| Kaempferol Glycosides | Primary Neurons | Ischemia-Reperfusion | 7.5-10.0 mg/kg (in vivo) | Neuronal Loss | Significant increase in NeuN-positive neurons | [2] |
| Quercetin | PC12 | 6-hydroxydopamine (6-OHDA) | 5-20 µM | Cell Viability | Significant protection against 6-OHDA toxicity | [3] |
| Luteolin | PC12 | Aβ₂₅₋₃₅ | 1-20 µM | Cell Viability | Significant downregulation of Bax and caspase-3 | [4] |
| Apigenin | PC12 | CoCl₂ (1.2 mM) | 10 µg/mL | Cell Viability | Enhanced to 73.78 ± 3.35% | [5] |
| Apigenin | PC12 | CoCl₂ (1.2 mM) | 10 µg/mL | Apoptosis Rate | Significantly lowered from 83.3% to 35.8% | [5] |
| Hesperidin | SH-SY5Y | 6-OHDA (125 µM) | 62.5-125 µM | Cell Viability | Significant increase in cell viability | [6] |
| Hesperidin | Primary Retinal Cells | Oxidative Stress | 0.05% | Cell Viability | Increased from 63.1% to 91.7% | [7] |
Table 2: Antioxidant and Anti-inflammatory Activity
| Compound | Assay | IC₅₀ / Measurement | Result | Citation |
| This compound (Aromadendrin) | DPPH Radical Scavenging | >1000 µM | Modest in vitro antioxidant activity | [8] |
| This compound (Aromadendrin) | Aldose Reductase Inhibition | 0.065 ± 0.005 µg/mL | Effective inhibition | [8] |
| This compound (Aromadendrin) | Advanced Glycation End Product (AGE) Inhibition | 17.7 ± 3.35 µg/mL | Effective inhibition | [8] |
| Kaempferol | Acetylcholinesterase (AChE) Inhibition | Not specified | Showed inhibitory activity | [9] |
| Quercetin | AChE Inhibition | Not specified | 76.2% inhibition | [9] |
| Luteolin | ROS Reduction | Not specified | Reduced ROS levels and increased SOD activity | [4] |
| Apigenin | Intracellular ROS (CoCl₂ induced) | 10 µg/mL | Significant decrease in ROS production | [5] |
| Hesperidin | ROS Production (6-OHDA induced) | 62.5-125 µM | Significant reduction in ROS | [6] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are representative protocols for key experiments cited in the comparison.
Cell Viability Assay (MTT Assay)
-
Cell Seeding: Plate PC12 or SH-SY5Y cells in 96-well plates at a density of 1 x 10⁴ cells/well and incubate for 24 hours.
-
Treatment: Pre-treat cells with varying concentrations of the test flavonoid (e.g., this compound, 10-40 µM) for 1-2 hours.
-
Induction of Neurotoxicity: Add the neurotoxic agent (e.g., 6-OHDA at 125 µM, CoCl₂ at 1.2 mM, or Methamphetamine at 2 mM) to the wells and incubate for the designated time (typically 24 hours).
-
MTT Incubation: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add DMSO to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. Cell viability is expressed as a percentage of the control group.
Intracellular Reactive Oxygen Species (ROS) Measurement
-
Cell Culture and Treatment: Culture cells (e.g., PC12) and treat with the flavonoid and neurotoxin as described for the cell viability assay.
-
DCFH-DA Staining: Incubate the cells with 10 µM 2',7'-dichlorofluorescin diacetate (DCFH-DA) for 30 minutes at 37°C in the dark.
-
Fluorescence Microscopy/Flow Cytometry: Wash the cells with PBS and measure the fluorescence intensity of dichlorofluorescein (DCF) using a fluorescence microscope or flow cytometer. Increased fluorescence indicates higher levels of intracellular ROS.
Western Blot Analysis
-
Protein Extraction: Lyse treated cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine protein concentration using a BCA protein assay kit.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on a sodium dodecyl sulfate-polyacrylamide gel and transfer to a polyvinylidene difluoride (PVDF) membrane.
-
Immunoblotting: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour. Incubate with primary antibodies against target proteins (e.g., p-Akt, p-mTOR, Nrf2, NF-κB, Bcl-2, Bax, Caspase-3) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour.
-
Detection: Visualize protein bands using an enhanced chemiluminescence (ECL) detection system.
Animal Model of Cerebral Ischemia (Middle Cerebral Artery Occlusion - MCAO)
-
Animal Preparation: Anesthetize adult male Sprague-Dawley rats or C57BL/6 mice.
-
MCAO Procedure: Induce transient focal cerebral ischemia by inserting a nylon monofilament into the internal carotid artery to occlude the middle cerebral artery (MCA).
-
Reperfusion: After a specific duration of occlusion (e.g., 2 hours), withdraw the filament to allow reperfusion.
-
Treatment: Administer the test compound (e.g., Kaempferol glycosides, 10.0 mg/kg) intravenously at the onset of reperfusion.[2]
-
Neurological Deficit Scoring: Evaluate neurological deficits at specific time points post-reperfusion using a standardized scoring system.
-
Infarct Volume Measurement: After a set reperfusion period (e.g., 22 hours), sacrifice the animals and stain brain slices with 2,3,5-triphenyltetrazolium chloride (TTC) to visualize and quantify the infarct volume.[2]
Signaling Pathways and Mechanisms of Action
The neuroprotective effects of this compound and other flavonoids are mediated through the modulation of various intracellular signaling pathways. The following diagrams, generated using the DOT language, illustrate these complex interactions.
Caption: this compound's neuroprotective signaling pathways.
Caption: General experimental workflow for neuroprotection studies.
Summary and Conclusion
The compiled data indicates that this compound (Aromadendrin) exhibits promising neuroprotective properties, including the ability to enhance neuronal cell survival and mitigate apoptosis in the face of neurotoxic insults.[1] Its mechanisms of action appear to involve the modulation of key signaling pathways such as PI3K/Akt/mTOR and the Nrf2 antioxidant response element pathway.[1]
When compared to other flavonoids, this compound's antioxidant capacity, as measured by DPPH scavenging, appears modest in some in vitro assays.[8] However, its potent inhibitory effects on aldose reductase and the formation of advanced glycation end products suggest alternative and significant antioxidant mechanisms.[8] Flavonoids like Quercetin and Apigenin have demonstrated robust protection in various in vitro models, often at low micromolar concentrations.[3][5] Luteolin and Hesperidin also show significant neuroprotective potential through anti-inflammatory and anti-apoptotic mechanisms.[4][6]
The validation of this compound's neuroprotective effects is still in its early stages compared to more extensively studied flavonoids like Kaempferol and Quercetin. While initial findings are encouraging, further research is required to establish its efficacy across a broader range of neurodegenerative disease models. Direct, head-to-head comparative studies with other leading flavonoids under standardized experimental conditions are crucial to fully elucidate its relative potency and therapeutic potential. The detailed protocols and comparative data presented in this guide aim to facilitate such future investigations and accelerate the potential translation of this compound into a clinically relevant neuroprotective agent.
References
- 1. Aromadendrin Protects Neuronal Cells from Methamphetamine-Induced Neurotoxicity by Regulating Endoplasmic Reticulum Stress and PI3K/Akt/mTOR Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Neuroprotective Effect of Kaempferol Glycosides against Brain Injury and Neuroinflammation by Inhibiting the Activation of NF-κB and STAT3 in Transient Focal Stroke - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Mechanisms of Neuroprotection by Quercetin: Counteracting Oxidative Stress and More - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Luteolin for neurodegenerative diseases: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Neuroprotective effect of apigenin against cerebral ischemia/reperfusion injury - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Neuroprotective effects of hesperidin and auraptene on 6-hydroxydopamine-induced neurodegeneration in SH-SY5Y cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The neuroprotective effect of hesperidin in NMDA-induced retinal injury acts by suppressing oxidative stress and excessive calpain activation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Unveiling the therapeutic potential of aromadendrin (AMD): a promising anti-inflammatory agent in the prevention of chronic diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Neuroprotective Properties of Kempferol Derivatives from Maesa membranacea against Oxidative Stress-Induced Cell Damage: An Association with Cathepsin D Inhibition and PI3K/Akt Activation - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Essential Guide to the Proper Disposal of Dihydrokaempferide
For researchers, scientists, and drug development professionals, the responsible management and disposal of chemical reagents are paramount to ensuring a safe laboratory environment and adhering to regulatory compliance. This document provides a comprehensive, step-by-step guide for the proper disposal of dihydrokaempferide, a compound also known as aromadendrin.
Hazard Assessment and Personal Protective Equipment (PPE)
Before initiating any disposal procedures, it is crucial to recognize the potential hazards associated with this compound. According to safety data sheets (SDS), this compound presents the following risks:
-
Harmful if swallowed (Acute toxicity, oral, Category 4)[1][2]
-
Causes skin irritation (Category 2)[1]
-
Causes serious eye irritation (Category 2A)[1]
-
May cause respiratory irritation (Specific target organ toxicity, single exposure, Category 3)[1]
Therefore, all handling and disposal activities must be conducted while wearing appropriate Personal Protective Equipment (PPE).
| PPE Item | Specification |
| Eye Protection | Safety goggles with side-shields. |
| Hand Protection | Protective, chemically resistant gloves (e.g., nitrile). |
| Skin and Body Protection | Impervious clothing, such as a standard laboratory coat, fully buttoned. |
| Respiratory Protection | Use in a well-ventilated area or under a fume hood. A suitable respirator may be necessary for handling powders.[1] |
| Workplace Safety | Ensure an accessible safety shower and eye wash station are nearby.[1] |
Waste Segregation and Container Management
Proper segregation of chemical waste at the source is a critical step to prevent dangerous reactions and ensure compliant disposal.[3][4] this compound waste should never be mixed with incompatible materials, such as strong oxidizing agents.[2]
Step-by-Step Waste Collection Protocol:
-
Container Selection: Use a designated, leak-proof hazardous waste container that is chemically compatible with this compound and any solvents used. Plastic containers are often preferred to glass to minimize the risk of breakage.[4]
-
Labeling: The container must be clearly labeled with the words "Hazardous Waste."[4] The label must also include:
-
The full chemical name: "this compound" (avoid abbreviations).[4]
-
For mixtures, list all chemical constituents and their approximate concentrations.[5]
-
The date waste was first added to the container (date of generation).[4]
-
The place of origin (e.g., laboratory room number).[4]
-
The name and contact information of the Principal Investigator.[4]
-
Appropriate hazard pictograms (e.g., exclamation mark for irritant).[4]
-
-
Waste Collection:
-
Solid Waste: Collect pure this compound powder and any materials grossly contaminated with the solid (e.g., weighing papers, spatulas) in the designated hazardous waste container.
-
Liquid Waste: Collect solutions containing this compound in a designated liquid hazardous waste container.
-
Contaminated Labware: Items such as gloves, pipette tips, and paper towels that have come into contact with this compound are also considered hazardous waste and must be collected in the appropriate solid waste container.
-
-
Container Management: Keep the hazardous waste container securely closed at all times, except when adding waste.[5] Do not overfill the container; a general guideline is to fill it to no more than 80-90% of its capacity.
Storage and Disposal Procedures
Hazardous waste must be stored in a designated "Satellite Accumulation Area" (SAA) within the laboratory where it is generated.[3] This area must be under the control of the laboratory personnel.
Storage and Disposal Workflow:
-
Storage in SAA: Store the sealed and labeled hazardous waste container in a secondary containment bin within your laboratory's designated SAA. This area should be away from sinks and drains to prevent accidental release.
-
Prohibited Disposal Methods:
-
Do NOT dispose of this compound down the drain. [1][5] This compound's potential environmental effects are not fully known, and it is standard practice to prevent the release of laboratory chemicals into the sanitary sewer system.[4][5]
-
Do NOT dispose of this compound in the regular trash. [6] As a hazardous chemical, it must be managed through a certified hazardous waste program.[4]
-
-
Scheduling Waste Pickup: Once the waste container is full or has been in the SAA for the maximum allowable time (check your institution's specific guidelines, which can be up to one year for partially filled containers), arrange for its collection by your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal company.[3][4]
-
Documentation: Complete all required waste disposal forms provided by your institution, ensuring that the contents of the container are accurately described.
Caption: Workflow for the safe disposal of this compound.
Spill Management
In the event of a spill, immediate and appropriate action is necessary to mitigate exposure and environmental contamination.
-
Evacuate and Secure: Evacuate personnel from the immediate area if necessary.
-
Personal Protection: Ensure you are wearing the appropriate PPE before attempting to clean the spill.
-
Containment and Cleanup:
-
For small spills of the solid, carefully sweep or vacuum the material, avoiding dust generation.
-
For liquid spills, absorb the solution with an inert, non-combustible material such as vermiculite, sand, or a universal binder.[1]
-
-
Disposal of Cleanup Materials: Place all contaminated cleanup materials into a sealed and properly labeled hazardous waste container for disposal.
-
Decontamination: Decontaminate the spill area and any equipment used for cleanup, collecting all decontamination materials as hazardous waste.[1]
By adhering to these procedures, laboratory professionals can ensure the safe handling and proper disposal of this compound, fostering a culture of safety and environmental responsibility. Always consult your institution's specific chemical hygiene plan and waste disposal guidelines, as local regulations may vary.[6]
References
- 1. file.medchemexpress.com [file.medchemexpress.com]
- 2. cdn.caymanchem.com [cdn.caymanchem.com]
- 3. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 4. How to Dispose of Chemical Waste | Environmental Health and Safety | Case Western Reserve University [case.edu]
- 5. Chapter 20, Chemical Hygiene Plan: Chemical Waste Management | Environmental Health & Safety | University of Nevada, Reno [unr.edu]
- 6. Hazardous Waste and Disposal - American Chemical Society [acs.org]
Personal protective equipment for handling Dihydrokaempferide
Essential Safety and Handling Guide for Dihydrokaempferide
This guide provides immediate safety, operational, and disposal information for researchers, scientists, and drug development professionals handling this compound. The following procedures are designed to ensure the safe handling of this compound in a laboratory setting.
Hazard Identification and Classification
This compound, also known as Aromadendrin, is classified with the following hazards.[1][2]
| Hazard Classification | GHS Code | Description |
| Acute Toxicity, Oral | H302 | Harmful if swallowed.[1][2] |
| Skin Corrosion/Irritation | H315 | Causes skin irritation.[1] |
| Serious Eye Damage/Eye Irritation | H319 | Causes serious eye irritation.[1] |
| Specific Target Organ Toxicity, Single Exposure | H335 | May cause respiratory irritation.[1] |
Personal Protective Equipment (PPE)
The following personal protective equipment is mandatory when handling this compound to minimize exposure and ensure personal safety.
| Protection Type | Equipment Specification | Rationale |
| Eye Protection | Safety goggles with side-shields.[1] | Protects against splashes and dust, preventing serious eye irritation.[1] |
| Hand Protection | Chemical-resistant protective gloves (e.g., nitrile).[1][3] | Prevents skin contact and irritation.[1] Gloves should be inspected before use and changed immediately upon contact with the substance.[3] |
| Body Protection | Impervious clothing, such as a lab coat.[1] | Protects skin from accidental contact and contamination.[1] |
| Respiratory Protection | Suitable respirator. | Required when engineering controls are insufficient to maintain exposure below permissible limits, or when handling the powder outside of a ventilated enclosure.[3] |
Handling and Storage Protocols
Engineering Controls:
-
Work in a well-ventilated area, preferably within a laboratory fume hood.[4]
-
Ensure that a safety shower and eye wash station are readily accessible.[1]
Safe Handling Procedures:
-
Preparation: Before handling, ensure all required PPE is worn correctly.
-
Dispensing: Avoid breathing dust, fumes, or vapors.[1] Do not eat, drink, or smoke in the handling area.[1]
-
After Handling: Wash hands and any exposed skin thoroughly after handling the compound.[1][5]
Storage:
-
Keep the container tightly closed to prevent contamination and exposure to moisture.[1]
-
Store locked up.[1]
Accidental Release and First Aid Measures
Spill Procedures:
-
Evacuate personnel from the immediate area.
-
Wear full personal protective equipment, including respiratory protection.[1]
-
Prevent the substance from entering drains or water courses.[1]
-
For solid spills, carefully sweep or scoop up the material, avoiding dust generation. For liquid solutions, absorb with an inert, non-combustible material (e.g., diatomite).[1]
-
Collect the spilled material into a suitable container for disposal.
-
Decontaminate the spill area and equipment with alcohol.[1]
First Aid:
-
If Inhaled: Move the person to fresh air. If breathing is difficult, seek medical attention.[1]
-
In Case of Skin Contact: Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing and wash it before reuse. If skin irritation occurs, get medical advice.[1][5]
-
In Case of Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing. If eye irritation persists, seek medical attention.[1][5]
-
If Swallowed: Rinse mouth with water. Do not induce vomiting. Call a poison center or doctor if you feel unwell.[1][2]
Disposal Plan
Dispose of this compound and its containers in accordance with local, state, and federal regulations.[1] Do not allow the chemical to enter drains or the environment.[1] Contaminated materials and containers should be treated as hazardous waste and disposed of through an approved waste disposal plant.[5]
Visual Workflow for Safe Handling of this compound
The following diagram outlines the procedural flow for safely handling this compound from initial preparation to final disposal.
Caption: Procedural workflow for handling this compound.
References
Retrosynthesis Analysis
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| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
